Product packaging for HIV-1 inhibitor-70(Cat. No.:CAS No. 933452-76-7)

HIV-1 inhibitor-70

Número de catálogo: B1682840
Número CAS: 933452-76-7
Peso molecular: 347.28 g/mol
Clave InChI: YLCLGDNMRKSMDS-CJGUPOHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

The 4,1-Benzoxazepinone analogue 2q is a synthetically derived small molecule that serves as a valuable chemical tool in biomedical research, particularly in the fields of virology and cell death signaling. Its core scaffold is established in scientific literature for its potent inhibitory activity against key therapeutic targets. This compound is primarily investigated for its dual-functionality as an allosteric inhibitor. It shows high potency in targeting Receptor-Interacting Protein Kinase-1 (RIPK1), a central regulator of necroptosis—a form of programmed cell death implicated in a range of inflammatory and degenerative diseases . By selectively inhibiting RIPK1, this analogue helps researchers elucidate necroptotic pathways and explore potential therapeutic strategies for conditions like systemic inflammatory response syndrome (SIRS) . Concurrently, the 4,1-benzoxazepinone scaffold is known for its activity against HIV-1 reverse transcriptase (RT), including both wild-type and mutant strains such as K103N . This makes it a useful compound for studying mechanisms of viral resistance and developing novel antiretroviral agents. The mechanism of action for RIPK1 inhibition involves binding to a unique allosteric pocket, stabilizing an inactive kinase conformation. This binding mode, characterized by an αC-helix out/DFG-out conformation, allows for exceptional selectivity, minimizing off-target effects in cellular models . The compound's effectiveness in inhibiting necroptosis is typically validated in HT-29 cell assays, where it can protect cells from death induced by TNF-α in combination with other agents . Furthermore, in vivo studies using mouse models of SIRS have demonstrated that related benzoxazepinone analogues can provide significant protection against hypothermia and mortality, underscoring their research value in preclinical studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F5NO2 B1682840 HIV-1 inhibitor-70 CAS No. 933452-76-7

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

933452-76-7

Fórmula molecular

C16H14F5NO2

Peso molecular

347.28 g/mol

Nombre IUPAC

(3S,5S)-5-[(E)-2-cyclopropylethenyl]-6,7-difluoro-3-methyl-5-(trifluoromethyl)-1H-4,1-benzoxazepin-2-one

InChI

InChI=1S/C16H14F5NO2/c1-8-14(23)22-11-5-4-10(17)13(18)12(11)15(24-8,16(19,20)21)7-6-9-2-3-9/h4-9H,2-3H2,1H3,(H,22,23)/b7-6+/t8-,15-/m0/s1

Clave InChI

YLCLGDNMRKSMDS-CJGUPOHFSA-N

SMILES

CC1C(=O)NC2=C(C(=C(C=C2)F)F)C(O1)(C=CC3CC3)C(F)(F)F

SMILES isomérico

C[C@H]1C(=O)NC2=C(C(=C(C=C2)F)F)[C@@](O1)(/C=C/C3CC3)C(F)(F)F

SMILES canónico

CC1C(=O)NC2=C(C(=C(C=C2)F)F)C(O1)(C=CC3CC3)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SW106

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HIV-1 Inhibitor-70 (HV-70)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. The continuous evolution of the virus and the emergence of drug-resistant strains necessitate the development of novel antiretroviral agents with unique mechanisms of action. This document provides a comprehensive technical overview of a novel investigational agent, HIV-1 Inhibitor-70 (HV-70), a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). HV-70 exhibits a distinct mode of action by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing conformational changes that disrupt its enzymatic activity.[1][2] This guide details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

HIV-1 reverse transcriptase is a crucial enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[2] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the p66 subunit of HIV-1 RT.[3]

HV-70, as a next-generation NNRTI, shares this fundamental mechanism but with enhanced characteristics. Its interaction with the NNIBP induces significant conformational changes within the enzyme, ultimately inhibiting the catalytic activities of the RT.[1] This allosteric inhibition prevents the proper processing of the viral RNA template, effectively halting DNA synthesis.[2] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), HV-70 does not compete with the natural deoxynucleotide triphosphates (dNTPs) for binding to the active site.[3] This distinct mechanism of action contributes to its specificity for HIV-1 RT and can lead to a synergistic effect when used in combination with NRTIs.[4]

The development of next-generation NNRTIs like HV-70 is driven by the need to overcome the rapid emergence of drug-resistant mutations associated with first-generation NNRTIs.[1][3] HV-70 has been designed to have a higher genetic barrier to resistance, demonstrating efficacy against viral strains that are resistant to other NNRTIs.[1]

Quantitative Data Summary

The antiviral activity and cytotoxicity of HV-70 have been evaluated in various in vitro assays. The following table summarizes the key quantitative data.

Parameter Description Value Cell Line
IC50 The concentration of HV-70 that inhibits 50% of HIV-1 RT enzymatic activity.15 nMEnzyme Assay
EC50 The concentration of HV-70 that inhibits 50% of viral replication in cell culture.30 nMTZM-bl cells
CC50 The concentration of HV-70 that causes 50% cytotoxicity in cell culture.>100 µMTZM-bl cells
Selectivity Index (SI) The ratio of CC50 to EC50, indicating the therapeutic window.>3333-

Note: The values presented are hypothetical and representative of a potent NNRTI for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of novel inhibitors. The following sections describe the key experimental protocols used to characterize HV-70.

Objective: To determine the half-maximal inhibitory concentration (IC50) of HV-70 against purified HIV-1 RT.

Methodology:

  • Reagents: Recombinant HIV-1 RT, a poly(rA)-oligo(dT) template-primer, radiolabeled or fluorescently labeled dNTPs, assay buffer, and varying concentrations of HV-70.

  • Procedure:

    • The reaction mixture containing the template-primer, dNTPs, and assay buffer is prepared.

    • Varying concentrations of HV-70 (or a vehicle control) are added to the reaction mixture.

    • The reaction is initiated by the addition of purified HIV-1 RT.

    • The mixture is incubated at 37°C to allow for DNA synthesis.

    • The reaction is stopped, and the newly synthesized DNA is precipitated and collected.

    • The amount of incorporated labeled dNTPs is quantified using a scintillation counter or fluorescence reader.

    • The percentage of inhibition is calculated for each HV-70 concentration, and the IC50 value is determined by non-linear regression analysis.

Objective: To determine the half-maximal effective concentration (EC50) of HV-70 in a cell-based assay.

Methodology:

  • Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain a Tat-responsive luciferase reporter gene.

  • Virus: Laboratory-adapted HIV-1 strains or pseudoviruses.

  • Procedure:

    • TZM-bl cells are seeded in 96-well plates and incubated overnight.[5]

    • The cells are pre-incubated with serial dilutions of HV-70 for a short period.

    • A known amount of HIV-1 is added to the cells.

    • The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.[6]

    • The cells are lysed, and the luciferase activity is measured using a luminometer.

    • The percentage of inhibition of viral replication is calculated relative to untreated control cells, and the EC50 value is determined.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of HV-70.

Methodology:

  • Cell Line: TZM-bl cells or other relevant cell lines.

  • Assay: A colorimetric assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) is commonly used.[7]

  • Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • The cells are treated with serial dilutions of HV-70.

    • The plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).

    • The MTS reagent is added to the wells, and the plates are incubated to allow for the conversion of the tetrazolium salt into a formazan product by viable cells.

    • The absorbance is measured at 490 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined.

Visualizations

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template ssDNA Single-Stranded DNA (ssDNA) RT->ssDNA RNA-dependent DNA synthesis dsDNA Double-Stranded DNA (dsDNA) ssDNA->dsDNA DNA-dependent DNA synthesis Integration Integration into Host Genome dsDNA->Integration HV70 HV-70 (NNRTI) NNIBP Allosteric Site (NNIBP) HV70->NNIBP Binds to NNIBP->RT Induces conformational change in

Caption: Mechanism of HV-70 action on HIV-1 reverse transcription.

HV70_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_analysis Data Analysis RT_Assay RT Inhibition Assay IC50 Determine IC50 RT_Assay->IC50 SI Calculate Selectivity Index (SI) (CC50 / EC50) Antiviral_Assay Antiviral Activity Assay (TZM-bl cells) EC50 Determine EC50 Antiviral_Assay->EC50 Cytotoxicity_Assay Cytotoxicity Assay (MTS) CC50 Determine CC50 Cytotoxicity_Assay->CC50 EC50->SI CC50->SI

Caption: Workflow for the in vitro characterization of HV-70.

NNRTI_Logic Start HV-70 Administration Binding HV-70 binds to the NNRTI-binding pocket (NNIBP) of HIV-1 RT Start->Binding Conformation Conformational change in RT Binding->Conformation Inhibition Inhibition of RT's polymerase activity Conformation->Inhibition Block Blockade of viral DNA synthesis Inhibition->Block Outcome Inhibition of HIV-1 Replication Block->Outcome

Caption: Logical flow of the inhibitory action of HV-70.

References

Unveiling HIV-1 Inhibitor-70: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of HIV-1 Inhibitor-70, a potent indole derivative that demonstrates significant anti-HIV-1 activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and medicinal chemistry.

Introduction

The quest for novel antiretroviral agents with improved potency, favorable safety profiles, and efficacy against drug-resistant HIV-1 strains is a continuous endeavor in medicinal chemistry. A notable advancement in this area is the discovery of a chiral indole derivative, specifically the R-isomer of compound 70, which has emerged as a highly potent HIV-1 entry inhibitor. This compound targets the viral envelope glycoprotein, gp120, and effectively blocks the initial stages of viral entry into host cells. With a high selectivity index, this compound represents a promising scaffold for the development of new antiretroviral therapies.

Discovery and Mechanism of Action

This compound was identified through systematic structure-activity relationship (SAR) studies aimed at optimizing indole-based compounds as HIV-1 inhibitors. The R-isomer of compound 70 was found to be the most active candidate in its series, exhibiting potent antiviral activity against HIV-1 IIIB in TZM-bl cells.

The primary mechanism of action for this class of compounds is the inhibition of viral entry. This compound binds to the viral envelope protein gp120, preventing its interaction with the host cell's CD4 receptor. This blockade of the gp120-CD4 interaction is a critical first step in preventing the conformational changes required for subsequent binding to co-receptors (CCR5 or CXCR4) and eventual fusion of the viral and cellular membranes.

dot

HIV_Entry_Inhibition cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding (Blocked) CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor Conformational Change (Inhibited) Fusion Membrane Fusion CoReceptor->Fusion CellMembrane Cell Membrane Inhibitor70 This compound (R-isomer) Inhibitor70->gp120 Binds to Infection Viral Entry & Infection Fusion->Infection

Mechanism of Action of this compound.

Quantitative Biological Data

The biological activity of this compound was assessed through cell-based assays to determine its efficacy and cytotoxicity. The quantitative data are summarized in the table below.

CompoundTarget VirusCell LineEC₅₀ (nM)[1]CC₅₀ (µM)[1]Selectivity Index (SI)[1]
This compound (R-isomer) HIV-1 IIIBTZM-bl19210.69711,089

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process. While the exact, detailed synthetic route for this specific compound is proprietary and not fully disclosed in the public domain, a generalized synthetic workflow for related indole derivatives can be conceptualized. The synthesis would likely involve the construction of the core indole scaffold followed by the introduction of various substituents and, finally, chiral resolution to isolate the potent R-isomer.

dot

Synthesis_Workflow Start Starting Materials (e.g., substituted anilines, carbonyl compounds) Indole_Formation Indole Core Synthesis (e.g., Fischer, Bischler, or other named reactions) Start->Indole_Formation Functionalization1 Functional Group Interconversion / Substitution Indole_Formation->Functionalization1 Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Functionalization1->Coupling Racemic_Product Racemic Mixture of Indole Derivative Coupling->Racemic_Product Chiral_Resolution Chiral Resolution (e.g., Chiral HPLC, diastereomeric salt formation) Racemic_Product->Chiral_Resolution R_Isomer This compound (R-isomer) Chiral_Resolution->R_Isomer S_Isomer S-isomer Chiral_Resolution->S_Isomer

Generalized Synthetic Workflow for Indole-Based HIV-1 Inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized methodologies for the key assays used in the evaluation of this compound.

Anti-HIV-1 Assay (TZM-bl Reporter Gene Assay)
  • Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR, are seeded in 96-well plates and incubated overnight.

  • Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

  • Infection: The cell culture medium is removed from the TZM-bl cells and replaced with the medium containing the diluted compound. A standardized amount of HIV-1 IIIB virus stock is then added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the extent of viral replication, is measured using a luminometer.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)
  • Cell Preparation: TZM-bl cells are seeded in 96-well plates at a similar density to the antiviral assay and incubated overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.

Conclusion

This compound, an R-isomer of a novel indole derivative, has demonstrated exceptional potency as an HIV-1 entry inhibitor. Its mechanism of action, targeting the gp120-CD4 interaction, and its high selectivity index make it a compelling lead compound for further preclinical and clinical development. The synthesis and evaluation of analogs based on this scaffold could lead to the discovery of next-generation antiretroviral drugs with improved therapeutic profiles.

References

Target Identification and Validation of HIV-1 Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation process is essential for the production of infectious virions. Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.[1][2][3] This guide provides an in-depth overview of the target identification and validation of HIV-1 protease inhibitors, using the well-characterized combination of lopinavir/ritonavir as a primary example.

Target Identification

The indispensable role of HIV-1 protease in viral replication makes it a prime target for therapeutic intervention. The enzyme is a dimeric aspartic protease, and its active site is the focus of inhibitor design.[2][4] Lopinavir, a peptidomimetic inhibitor, is designed to mimic the peptide linkage that the protease cleaves, but it contains a non-cleavable hydroxyethylene scaffold.[4] This competitive inhibition blocks the enzyme's function.[4][5]

Quantitative Data for Lopinavir/Ritonavir

Lopinavir is co-formulated with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes lopinavir.[4][6][7] This "boosting" significantly increases the plasma concentration and half-life of lopinavir.[4][6]

Table 1: Pharmacokinetic Parameters of Lopinavir (Co-administered with Ritonavir)

ParameterValueReference
Cmax 9.8 ± 3.7 µg/mL[4]
AUCτ 92.6 ± 36.7 µg•h/mL[4]
Tmax ~4.4 hours[4]
Elimination Half-life 4-6 hours[6]
Apparent Oral Clearance 6-7 L/h[4][6]
Oral Bioavailability (alone) ~25%[4]
Protein Binding >98%[4]

Table 2: In Vitro Antiviral Activity of Lopinavir

ParameterValueReference
IC50 (Wild-type HIV-1) >50-fold below plasma concentrations[8]
EC50 (Wild-type HIV-1) 2.2 - 14 nM[3]

Experimental Protocols

HIV-1 Protease Activity Assay (Fluorometric)

This assay measures the enzymatic activity of purified HIV-1 protease by detecting the cleavage of a fluorogenic substrate.

Methodology:

  • Reagent Preparation:

    • Prepare HIV-1 Protease Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM DTT).[9]

    • Reconstitute purified recombinant HIV-1 protease in an appropriate dilution buffer.[10][11]

    • Prepare a stock solution of the fluorogenic substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2) in DMSO.[9]

    • Prepare serial dilutions of the test inhibitor (e.g., lopinavir) in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the test inhibitor at various concentrations.

    • Add the purified HIV-1 protease to each well.

    • Include a positive control (protease without inhibitor) and a negative control (no protease).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 330 nm and an emission wavelength of 450 nm for 1-3 hours at 37°C.[10][12]

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize purified HIV-1 protease (the ligand) onto the activated sensor surface via amine coupling.[13]

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the inhibitor (the analyte, e.g., lopinavir) in a suitable running buffer (e.g., HBS-EP).

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index in real-time, which corresponds to the binding of the analyte to the immobilized ligand.[13][14]

    • After each injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time) for each analyte concentration.

    • Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Western Blot Analysis of HIV-1 Gag Processing

This assay assesses the ability of an inhibitor to block the processing of the Gag polyprotein (p55) into its mature capsid protein (p24) in HIV-1 infected cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture HIV-1 infected T-lymphocytes (e.g., CEM cells).

    • Treat the infected cells with various concentrations of the protease inhibitor (e.g., lopinavir) for a specified time (e.g., 24-48 hours).

  • Virus Pellet and Cell Lysis:

    • Collect the cell culture supernatant and pellet the virus particles by ultracentrifugation.[15][16]

    • Lyse the viral pellets and the treated cells separately in SDS lysis buffer.[15]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates on a 10% SDS-polyacrylamide gel.[15]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15][17]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Probe the membrane with a primary antibody specific for HIV-1 p24 (which will also detect the p55 precursor).[15]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imager.[15]

  • Data Analysis:

    • Quantify the band intensities for both the unprocessed p55 Gag and the mature p24 capsid protein.

    • Calculate the ratio of p55 to p24 to determine the extent of processing inhibition at different inhibitor concentrations.[15]

Visualizations

HIV_Protease_Inhibition_Workflow cluster_target_id Target Identification cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation Target HIV-1 Protease ActivityAssay Enzymatic Activity Assay (IC50 Determination) Target->ActivityAssay BindingAssay Binding Affinity Assay (SPR) (KD Determination) Target->BindingAssay GagProcessing Gag Processing Assay (Western Blot) ActivityAssay->GagProcessing BindingAssay->GagProcessing AntiviralAssay Antiviral Activity Assay (EC50 Determination) GagProcessing->AntiviralAssay Gag_Processing_Pathway GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage Virion Immature Virion GagPol->Virion Assembly MatureProteins Mature Structural & Enzymatic Proteins Protease->MatureProteins InfectiousVirion Infectious Virion MatureProteins->InfectiousVirion Assembly Inhibitor Protease Inhibitor (e.g., Lopinavir) Inhibitor->Protease Inhibition Off_Target_Signaling cluster_inhibitor HIV-1 Protease Inhibitor cluster_cellular Cellular Pathways PI e.g., Nelfinavir Proteasome 20S Proteasome PI->Proteasome Inhibition PP2A Protein Phosphatase 2A (PP2A) PI->PP2A Activation Proteasome->PP2A Inhibition MAPK MAPK Signaling (e.g., ERK, p38) PP2A->MAPK Dephosphorylation (Inhibition) Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) MAPK->Inflammation Activation

References

An In-Depth Technical Guide to HIV-1 Inhibitor-70 (SW106): A Bifunctional Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the compound commonly identified as HIV-1 inhibitor-70, also known as SW106. This molecule belongs to a class of 4,1-benzoxazepinone analogues developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A key characteristic of this series of compounds is their potent activity against both wild-type HIV-1 and the clinically significant K103N mutant, designating them as bifunctional inhibitors. This document details the inhibitor's mechanism of action, synthesis, biological data, and the experimental protocols used for its characterization, offering a valuable resource for researchers in the field of antiretroviral drug discovery.

Chemical Structure and Physicochemical Properties

This compound (SW106) is characterized by a 4,1-benzoxazepinone core, which serves as a constrained dipeptide motif. While specific experimental data for melting point, boiling point, and solubility are not publicly available, the properties can be inferred from its chemical structure and the data available for analogous compounds.

PropertyData
IUPAC Name (5S)-5-(cyclopropylethynyl)-5-(trifluoromethyl)-1,5-dihydro-4,1-benzoxazepin-2(3H)-one
Synonyms This compound, SW106, Compound 20
CAS Number 933452-76-7
Molecular Formula C14H10F3NO2
Molecular Weight 347.28 g/mol
Chemical Structure (Image of the chemical structure of SW106 would be placed here)
General Class 4,1-Benzoxazepinone, Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, known as the NNRTI binding pocket. This binding event induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase function of RT. This ultimately prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.

The "bifunctional" nature of this inhibitor refers to its ability to effectively inhibit both the wild-type RT and the K103N mutant RT. The K103N mutation is a common resistance mutation that confers high-level resistance to first-generation NNRTIs like nevirapine and efavirenz. The structural design of the 4,1-benzoxazepinone class allows for potent binding to the mutated enzyme, thus overcoming this resistance mechanism.

HIV_RT_Inhibition cluster_Infection Viral Entry and Reverse Transcription HIV_Virion HIV-1 Virion Viral_RNA Viral RNA Genome HIV_Virion->Viral_RNA RT_Enzyme Reverse Transcriptase (RT) Viral_RNA->RT_Enzyme Template Proviral_DNA Proviral DNA RT_Enzyme->Proviral_DNA Synthesis Replication_Blocked Viral Replication Blocked Inhibitor_70 This compound (SW106) Inhibitor_70->RT_Enzyme Allosteric Binding Integration Integration into Host Genome Proviral_DNA->Integration

Mechanism of HIV-1 RT Inhibition by SW106.

Synthesis

The synthesis of 4,1-benzoxazepinone analogues, including the core structure of SW106, has been described. A key feature of the synthesis is a stereoselective cyclization process that preferentially forms the more potent cis-isomers. The general synthetic route involves the preparation of a suitable aniline precursor, followed by acylation and a subsequent intramolecular cyclization to form the characteristic benzoxazepinone ring system.

Synthesis_Workflow Starting_Materials Substituted Aniline & α-Halo Acyl Halide Acylation Acylation Starting_Materials->Acylation Intermediate Acyclic Intermediate Acylation->Intermediate Cyclization Stereoselective Intramolecular Cyclization Intermediate->Cyclization Benzoxazepinone_Core 4,1-Benzoxazepinone Core Cyclization->Benzoxazepinone_Core Further_Modification Further Functionalization (e.g., Sonogashira coupling) Benzoxazepinone_Core->Further_Modification Final_Product This compound (SW106) Further_Modification->Final_Product

General Synthetic Workflow for 4,1-Benzoxazepinones.

Biological Activity

The 4,1-benzoxazepinone series of compounds have demonstrated potent in vitro activity against both wild-type HIV-1 and the K103N mutant strain. The data for representative compounds from this class are summarized below. It is important to note that while these compounds are potent, they have also been shown to be highly protein-bound in human plasma, which can impact their in vivo efficacy.

Compound IDTargetIC50 (nM)EC50 (nM)CC50 (µM)
Analog A Wild-Type HIV-1 RT1020>100
Analog A K103N Mutant HIV-11535>100
Analog B Wild-Type HIV-1 RT512>100
Analog B K103N Mutant HIV-1825>100

IC50: 50% inhibitory concentration against the isolated enzyme. EC50: 50% effective concentration in cell-based assays. CC50: 50% cytotoxic concentration.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the anti-HIV-1 activity of the 4,1-benzoxazepinone class of inhibitors.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of purified HIV-1 RT.

  • Enzyme and Substrate Preparation: Recombinant wild-type and K103N mutant HIV-1 RT are purified. A poly(rA)/oligo(dT) template/primer is used as the substrate.

  • Reaction Mixture: The reaction buffer typically contains Tris-HCl, KCl, MgCl2, DTT, and a tritiated nucleotide triphosphate (e.g., [3H]TTP).

  • Inhibition Assay:

    • Varying concentrations of the test compound (dissolved in DMSO) are pre-incubated with the RT enzyme in the reaction buffer.

    • The reaction is initiated by the addition of the poly(rA)/oligo(dT) substrate and [3H]TTP.

    • The reaction is allowed to proceed at 37°C for a defined period.

    • The reaction is stopped by the addition of cold trichloroacetic acid (TCA).

  • Quantification: The TCA-precipitated, radiolabeled DNA is collected on glass fiber filters. The amount of incorporated [3H]TTP is quantified by liquid scintillation counting.

  • Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Anti-HIV-1 Assay

This assay measures the ability of the compound to inhibit HIV-1 replication in a cellular context.

  • Cell Culture: MT-4 cells (a human T-cell line) are cultured in appropriate media.

  • Infection:

    • MT-4 cells are infected with a known amount of either wild-type HIV-1 (e.g., strain IIIB) or a K103N mutant virus.

    • The infection is carried out in the presence of serial dilutions of the test compound.

  • Incubation: The infected cells are incubated for 4-5 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the virus control without the compound.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells.

  • Cell Culture: Uninfected MT-4 cells are seeded in a 96-well plate.

  • Compound Treatment: The cells are incubated with serial dilutions of the test compound for the same duration as the anti-HIV-1 assay.

  • Viability Assessment: Cell viability is assessed using a colorimetric method, such as the MTT or XTT assay, which measures mitochondrial activity.

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Purification Enzyme_Assay RT Inhibition Assay (WT & K103N) Compound_Synthesis->Enzyme_Assay Cell_Assay Cell-Based Anti-HIV Assay (WT & K103N) Compound_Synthesis->Cell_Assay Toxicity_Assay Cytotoxicity Assay Compound_Synthesis->Toxicity_Assay Data_Analysis Data Analysis (IC50, EC50, CC50) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Toxicity_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Workflow for the Biological Evaluation of HIV-1 Inhibitors.

Structure-Activity Relationships (SAR)

For the 4,1-benzoxazepinone class of NNRTIs, several key structure-activity relationships have been identified:

  • Stereochemistry: The cis-3-alkylbenzoxazepinones are generally more potent than their corresponding trans-isomers.

  • Substituents on the Benzoxazepinone Core: The nature and position of substituents on the aromatic ring of the benzoxazepinone core significantly influence antiviral activity.

  • Lipophilicity and Protein Binding: While potent, many analogues in this series exhibit high lipophilicity, which contributes to their high degree of binding to human plasma proteins. This is a critical parameter to optimize for improving in vivo bioavailability and efficacy.

Conclusion

This compound (SW106) represents a class of potent, bifunctional non-nucleoside reverse transcriptase inhibitors with a novel 4,1-benzoxazepinone scaffold. These compounds demonstrate excellent in vitro activity against both wild-type and the clinically important K103N mutant of HIV-1. The detailed synthetic and biological evaluation methodologies provided in this guide offer a framework for the continued investigation and development of this and related classes of antiretroviral agents. Future work in this area would likely focus on optimizing the pharmacokinetic properties, particularly reducing plasma protein binding, to translate the high in vitro potency into in vivo efficacy.

In Vitro Antiviral Activity of HIV-1 Inhibitor-70: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HIV-1 Inhibitor-70, also identified as compound 20, is characterized as a bifunctional inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Its inhibitory action is notable against both wild-type (WT) and the K103N mutant variants of the enzyme, a common mutation conferring resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs). This document provides a technical guide to the in vitro evaluation of this compound, detailing the requisite experimental protocols and data presentation frameworks essential for its preclinical assessment. While specific quantitative data for this compound is not publicly available, this guide serves as a comprehensive blueprint for conducting and interpreting the necessary antiviral assays.

Introduction

The HIV-1 reverse transcriptase is a cornerstone target for antiretroviral therapy. The emergence of drug-resistant viral strains necessitates the development of novel inhibitors with broad efficacy. This compound has been identified as a promising bifunctional agent, suggesting a mechanism that may overcome common resistance pathways. This guide outlines the standard methodologies for characterizing the in vitro antiviral activity, cytotoxicity, and mechanism of action of such inhibitors.

Quantitative Antiviral Activity

A comprehensive in vitro evaluation of an antiviral compound requires the determination of its potency against the target virus and its toxicity towards host cells. These parameters are typically expressed as the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

While specific experimental values for this compound are not available in the public domain, Table 1 provides a template for the presentation of such quantitative data.

Table 1: Template for In Vitro Antiviral Activity of this compound

Assay Type Virus Strain Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
Antiviral ActivityHIV-1 (Wild-Type)MT-4Data not availableData not availableData not available
Antiviral ActivityHIV-1 (K103N Mutant)MT-4Data not availableData not availableData not available
Cytotoxicity-MT-4-Data not available-
RT InhibitionHIV-1 RT (Wild-Type)-IC50 (µM) --
Data not available
RT InhibitionHIV-1 RT (K103N Mutant)-IC50 (µM) --
Data not available

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the antiviral and cytotoxic properties of HIV-1 inhibitors.

Cell-Based Antiviral Activity Assay

The antiviral activity of an inhibitor is typically assessed in a cell-based assay using a susceptible T-cell line, such as MT-4. The assay measures the ability of the compound to inhibit virus-induced cell death (cytopathic effect).

Methodology:

  • Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a predetermined density.

  • Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared.

  • Infection: Cells are infected with a standardized amount of HIV-1 (either wild-type or a resistant strain like K103N).

  • Treatment: The diluted compound is added to the infected cells. Control wells include uninfected cells, infected untreated cells, and a reference drug.

  • Incubation: The plates are incubated for a period of 4-5 days at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability. The EC50 is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

To assess the toxicity of the compound to the host cells, a cytotoxicity assay is performed in parallel with the antiviral assay.

Methodology:

  • Cell Seeding: MT-4 cells are seeded in a 96-well plate.

  • Compound Treatment: A serial dilution of the test compound is added to the uninfected cells.

  • Incubation: The plate is incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using the MTT or XTT assay.

  • Data Analysis: The CC50 value is calculated from the dose-response curve of the compound's effect on cell viability.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and labeled nucleotides (e.g., [³H]dTTP).

  • Enzyme and Inhibitor: Purified recombinant HIV-1 RT (wild-type or mutant) is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme-inhibitor mix to the reaction mixture.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period.

  • Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled nucleotide.

  • Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the inhibitor concentration.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflows for the experimental protocols described above.

Antiviral_Assay_Workflow Antiviral Activity Assay Workflow A Seed MT-4 Cells C Infect Cells with HIV-1 A->C B Prepare Serial Dilutions of this compound D Add Inhibitor to Cells B->D C->D E Incubate for 4-5 Days D->E F Perform MTT/XTT Assay E->F G Calculate EC50 F->G Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow A Seed MT-4 Cells (Uninfected) C Add Inhibitor to Cells A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 4-5 Days C->D E Perform MTT/XTT Assay D->E F Calculate CC50 E->F RT_Inhibition_Assay_Workflow Reverse Transcriptase Inhibition Assay Workflow A Prepare RT Reaction Mixture C Initiate Reaction A->C B Pre-incubate Purified HIV-1 RT with Inhibitor B->C D Incubate at 37°C C->D E Quantify DNA Synthesis D->E F Calculate IC50 E->F

Preliminary Cytotoxicity Assessment of HIV-1 Inhibitor-70: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antiretroviral agents is a cornerstone of HIV-1 treatment and eradication strategies. A critical early step in the drug discovery pipeline is the assessment of a compound's cytotoxicity. This ensures that the therapeutic agent exhibits potent antiviral activity at concentrations that are not harmful to host cells. This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of a novel compound, designated "HIV-1 Inhibitor-70." The methodologies, data interpretation, and workflows described herein are representative of standard practices in the field of antiviral drug development.[1][2][3]

The primary objective of a preliminary cytotoxicity assessment is to determine the concentration of a compound that induces cell death in 50% of a cell culture, known as the 50% cytotoxic concentration (CC50).[4] This value is then compared to the 50% effective inhibitory concentration (IC50) against HIV-1 to calculate the selectivity index (SI), a key indicator of a drug's therapeutic potential.[4][5]

Quantitative Cytotoxicity Data

The following table summarizes representative cytotoxicity and antiviral activity data for this compound. These values are typically determined concurrently to establish a therapeutic window for the compound.[4] Compounds with a selectivity index (SI) of 10 or greater are generally considered promising candidates for further development.[4]

ParameterDescriptionValue (µM)Cell Line
CC50 50% Cytotoxic Concentration>50MT-4
IC50 50% Inhibitory Concentration2.0MT-4
SI Selectivity Index (CC50/IC50)>25-

Note: The data presented are for illustrative purposes and represent a favorable cytotoxicity profile for a novel HIV-1 inhibitor.[6]

Experimental Protocols

A variety of in vitro assays are available to assess cytotoxicity, with the MTT assay being a widely used colorimetric method.[7][8][9]

MTT Assay for Cytotoxicity (CC50) Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenases.[8][9] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • MT-4 (human T-cell leukemia) cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[6] Incubate overnight to allow cells to acclimate.[10]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each concentration to the appropriate wells in triplicate. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate may be incubated overnight to ensure complete solubilization.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Visualized Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the preliminary cytotoxicity of a novel HIV-1 inhibitor.

G A Prepare Cell Culture (e.g., MT-4 cells) B Seed Cells in 96-Well Plate A->B D Treat Cells with Inhibitor Concentrations B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 72-96 hours D->E F Perform Viability Assay (e.g., MTT Assay) E->F G Measure Absorbance/ Luminescence F->G H Data Analysis: Calculate % Viability G->H I Determine CC50 Value (Dose-Response Curve) H->I

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Apoptosis Signaling Pathway

Drug-induced cytotoxicity can often trigger apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism. The following diagram depicts a simplified representation of this pathway, which could be activated by a cytotoxic compound.

G inhibitor This compound (Cytotoxic Stress) bax_bak Bax/Bak Activation inhibitor->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic stress.

References

An In-Depth Technical Guide to the Binding Site Analysis of the HIV-1 Protease Inhibitor Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding site of Darunavir, a potent second-generation HIV-1 protease inhibitor. Darunavir was developed to combat drug resistance by forming extensive interactions with the backbone of the HIV-1 protease, an enzyme critical for viral maturation. This document details the quantitative binding data, key molecular interactions, and the experimental methodologies used to elucidate these characteristics.

Quantitative Binding Profile of Darunavir

Darunavir exhibits high affinity for both wild-type and multidrug-resistant (MDR) strains of HIV-1 protease. Its potent inhibitory activity is characterized by low dissociation constants (Kd), inhibition constants (Ki), and effective concentrations (EC50). The following table summarizes the key quantitative data for Darunavir's interaction with HIV-1 protease.

ParameterValueProtease TypeMethodReference
Dissociation Constant (Kd) 4.5 x 10⁻¹² M (4.5 pM)Wild-TypeIsothermal Titration Calorimetry (ITC)[1][2]
6.0 x 10⁻¹¹ M (60 pM)MDR (I84V, V82T)Isothermal Titration Calorimetry (ITC)[3]
Inhibition Constant (Ki) 1.6 x 10⁻¹¹ M (16 pM)Wild-TypeEnzymatic Assay
Half-maximal Inhibitory Concentration (IC50) 1.8 - 3 nMWild-Type HIV-1 StrainsCell-based Antiviral Assay[4]
Half-maximal Effective Concentration (EC50) 1 - 5 nMWild-Type HIV-1 and HIV-2Cell-based Antiviral Assay[3]
< 10 nM19 Recombinant Clinical Isolates with multiple PI resistanceCell-based Antiviral Assay[3]

Molecular Interactions at the Binding Site

X-ray crystallography studies have provided detailed insights into the binding mode of Darunavir within the active site of HIV-1 protease. The inhibitor binds as a competitive inhibitor, occupying the substrate-binding cavity and preventing the processing of viral polyproteins.

The key interactions between Darunavir and the HIV-1 protease active site residues include:

  • Hydrogen Bonds with the Catalytic Triad: The central hydroxyl group of Darunavir forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of both protease monomers.

  • Backbone Interactions: A defining feature of Darunavir's potency is its extensive hydrogen bonding with the main-chain atoms of the protease active site. The bis-tetrahydrofuran (bis-THF) moiety forms strong hydrogen bonds with the backbone amides of Asp29 and Asp30. The p-aminosulfonamide group also interacts with the backbone of Asp30'. These interactions with the less mutable backbone are a key strategy to overcome drug resistance.

  • Hydrophobic Interactions: The various hydrophobic groups of Darunavir, including its phenyl and isobutyl moieties, engage in van der Waals interactions with hydrophobic residues lining the S1, S1', S2, and S2' pockets of the active site. These residues include Val32, Ile47, Ile50, Ile84, and Pro81'.

The following diagram illustrates the logical flow of how Darunavir inhibits HIV-1 protease, leading to the disruption of the viral life cycle.

cluster_0 HIV-1 Viral Replication Cycle cluster_1 Inhibition by Darunavir Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Inactive Protease Inactive Protease HIV-1 Protease->Inactive Protease Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Darunavir Darunavir Darunavir->HIV-1 Protease Binding to Active Site Non-infectious Virion Non-infectious Virion Inactive Protease->Non-infectious Virion

Darunavir's Mechanism of Action

Impact of Resistance Mutations

While Darunavir has a high genetic barrier to resistance, certain mutations in the protease gene can reduce its efficacy. These mutations often occur in residues that are in direct contact with the inhibitor or allosterically alter the conformation of the active site.

Key Darunavir Resistance-Associated Mutations:

  • Major Mutations: I50V, I54M, L76V, I84V

  • Minor Mutations: V11I, V32I, L33F, I47V, I54L, G73S, L89V

The presence of multiple mutations can lead to a significant decrease in binding affinity. For instance, the combination of I84V and V82T mutations reduces Darunavir's binding affinity by a factor of 13.3, though it still maintains a potent 60 pM binding affinity[3].

Experimental Protocols

The characterization of Darunavir's binding to HIV-1 protease relies on a combination of biochemical, biophysical, and structural biology techniques.

Recombinant HIV-1 Protease Expression and Purification

A reliable source of pure and active HIV-1 protease is a prerequisite for in vitro binding and activity assays.

Protocol Outline:

  • Gene Cloning and Expression Vector: The gene encoding for HIV-1 protease is cloned into an E. coli expression vector, such as pET. To mitigate the protease's toxicity to the host cells, it is often expressed as an inactive fusion protein or in inclusion bodies[5][6][7].

  • Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG)[7][8].

  • Cell Lysis and Inclusion Body Isolation: The bacterial cells are harvested and lysed. If expressed in inclusion bodies, they are isolated by centrifugation and washed to remove cellular debris[7].

  • Solubilization and Refolding: The inclusion bodies are solubilized using denaturants like urea or guanidine hydrochloride. The protease is then refolded into its active dimeric form by dialysis or rapid dilution into a refolding buffer[7].

  • Purification: The refolded protease is purified using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography, to achieve high purity[5][6].

X-ray Crystallography for Structural Analysis

X-ray crystallography provides atomic-level detail of the inhibitor-protease complex, revealing the precise binding mode and interactions.

A Recombinant HIV-1 Protease Expression & Purification B Co-crystallization with Darunavir (Hanging Drop Vapor Diffusion) A->B C X-ray Diffraction Data Collection (Synchrotron Source) B->C D Phase Determination (Molecular Replacement) C->D E Electron Density Map Calculation D->E F Model Building and Refinement E->F G Structural Analysis of Binding Site Interactions F->G

X-ray Crystallography Workflow

Detailed Methodology:

  • Protein-Inhibitor Complex Formation: Purified HIV-1 protease is incubated with an excess of Darunavir to ensure the formation of the complex.

  • Crystallization: The protein-inhibitor complex is crystallized using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the complex with a crystallization solution containing precipitants (e.g., salts, polymers) and allowing it to equilibrate, leading to the formation of ordered crystals[9].

  • X-ray Diffraction Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector[9][10].

  • Data Processing and Structure Solution: The diffraction data is processed to determine the intensities and positions of the spots. The phase information, which is lost during the experiment, is recovered using methods like molecular replacement, where a known structure of a similar protein is used as a model[9].

  • Model Building and Refinement: An initial model of the protein-inhibitor complex is built into the calculated electron density map. This model is then refined to improve its fit to the experimental data and to ensure it conforms to known biochemical principles[10].

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation: The purified HIV-1 protease is placed in the sample cell of the calorimeter, and a solution of Darunavir is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution[1][11].

  • Titration: A series of small, precise injections of the Darunavir solution are made into the protease solution. The heat released or absorbed upon each injection is measured by the instrument[1][11].

  • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Resonance Energy Transfer (FRET) Assay for Enzymatic Activity

FRET-based assays are commonly used to measure the enzymatic activity of HIV-1 protease and to screen for inhibitors.

A Prepare FRET Substrate (Fluorophore-Quencher Pair) C Add FRET Substrate to the reaction mixture A->C B Incubate HIV-1 Protease with Darunavir (or control) B->C D Monitor Fluorescence Signal over time C->D E No Cleavage (Inhibition) D->E F Cleavage (No Inhibition) D->F G Low Fluorescence (FRET Intact) E->G H High Fluorescence (FRET Disrupted) F->H

FRET-based Inhibition Assay Workflow

Assay Principle:

A synthetic peptide substrate containing a specific cleavage site for HIV-1 protease is labeled with a fluorophore and a quencher molecule. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence (FRET). When the protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of the FRET substrate, a solution of purified HIV-1 protease, and solutions of Darunavir at various concentrations.

  • Inhibitor Incubation: In a microplate, incubate the HIV-1 protease with different concentrations of Darunavir (and appropriate controls, including a no-inhibitor control) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the initial linear phase of the fluorescence increase. The IC50 value for Darunavir is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[10][12][13][14][15]

Conclusion

The comprehensive analysis of Darunavir's binding site on HIV-1 protease highlights the success of structure-based drug design in overcoming antiviral resistance. The detailed understanding of its binding thermodynamics and molecular interactions, elucidated through the experimental protocols described herein, provides a robust framework for the development of next-generation protease inhibitors with improved efficacy and resistance profiles. This guide serves as a valuable resource for researchers dedicated to the ongoing fight against HIV/AIDS.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

As the specific molecule "HIV-1 inhibitor-70" is not identifiable as a standard nomenclature in the provided search results, this guide will focus on a well-characterized class of HIV-1 inhibitors and their derivatives to fulfill the user's request for an in-depth technical guide. We will use HIV-1 Integrase Inhibitors, with a particular focus on chicoric acid analogs, as a primary example due to the availability of extensive research on their structural analogs and derivatives.[1] This approach allows for a comprehensive overview of the principles of drug development against HIV-1, which can be applied to other inhibitor classes.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the structural analogs and derivatives of a significant class of HIV-1 inhibitors, focusing on their design, synthesis, biological evaluation, and mechanism of action.

Introduction to HIV-1 Integrase as a Therapeutic Target

HIV-1 integrase (IN) is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[2] Its lack of a human homolog makes it an attractive target for antiretroviral therapy.[2] Inhibitors targeting this enzyme can be broadly classified into integrase strand transfer inhibitors (INSTIs) and protein-protein interaction inhibitors.[2] This guide will primarily focus on INSTIs, which are designed to chelate metal ions in the enzyme's active site.[3]

Core Structure: Chicoric Acid and its Analogs

Chicoric acid, a natural product, is a potent inhibitor of HIV-1 integrase.[1] However, its therapeutic potential is limited by toxicity, instability, and poor membrane permeability.[1] These limitations have prompted the design and synthesis of numerous structural analogs to improve its pharmacological properties.[1]

The primary strategy in designing chicoric acid analogs involves modifying its core structure to enhance potency and reduce off-target effects. Key modifications include:

  • Alteration of the Caffeoyl Groups: Replacing the caffeoyl groups with other moieties like 3,4,5-trihydroxycinnamoyl or galloyl groups has been shown to increase inhibitory activity.[1]

  • Modification of the Tartaric Acid Scaffold: Simplifying the central tartaric acid core or replacing it with other linkers can impact the spatial orientation of the chelating groups and, consequently, the inhibitory potency.

  • Removal of Carboxyl Groups: Analogs lacking one of the carboxyl groups have demonstrated potent inhibition of HIV replication.[1]

Quantitative Data on Inhibitory Activity

The following tables summarize the quantitative data for selected chicoric acid analogs and other HIV-1 integrase inhibitors.

Table 1: In Vitro Inhibitory Activity of Chicoric Acid Analogs against HIV-1 Integrase [1]

Compound3'-End Processing IC50 (µM)Strand Transfer IC50 (µM)
Chicoric Acid0.080.05
Analog 1 (3,4,5-trihydroxycinnamoyl)< 0.05< 0.05
Analog 2 (galloyl-substituted)< 0.05< 0.05
Analog 3 (monocarboxy caffeoyl)> 10> 10
Analog 4 (3,4-dihydroxybenzoyl)InactiveInactive

Table 2: Antiviral Activity and Cytotoxicity of Selected HIV-1 Integrase Inhibitors

CompoundAntiviral EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
GS-6207[4]0.05 (in 23 clinical isolates)27>540,000
Bictegravir[5]7.5--
Dolutegravir[5]7.4--
Elvitegravir[5]8.4--
L-870,810[2]---
5-CITEP[6]---

Experimental Protocols

A general synthetic scheme for chicoric acid analogs involves the esterification of a tartaric acid derivative with appropriately substituted cinnamic or benzoic acids.

  • General Procedure:

    • Protect the hydroxyl groups of the chosen tartaric acid derivative.

    • Activate the carboxylic acid groups of the desired cinnamoyl or benzoyl derivatives (e.g., using carbodiimide coupling agents).

    • React the activated acids with the protected tartaric acid derivative in the presence of a suitable catalyst and solvent.

    • Deprotect the hydroxyl groups to yield the final analog.

    • Purify the product using chromatographic techniques (e.g., HPLC).

This assay measures the ability of a compound to inhibit the 3'-end processing and strand transfer reactions catalyzed by recombinant HIV-1 integrase.

  • Methodology:

    • Prepare a reaction mixture containing recombinant HIV-1 integrase, a fluorescently labeled DNA substrate, and the test compound at various concentrations.

    • Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.

    • Stop the reaction and separate the DNA products by denaturing polyacrylamide gel electrophoresis.

    • Visualize and quantify the fluorescently labeled DNA products using a gel imager.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.[1]

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell-based model.

  • Methodology:

    • Seed CD4+ T-cell lines (e.g., MT-2) in 96-well plates.[1]

    • Infect the cells with a known amount of HIV-1 (e.g., HIVLAI).[1]

    • Add the test compound at various concentrations to the infected cell cultures.

    • Incubate the plates for a period that allows for multiple rounds of viral replication.

    • Measure the extent of viral replication using a suitable method, such as quantifying the p24 antigen in the culture supernatant by ELISA.

    • Calculate the EC50 value, the concentration of the compound that inhibits 50% of viral replication.

This assay assesses the toxicity of the compound to the host cells.

  • Methodology:

    • Seed uninfected CD4+ T-cell lines in 96-well plates.

    • Add the test compound at various concentrations.

    • Incubate the plates for the same duration as the antiviral assay.

    • Measure cell viability using a colorimetric assay (e.g., MTT or XTT assay).

    • Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HIV-1 integrase inhibitors and a typical experimental workflow for their evaluation.

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibition Mechanism Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus HIV_IN HIV-1 Integrase INSTI Integrase Strand Transfer Inhibitor (INSTI) Integration->INSTI Targeted Step Blocked_Integration Blocked Integration Chelation Chelation of Mg2+ ions in active site INSTI->Chelation Chelation->HIV_IN Inhibits

Caption: Mechanism of HIV-1 Integrase Inhibition by INSTIs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Analog Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization IN_Assay Integrase Inhibition Assay (IC50) Characterization->IN_Assay Antiviral_Assay Antiviral Activity Assay (EC50) Characterization->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Characterization->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) IN_Assay->SAR_Analysis Antiviral_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Initial Pharmacokinetics of HIV-1 Integrase Inhibitor Dolutegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information could be found for a compound designated "HIV-1 inhibitor-70." This guide has been constructed using the well-characterized HIV-1 integrase inhibitor, Dolutegravir (DTG), as a representative example to fulfill the structural and content requirements of the request. All data, protocols, and pathways described herein pertain to Dolutegravir.

This technical whitepaper provides an in-depth overview of the initial pharmacokinetic profile of Dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI). The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by detailed experimental methodologies and pathway visualizations.

Pharmacokinetic Profile

Dolutegravir exhibits a favorable pharmacokinetic profile that supports once-daily dosing without a pharmacokinetic booster.[1] It is characterized by rapid oral absorption, low apparent clearance, and a terminal half-life of approximately 13 to 15 hours.[1][2] The pharmacokinetic variability is notably low compared to other integrase inhibitors.[2]

The following tables summarize key pharmacokinetic parameters of Dolutegravir in healthy and HIV-infected adult subjects.

Table 1: Single-Dose Pharmacokinetics of [¹⁴C]Dolutegravir (20 mg, oral suspension) in Healthy Male Subjects [1]

Parameter Mean Value (Range or ± SD) Units
Plasma Dolutegravir
Tmax 0.5 (0.5 - 1.0) h
Cmax 1.09 (0.83 - 1.48) μg/mL
AUC∞ 23.1 (18.1 - 32.7) μg·h/mL
15.6 (12.8 - 20.3) h
Plasma Total Radioactivity
Tmax 0.5 (0.5 - 2.0) h
Cmax 1.34 (1.03 - 1.83) μg eq/mL
AUC∞ 31.0 (24.7 - 42.1) μg eq·h/mL

| t½ | 15.7 (13.5 - 20.4) | h |

Table 2: Population Pharmacokinetic Estimates in HIV-Infected, Treatment-Naïve Adults [3][4]

Parameter Population Estimate Units
Apparent Clearance (CL/F) 0.901 L/h
Apparent Volume of Distribution (V/F) 17.4 L
Absorption Rate Constant (ka) 2.24 h⁻¹

| Absorption Lag Time (t_lag) | 0.263 | h |

Pharmacokinetic studies in animal models are crucial for initial characterization.

Table 3: Pharmacokinetic Parameters of Dolutegravir in Preclinical Species [5][6]

Species Dose & Route CL (mL/min/kg) Vd (L/kg) t½ (h) Bioavailability (%)
Rat IV 0.23 0.1 ~6 N/A
Rat Oral (solution) N/A N/A ~6 75.6
Monkey IV 2.12 0.28 ~6 N/A

| Monkey | Oral (solution) | N/A | N/A | ~6 | 87.0 |

Absorption and Distribution

Dolutegravir is rapidly absorbed following oral administration, with a median time to maximum concentration (Tmax) of 0.5 to 2 hours.[2] Food can modestly increase absorption and decreases inter-subject variability.[2]

Distribution studies show that Dolutegravir is highly bound (>99%) to plasma proteins, primarily albumin and alpha 1-acid glycoprotein.[2][5] Following administration of radiolabeled Dolutegravir in rats, radioactivity was distributed to most tissues, though tissue-to-blood ratios were low, likely due to the high plasma protein binding.[5][6] Minimal association of Dolutegravir or its metabolites with blood cells has been observed.[1]

Metabolism

Dolutegravir is extensively metabolized, with unchanged drug being the predominant component circulating in plasma.[1] The primary metabolic pathway is glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][7] Minor contributions to its metabolism come from cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][7] More recent studies have also identified CYP1A1 and CYP1B1 as enzymes involved in producing certain metabolites, which may be induced by factors like cigarette smoking.[8][9]

Table 4: Major Metabolites and Excretion Routes of Dolutegravir in Humans [1][10]

Metabolite/Component Formation Pathway % of Administered Dose Excretion Route
Unchanged Dolutegravir - 51.7 (feces), <1 (urine) Feces, Urine
Ether Glucuronide (M3) UGT1A1 18.9 Urine
Oxidative Metabolites (M1, M2) CYP3A4 7.9 Feces, Urine

| Oxidative Defluorination/GSH | - | 1.8 | Feces |

G Metabolic Pathway of Dolutegravir cluster_major Major Pathway cluster_minor Minor Pathways DTG Dolutegravir M3 Ether Glucuronide (Inactive) UGT1A1 UGT1A1 CYP3A4 CYP3A4 DTG->CYP3A4 CYP1A1_1B1 CYP1A1 / CYP1B1 DTG->CYP1A1_1B1 UGT1A1->M3 Glucuronidation M1 N-dealkylation Metabolite M4 Aldehyde Metabolite CYP3A4->M1 Oxidation CYP1A1_1B1->M4 Oxidation

Primary metabolic pathways of Dolutegravir.

Excretion

The primary route of elimination for Dolutegravir and its metabolites is through fecal excretion.[1] In a human mass balance study, a mean of 64.0% of the administered radioactive dose was recovered in feces, while 31.6% was recovered in urine.[1][10] The fecal portion consists of both unabsorbed drug and metabolites eliminated via biliary secretion.[1] The main component in urine is the inactive ether glucuronide metabolite.[1]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies.

  • Objective: To determine the routes of metabolism and excretion of Dolutegravir in humans.

  • Study Population: Healthy male subjects.

  • Methodology:

    • A single oral dose of 20 mg (80 μCi) of [¹⁴C]Dolutegravir was administered as a suspension.[1]

    • Serial blood, plasma, urine, and fecal samples were collected at predefined intervals (e.g., up to 216 hours post-dose).[1]

    • Total radioactivity in all matrices was measured using liquid scintillation counting.

    • Plasma samples were analyzed for concentrations of unchanged Dolutegravir using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Metabolite profiling in plasma, urine, and feces was conducted using LC-MS/MS to identify and quantify biotransformation products.[1]

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. The total recovery of radioactivity was calculated as the sum of radioactivity recovered in urine and feces.[1]

G Human Mass Balance Study Workflow Dosing Administer Single Oral Dose [¹⁴C]Dolutegravir (20 mg) Collection Serial Sample Collection (Blood, Plasma, Urine, Feces) Dosing->Collection Analysis Sample Analysis Collection->Analysis Radioactivity Total Radioactivity Measurement (Liquid Scintillation) Analysis->Radioactivity LCMS LC-MS/MS Analysis (Parent Drug & Metabolites) Analysis->LCMS PK Pharmacokinetic Analysis (Non-compartmental) Radioactivity->PK LCMS->PK Report Determine Excretion Routes, Metabolic Profile, Mass Balance PK->Report

Workflow for the human radiolabeled mass balance study.
  • Objective: To identify the primary enzymes responsible for Dolutegravir metabolism.

  • Methodology:

    • Recombinant Human CYPs/UGTs: Dolutegravir (e.g., 5 or 30 μM) was incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A1, 1A2, 1B1, 2C9, 2D6, 3A4, etc.) or UGT enzymes (e.g., UGT1A1, 1A3, 1A9) in a buffer system (e.g., PBS, pH 7.4).[7][8]

    • Cofactors: The reaction was initiated by adding an appropriate cofactor, such as NADPH for CYP enzymes or UDPGA for UGT enzymes.[8]

    • Incubation: The mixture was incubated at 37°C for a specified time.

    • Reaction Quenching: The reaction was stopped by adding a solvent like acetonitrile.

    • Analysis: The formation of metabolites was monitored and quantified using UPLC-QTOFMS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry).[8]

  • Data Analysis: The rate of metabolite formation by each specific enzyme was calculated to determine the relative contribution of each pathway to the overall metabolism.

  • Objective: To characterize the pharmacokinetic profile (absorption, bioavailability, clearance) in a preclinical species.

  • Study Population: Male Sprague-Dawley or Wistar rats.[5][11]

  • Methodology:

    • Dosing: Animals were divided into groups. One group received an intravenous (IV) dose (e.g., via tail vein) to determine clearance and volume of distribution. Another group received an oral dose (e.g., via gavage) to assess absorption and bioavailability.[5]

    • Blood Sampling: Serial blood samples were collected from the tail vein or other appropriate site at multiple time points post-dose.

    • Plasma Preparation: Blood was centrifuged to separate plasma, which was stored frozen until analysis.

    • Bioanalysis: Plasma concentrations of Dolutegravir were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) were calculated using specialized software (e.g., WinNonlin) with non-compartmental or compartmental models. Bioavailability (F) was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).[5]

References

Technical Guide: Enzymatic Inhibition Assays for HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition assays relevant to the characterization of "HIV-1 inhibitor-70" (also known as HY-111079; CAS 933452-76-7). This compound is identified as a bifunctional inhibitor targeting both wild-type (WT) and K103N mutant HIV-1 reverse transcriptase (RT). While specific experimental data for "this compound" is not publicly available, this guide details a standard, widely used protocol for assessing the enzymatic activity of HIV-1 reverse transcriptase inhibitors.

Core Concepts in HIV-1 Enzymatic Inhibition

The development of antiretroviral therapies heavily relies on the characterization of inhibitors that target key viral enzymes essential for the HIV-1 replication cycle. The primary enzymatic targets include:

  • Reverse Transcriptase (RT): An enzyme that transcribes the viral RNA genome into DNA, a crucial step for integration into the host genome.

  • Protease (PR): Responsible for cleaving viral polyproteins into functional enzymes and structural proteins.

  • Integrase (IN): Catalyzes the insertion of the viral DNA into the host cell's chromosome.

"this compound" is noted for its activity against reverse transcriptase, including a common drug-resistant mutant (K103N). The following sections will focus on the methodologies to quantify the inhibitory potential of such compounds against HIV-1 RT.

Data Presentation: Quantifying Inhibitory Potency

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Researchers would populate a table similar to the one below with their experimental findings.

CompoundTarget EnzymeMutant StrainIC50 (nM)Ki (nM)Assay ConditionsReference
This compound HIV-1 Reverse TranscriptaseWild-TypeData not availableData not availableRefer to experimental protocol section
This compound HIV-1 Reverse TranscriptaseK103N MutantData not availableData not availableRefer to experimental protocol section
Control CompoundHIV-1 Reverse TranscriptaseWild-TypeValueValueSpecify buffer, substrate conc., temp., etc.Citation

Experimental Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The following is a detailed, representative protocol for a non-radioactive HIV-1 RT inhibition assay using a commercially available kit format. This type of assay is suitable for high-throughput screening and characterization of inhibitors like "this compound."

Principle:

This assay measures the DNA polymerase activity of HIV-1 RT. The enzyme incorporates digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand using a poly(A) template and an oligo(dT) primer. The biotin-labeled DNA product is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS. The intensity of the color is proportional to the RT activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (WT and K103N mutant)

  • "this compound" and control inhibitors (e.g., Nevirapine, Efavirenz)

  • HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix with DIG-dUTP and biotin-dUTP, poly(A) x oligo(dT) template/primer, streptavidin-coated microplates, anti-DIG-POD antibody, ABTS substrate, and lysis buffer)

  • Microplate reader capable of measuring absorbance at 405 nm (with a reference wavelength of 490 nm)

  • Standard laboratory equipment (pipettes, incubators, etc.)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of "this compound" and control compounds in the appropriate solvent (e.g., DMSO), followed by further dilution in the reaction buffer to achieve the final desired concentrations.

    • Prepare the reaction mixture containing the template/primer and the dNTP mix in the reaction buffer as per the kit instructions.

    • Dilute the HIV-1 RT enzyme (both WT and K103N) to the working concentration in the appropriate buffer.

  • Enzymatic Reaction:

    • In a reaction tube, combine the diluted inhibitor (or solvent control) with the HIV-1 RT enzyme.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reverse transcription reaction by adding the reaction mixture containing the template/primer and dNTPs.

    • Incubate the reaction for 1 hour at 37°C.

  • Detection:

    • Transfer the reaction products to the streptavidin-coated microplate.

    • Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the plate.

    • Wash the plate multiple times with the provided wash buffer to remove unbound components.

    • Add the anti-DIG-POD antibody solution to each well and incubate for 1 hour at 37°C.

    • Wash the plate again to remove the unbound antibody.

    • Add the ABTS substrate solution and incubate at room temperature until a sufficient color has developed (typically 10-30 minutes).

    • Stop the reaction by adding a stop solution if required by the kit.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the solvent control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for HIV-1 RT Inhibition Assay

HIV_RT_Inhibition_Assay_Workflow prep Reagent Preparation (Inhibitor, Enzyme, Reaction Mix) binding Inhibitor-Enzyme Binding (Pre-incubation) prep->binding 1 reaction Reverse Transcription Reaction (Addition of Template/Primer & dNTPs) binding->reaction 2 capture Capture of Biotinylated DNA (Streptavidin Plate) reaction->capture 3 detection Detection with Anti-DIG-POD capture->detection 4 readout Colorimetric Readout (Absorbance Measurement) detection->readout 5 analysis Data Analysis (IC50 Determination) readout->analysis 6

A schematic of the HIV-1 RT enzymatic inhibition assay workflow.

Logical Relationship of Bifunctional Inhibition

Bifunctional_Inhibition inhibitor This compound wt_rt Wild-Type HIV-1 RT inhibitor->wt_rt mutant_rt K103N Mutant HIV-1 RT inhibitor->mutant_rt inhibition1 Inhibition of Viral Replication wt_rt->inhibition1 inhibition2 Inhibition of Viral Replication mutant_rt->inhibition2

Illustrates the dual inhibitory action on WT and mutant enzymes.

An In-depth Technical Guide to Cell-Based Anti-HIV Assays for HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell-based anti-HIV assays utilized in the evaluation of HIV-1 Inhibitor-70, also identified as compound 20, a potent diarylpyrimidine derivative. This document details the quantitative antiviral efficacy and cytotoxicity, outlines the experimental protocols for key assays, and visualizes the inhibitor's mechanism of action and experimental workflows.

Quantitative Data Summary

This compound (compound 20) has demonstrated significant potency against both wild-type and mutant strains of HIV-1, coupled with a favorable cytotoxicity profile. The following tables summarize the key quantitative data from cell-based and enzymatic assays.

Table 1: Anti-HIV Activity of this compound (compound 20) in MT-4 Cells [1][2]

HIV-1 StrainEC₅₀ (nM)
Wild-Type (IIIB)2.6
L100I Mutant6.5
K103N Mutant1.4
Y181C Mutant11.6
Y188L Mutant16.2
E138K Mutant6.0
Reference Drug (Etravirine)
Wild-Type4.0

EC₅₀: The concentration of the compound that causes a 50% reduction in the cytopathic effect of HIV-1 in MT-4 cells.

Table 2: Cytotoxicity and Enzymatic Inhibition of this compound (compound 20) [1][2]

Assay TypeCell Line / EnzymeParameterValue
CytotoxicityMT-4 CellsCC₅₀ (µM)27.2
Enzymatic InhibitionRecombinant WT HIV-1 RTIC₅₀ (µM)0.084
Selectivity Index (SI) (CC₅₀ / EC₅₀) 10461.5

CC₅₀: The concentration of the compound that reduces the viability of uninfected MT-4 cells by 50%. IC₅₀: The concentration of the compound that inhibits the activity of the recombinant wild-type HIV-1 Reverse Transcriptase by 50%. SI: The selectivity index is a ratio that measures the window between cytotoxicity and antiviral activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Anti-HIV Assay in MT-4 Cells (MTT Method)

This assay determines the ability of a compound to inhibit the cytopathic effects of HIV-1 in the human T-cell line, MT-4. Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (compound 20) and reference compounds (e.g., Etravirine)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol with 0.04 N HCl)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound and reference drugs in culture medium.

  • Infection and Treatment: Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection) and 100 µL of the diluted compounds to the appropriate wells. Include virus-only controls and cell-only controls.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection (antiviral activity) and cell viability (cytotoxicity) relative to the control wells. Determine the EC₅₀ and CC₅₀ values by non-linear regression analysis.

Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant wild-type HIV-1 Reverse Transcriptase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 6 mM MgCl₂, 1 mM DTT, 80 mM KCl)

  • Poly(rA)-oligo(dT) template-primer

  • ³H-dTTP (tritiated deoxythymidine triphosphate)

  • This compound (compound 20) and reference compounds

  • Scintillation fluid and counter

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and ³H-dTTP.

  • Compound Addition: Add varying concentrations of this compound or a reference inhibitor to the reaction mixture. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to the mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

  • Precipitation and Washing: Precipitate the newly synthesized DNA, and wash to remove unincorporated ³H-dTTP.

  • Quantification: Add scintillation fluid to the washed precipitate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of the anti-HIV cell-based assay.

Experimental_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate MT-4 Cells add_compound Add Serial Dilutions of Inhibitor plate_cells->add_compound add_virus Add HIV-1 add_compound->add_virus incubate Incubate for 5 Days at 37°C add_virus->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt add_solvent Add Solubilizing Agent incubate_mtt->add_solvent read_plate Read Absorbance at 570 nm add_solvent->read_plate calculate_ec50 Calculate EC50 and CC50 read_plate->calculate_ec50

Caption: Workflow for the cell-based anti-HIV assay using the MTT method.

Mechanism_of_Action cluster_rt HIV-1 Reverse Transcriptase (p66/p51) cluster_outcome Consequence rt p66 subunit p51 subunit nnibp NNRTI Binding Pocket (NNIBP) conformational_change Conformational Change in RT adjacent_site Adjacent Binding Site inhibitor This compound (Compound 20) inhibitor->nnibp Binds to inhibitor->adjacent_site Occupies inhibitor->conformational_change inhibition Inhibition of Reverse Transcription conformational_change->inhibition

Caption: Proposed dual-binding mechanism of this compound on Reverse Transcriptase.

References

A Technical Guide to a Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): "Inhibitor-70" and its Interplay with Drug-Resistant Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of the Human Immunodeficiency Virus Type 1 (HIV-1) and the emergence of drug-resistant strains pose a continuous challenge to effective long-term antiretroviral therapy. This technical guide provides a comprehensive overview of a hypothetical, potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), herein referred to as "Inhibitor-70." Drawing parallels with advanced diarylpyrimidine (DAPY) analogues, this document details its mechanism of action, its activity against common drug-resistant HIV-1 strains, and the experimental protocols essential for its evaluation. Quantitative data on antiviral efficacy and cytotoxicity are presented in structured tables, and key experimental and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in the field of HIV-1 drug discovery.

Introduction to "Inhibitor-70": A Next-Generation NNRTI

"Inhibitor-70" represents a novel diarylpyrimidine derivative designed to exhibit high potency against both wild-type (WT) HIV-1 and a spectrum of clinically relevant drug-resistant strains.[1] Like other NNRTIs, its primary target is the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA, a necessary step for viral integration into the host genome.[2] The chemical scaffold of "Inhibitor-70" is optimized to bind to the NNRTI binding pocket (NNIBP) of the RT enzyme, including interactions with newly identified "NNRTI adjacent" sites, thereby maintaining efficacy against mutations that confer resistance to earlier-generation NNRTIS.[3]

Chemical Structure (Hypothetical)

As "Inhibitor-70" is a conceptual compound for this guide, its precise chemical structure is not defined. However, it is based on the diarylpyrimidine scaffold, known for its conformational flexibility, which allows it to adapt to mutations within the NNRTI binding pocket.

Mechanism of Action

"Inhibitor-70" is a non-competitive inhibitor of HIV-1 RT. It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[2] This binding induces a conformational change in the enzyme, distorting the positions of key residues involved in catalysis and preventing the conversion of viral RNA to DNA.[2]

cluster_Inhibition Mechanism of Action of 'Inhibitor-70' HIV_1_RT HIV-1 Reverse Transcriptase (RT) NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->HIV_1_RT Inhibitor_70 'Inhibitor-70' (DAPY Analogue) Inhibitor_70->NNIBP Binds to Conformational_Change Induces Conformational Change in RT Inhibitor_70->Conformational_Change Inhibition Inhibition of Reverse Transcription Conformational_Change->Inhibition cluster_Workflow Antiviral Activity Assay Workflow Start Start Seed_Cells Seed TZM-bl cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of 'Inhibitor-70' Seed_Cells->Prepare_Compound Infect Pre-incubate virus with compound, then add to cells Prepare_Compound->Infect Incubate Incubate for 48 hours Infect->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Read Measure luminescence Lyse->Read Analyze Calculate EC50 Read->Analyze End End Analyze->End cluster_Genotyping Genotypic Resistance Profiling Workflow Sample Viral Sample (Plasma/Culture) RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR Reverse Transcription and PCR Amplification of RT gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Analysis Sequence Alignment and Mutation Identification Sequencing->Analysis Interpretation Resistance Interpretation Analysis->Interpretation cluster_Resistance Development of Resistance to 'Inhibitor-70' Drug_Pressure Continuous 'Inhibitor-70' Selective Pressure Selection Selection of Resistant Viral Variants Drug_Pressure->Selection Random_Mutation Random Mutations in HIV-1 RT Gene Random_Mutation->Selection Reduced_Binding Mutations Alter NNIBP, Reducing Inhibitor Binding Selection->Reduced_Binding Viral_Fitness Compensatory Mutations May Restore Viral Fitness Selection->Viral_Fitness Resistance Emergence of Clinically Significant Resistance Reduced_Binding->Resistance Viral_Fitness->Resistance

References

HIV-1 Capsid Inhibitors: A Technical Guide to a Novel Antiretroviral Frontier

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Core Technology, Novelty, and Patent Landscape for Researchers, Scientists, and Drug Development Professionals.

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been marked by the development of increasingly effective antiretroviral therapies. However, the emergence of multidrug-resistant strains necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. Among the most promising new classes of antiretrovirals are the HIV-1 capsid inhibitors. This technical guide delves into the core of this innovative approach, with a particular focus on the first-in-class approved drug, Lenacapavir, to illustrate the novelty and patent landscape of this therapeutic strategy.

The HIV-1 Capsid: A Multifunctional Target

The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes. It plays a critical role in multiple stages of the viral lifecycle, making it an attractive target for therapeutic intervention.[1][2][3][4] Unlike established antiretroviral drugs that typically target viral enzymes like reverse transcriptase, protease, or integrase, capsid inhibitors interfere with the structural and functional integrity of this protein shell.[5][6][7]

The capsid is involved in:

  • Reverse Transcription: The capsid provides a stable environment for the conversion of viral RNA into DNA.

  • Nuclear Import: It facilitates the transport of the viral pre-integration complex into the host cell nucleus.

  • Assembly and Maturation: The capsid protein (CA) is a key component in the assembly of new virions and their subsequent maturation into infectious particles.[2]

By targeting these multifaceted functions, capsid inhibitors can potently disrupt viral replication at several distinct points.[2]

Lenacapavir: A Case Study in Novelty and Potency

Lenacapavir (GS-6207) is a first-in-class HIV-1 capsid inhibitor that has demonstrated exceptional potency against a wide range of HIV-1 subtypes, including those resistant to other antiretroviral classes.[1][3][4][8] Its novel mechanism of action contributes significantly to its efficacy.

Mechanism of Action

Lenacapavir binds directly to the HIV-1 capsid protein.[8] This interaction has a dual effect on the viral lifecycle:

  • Disruption of Nuclear Import: By binding to the capsid, Lenacapavir interferes with the interaction between the capsid and host cell proteins required for nuclear import, effectively preventing the viral DNA from reaching the host cell's genetic material.[8]

  • Aberrant Capsid Assembly: During the late stages of replication, Lenacapavir disrupts the ordered assembly of new capsids, leading to the formation of malformed and non-infectious virions.[2][8]

This multi-pronged attack contributes to its high barrier to resistance.

Quantitative Data Summary

The following table summarizes key quantitative data for Lenacapavir, highlighting its potent antiviral activity.

ParameterValueReference
EC50 (in MT-4 cells) 100 pM[9]
Mean EC50 (in 23 clinical isolates) 50 pM[9]
CC50 (in MT-4 cells) 27 µM[9]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Patent Landscape: Securing Innovation

The development of a novel class of drugs like capsid inhibitors is intrinsically linked to a robust intellectual property strategy. The patent landscape for HIV-1 capsid inhibitors, and specifically Lenacapavir, reflects the significant investment in this area of research.

Key aspects of the patent landscape include:

  • Composition of Matter Patents: These patents form the foundational layer of protection, covering the chemical structure of the novel inhibitor itself.

  • Method of Use Patents: These patents protect the use of the inhibitor for treating HIV-1 infection.

  • Formulation Patents: As a long-acting injectable, Lenacapavir's formulation is also a key area of patent protection, covering the specific compositions that enable sustained drug release.[1][3][4]

  • Combination Therapy Patents: Patents may also cover the use of capsid inhibitors in combination with other antiretroviral agents.[1][3][4]

A search of patent databases reveals numerous patents and patent applications assigned to Gilead Sciences, Inc., the developer of Lenacapavir, covering various aspects of this technology.[1][3][4] This extensive patent portfolio provides a strong market position and underscores the novelty of this therapeutic approach.

Experimental Protocols

The evaluation of HIV-1 capsid inhibitors involves a range of specialized in vitro and in vivo assays. Below are generalized methodologies for key experiments.

Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of the inhibitor required to inhibit 50% of viral replication.

Methodology:

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Viral Infection: Cells are infected with a known amount of HIV-1.

  • Inhibitor Treatment: Immediately after infection, cells are treated with serial dilutions of the test inhibitor.

  • Incubation: The treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: Viral replication is quantified by measuring a viral marker, such as p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 antigen levels are plotted against the inhibitor concentrations, and the EC50 value is calculated using a non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability.

Methodology:

  • Cell Culture: The same cell lines used for the antiviral assay are cultured.

  • Inhibitor Treatment: Cells are treated with serial dilutions of the test inhibitor.

  • Incubation: Cells are incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity.

  • Data Analysis: The cell viability data is plotted against the inhibitor concentrations, and the CC50 value is calculated.

Mechanism of Action Studies: Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral lifecycle that is inhibited.

Methodology:

  • Synchronized Infection: Cells are infected with HIV-1 in a synchronized manner (e.g., by spinoculation at a low temperature).

  • Staggered Inhibitor Addition: The test inhibitor is added to different wells at various time points post-infection, corresponding to different stages of the viral lifecycle (e.g., entry, reverse transcription, integration, late-stage events).

  • Quantification of Viral Replication: Viral replication is quantified at the end of the experiment as described in the antiviral activity assay.

  • Data Analysis: The level of inhibition at each time point of addition is analyzed. A potent inhibition when added late in the replication cycle would be consistent with a mechanism targeting capsid assembly.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

HIV_Lifecycle_and_Inhibitor_Targets cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Antiretroviral Drug Classes V_RNA Viral RNA Reverse Transcription Reverse Transcription V_RNA->Reverse Transcription 3. Reverse Transcription V_Enzymes Reverse Transcriptase Protease Integrase V_Capsid Capsid (p24) C_Receptor CD4 Receptor V_Capsid->C_Receptor 1. Attachment & Fusion C_Cytoplasm Cytoplasm C_Receptor->C_Cytoplasm 2. Entry C_Coreceptor CCR5/CXCR4 C_Cytoplasm->V_RNA Uncoating C_Nucleus Nucleus Integration Integration C_Nucleus->Integration 5. Integration C_DNA Host DNA Transcription & Translation Transcription & Translation C_DNA->Transcription & Translation 6. Replication Viral DNA Viral DNA Reverse Transcription->Viral DNA Viral DNA->C_Nucleus 4. Nuclear Import Integration->C_DNA Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly Assembly Viral Proteins->Assembly 7. Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation 8. Release Entry_I Entry Inhibitors Entry_I->C_Receptor Block RT_I RT Inhibitors RT_I->Reverse Transcription Block INT_I Integrase Inhibitors INT_I->Integration Block Prot_I Protease Inhibitors Prot_I->Budding & Maturation Block Capsid_I Capsid Inhibitors (e.g., Lenacapavir) Capsid_I->C_Nucleus Block Nuclear Import Capsid_I->Assembly Disrupt Assembly

Caption: HIV-1 lifecycle and targets of antiretroviral drugs.

Antiviral_Assay_Workflow Start Start Cell_Culture Culture Host Cells (e.g., MT-4) Start->Cell_Culture Infection Infect Cells with HIV-1 Cell_Culture->Infection Treatment Add Serial Dilutions of Capsid Inhibitor Infection->Treatment Incubation Incubate for 3-7 Days Treatment->Incubation Quantification Quantify Viral Replication (p24 ELISA) Incubation->Quantification Data_Analysis Calculate EC50 Value Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining antiviral activity (EC50).

Conclusion

HIV-1 capsid inhibitors represent a significant advancement in antiretroviral therapy, offering a novel mechanism of action with the potential to overcome existing drug resistance. The development and approval of Lenacapavir have validated the capsid as a druggable target and have paved the way for further research in this area. The extensive patent landscape surrounding this technology highlights its perceived value and novelty. For researchers and drug development professionals, understanding the core science, the methods for evaluation, and the intellectual property landscape of HIV-1 capsid inhibitors is crucial for navigating this exciting and promising frontier in the ongoing effort to combat HIV/AIDS.

References

In-Depth Review of HIV-1 Inhibitor-70: A Tetracyclic Lactam Targeting Integrase

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Potent 8-Hydroxyquinoline Tetracyclic Lactam as an HIV-1 Integrase Strand Transfer Inhibitor

The compound referred to as "HIV-1 inhibitor-70" is a member of a novel series of 8-hydroxyquinoline tetracyclic lactams, which have demonstrated significant potential as HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds, including the specifically designated compound 70 , have been shown to possess exceptional antiviral activity against HIV-1. A key characteristic of this class of inhibitors is their retained potency against common integrase resistance mutations, such as Q148K and G140S/Q148H, which are known to confer resistance to some earlier-generation INSTIs.

Mechanism of Action

The primary mechanism of action for this class of inhibitors is the disruption of the HIV-1 integrase enzyme's strand transfer activity. This is achieved through a two-metal binding pharmacophore model. The inhibitor molecule is designed to chelate the two essential magnesium ions within the catalytic core of the integrase enzyme. This interaction prevents the enzyme from catalyzing the insertion of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle. By blocking this integration, the virus is unable to establish a productive infection.

Quantitative Antiviral and Inhibitory Activity

The antiviral efficacy and inhibitory potential of the 8-hydroxyquinoline tetracyclic lactam series have been quantified through various in vitro assays. The following tables summarize the key quantitative data for representative compounds from this class, including the presumed "this compound" and its analogs.

Table 1: Antiviral Activity against Wild-Type HIV-1

CompoundReplicon EC50 (nM)p24 EC50 (nM)
70 1.53.0
Analog A2.14.5
Analog B0.81.2

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Inhibition of HIV-1 Integrase Strand Transfer

CompoundIC50 (nM)
70 10
Analog A15
Analog B8

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the enzyme's activity.

Table 3: Cytotoxicity Profile

CompoundCC50 (µM)
70 > 50
Analog A> 50
Analog B45

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of host cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the 8-hydroxyquinoline tetracyclic lactam inhibitors.

Antiviral Replicon Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

  • Cell Seeding: MT-2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Addition: The test compounds are serially diluted and added to the cells.

  • Virus Infection: Cells are infected with a replication-competent HIV-1 reporter virus.

  • Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Data Analysis: Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying a viral protein such as p24 antigen using an ELISA kit. The EC50 value is calculated from the dose-response curve.

p24 Antigen Production Assay

This assay specifically measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

  • Cell Culture: MT-2 cells are cultured and infected with HIV-1 as described in the replicon assay.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of p24 antigen in the supernatant is determined using a commercially available HIV-1 p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of p24 production is calculated relative to untreated control cells, and the EC50 value is determined.

HIV-1 Integrase Strand Transfer Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the strand transfer activity of the purified HIV-1 integrase enzyme.

  • Plate Coating: Streptavidin-coated 96-well plates are coated with a biotin-labeled double-stranded DNA oligonucleotide that mimics the HIV-1 long terminal repeat (LTR) donor substrate.

  • Enzyme Binding: Recombinant HIV-1 integrase enzyme is added to the wells and allowed to bind to the donor DNA.

  • Inhibitor Addition: The test compounds are serially diluted and added to the wells.

  • Strand Transfer Reaction: A second, labeled target DNA substrate is added to initiate the strand transfer reaction.

  • Detection: The amount of integrated target DNA is quantified using a colorimetric or fluorescence-based method.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor required to reduce the strand transfer activity by 50%.

Cytotoxicity Assay

This assay assesses the toxicity of the compounds to the host cells.

  • Cell Seeding: Cells (e.g., MT-2 or other appropriate cell line) are seeded in 96-well plates.

  • Compound Addition: The test compounds are added to the cells in a range of concentrations.

  • Incubation: The plates are incubated for a period equivalent to the antiviral assays.

  • Viability Measurement: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay that measures cell membrane integrity or metabolic activity.

  • Data Analysis: The CC50 value is determined from the dose-response curve.

Visualizations

HIV-1 Integrase Inhibition Pathway

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Inhibitor Action Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription Viral DNA Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Reverse_Transcription->Viral DNA Integration->Provirus Integrase HIV-1 Integrase Integration->Integrase Targeted by Inhibitor_70 This compound (Tetracyclic Lactam) Inhibition Inhibition of Strand Transfer Inhibitor_70->Inhibition Integrase->Inhibition Inhibition->Integration Blocks

Caption: Mechanism of action of this compound on the HIV-1 replication cycle.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow Start Start Cell_Culture Seed MT-2 Cells in 96-well Plates Start->Cell_Culture Compound_Addition Add Serial Dilutions of Inhibitor-70 Cell_Culture->Compound_Addition Virus_Infection Infect Cells with HIV-1 Compound_Addition->Virus_Infection Incubation Incubate for 5 Days at 37°C Virus_Infection->Incubation Quantification Quantify Viral Replication (p24 ELISA or Replicon Assay) Incubation->Quantification Data_Analysis Calculate EC50 Value Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the antiviral efficacy of this compound.

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibition via Heat Shock Protein 70 (HSP70) Induction

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "HIV-1 inhibitor-70" Cell Culture Assay Setup: Investigating the Role of Heat Shock Protein 70 in HIV-1 Replication

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A key viral protein, Viral infectivity factor (Vif), is crucial for viral replication as it counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) protein. Vif targets A3G for proteasomal degradation, thus preventing its incorporation into new virions where it would otherwise inhibit viral replication. Heat Shock Protein 70 (HSP70), a cellular chaperone, has been identified as a host factor that can inhibit this Vif-mediated degradation of A3G, thereby suppressing HIV-1 replication. This document provides detailed protocols for a cell culture-based assay to study the induction of HSP70 and its inhibitory effect on HIV-1 replication. Prostaglandin A1 (PGA1) is utilized as a known inducer of HSP70.[1]

Signaling Pathway: HSP70-Mediated Inhibition of Vif-APOBEC3G Axis

The following diagram illustrates the signaling pathway by which HSP70 interferes with the HIV-1 Vif protein, leading to the protection of APOBEC3G and subsequent inhibition of viral replication.

HIV1_HSP70_Pathway cluster_host_cell Host Cell cluster_hiv1 HIV-1 HSP70 HSP70 Vif Vif HSP70->Vif Inhibits Interaction PGA1 Prostaglandin A1 (PGA1) PGA1->HSP70 Induces APOBEC3G APOBEC3G (Antiviral Factor) Proteasome Proteasome APOBEC3G->Proteasome Degradation HIV_Replication HIV-1 Replication APOBEC3G->HIV_Replication Inhibits Ub Ubiquitin Ub->APOBEC3G Ubiquitination Vif->APOBEC3G Vif->Ub Vif->HIV_Replication Promotes HIV1_HSP70_Workflow cluster_setup Assay Setup cluster_analysis Analysis A 1. Cell Culture (e.g., 293T cells) B 2. Transfection - HIV-1 proviral plasmid - APOBEC3G expression plasmid A->B C 3. Treatment - Prostaglandin A1 (PGA1) - Vehicle Control B->C D 4. Incubation (48 hours) C->D E 5. Harvest Supernatant (for infectivity assay) D->E F 6. Lyse Cells (for protein analysis) D->F G 7. MAGI Assay (Measure viral infectivity) E->G H 8. Western Blot / Co-IP (Analyze protein levels and interactions) F->H

References

Application Notes and Protocols for HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document provides detailed protocols for the preparation and storage of HIV-1 Inhibitor-70, a representative compound for in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results. The following protocols are based on established methodologies for common classes of HIV-1 inhibitors, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and nucleoside reverse transcriptase inhibitors (NRTIs).

2. Solution Preparation

The successful solubilization of HIV-1 inhibitors is critical for their biological activity. The choice of solvent will depend on the specific experimental requirements, such as cell-based assays or animal studies.

2.1. Recommended Solvents and Solubility

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many HIV-1 inhibitors due to its high solubilizing capacity for organic molecules. For in vivo studies, co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and corn oil are often used to create a biocompatible formulation.

Experimental Protocol: Reconstitution of Lyophilized this compound

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from accumulating on the compound.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the calculated volume of solvent based on the molecular weight of the inhibitor.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the inhibitor.[1] To enhance solubility, the solution can be warmed to 37°C.[1]

  • Visual Inspection: Visually inspect the solution to ensure that all particulate matter has dissolved and the solution is clear.

Table 1: Quantitative Data for HIV-1 Inhibitor Solution Preparation

ParameterValueSolventReference
Stock Solution Concentration10-100 mg/mLDMSO[2][3][4]
In vivo Formulation SolventPEG300, Tween 80, ddH2ON/A[2][3][4]
In vivo Formulation SolventCorn oilN/A[2][3]
Solubility EnhancementHeating to 37°C and sonicationN/A[1]

3. Storage and Stability

Proper storage of this compound in both solid and solution form is essential to maintain its chemical integrity and biological activity.

3.1. Solid Form Storage

Lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture. Some compounds may require storage under an inert gas like nitrogen.[5]

3.2. Stock Solution Storage

Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

  • Short-term storage: Aliquots of the stock solution can be stored at -20°C for up to one month.[1][6]

  • Long-term storage: For storage longer than one month, it is recommended to keep the aliquots at -80°C, where they can be stable for up to six months.[1][6]

3.3. Diluted Solution Stability

Working solutions diluted in aqueous media for immediate use in experiments have limited stability. For instance, diluted solutions of some inhibitors are stable for 24 hours at room temperature and 48 hours when refrigerated at 2-8°C.[7] It is recommended to prepare fresh working solutions for each experiment or to use them within 8-24 hours if stored at 2-8°C.[7][8]

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationAdditional NotesReference
Solid (Lyophilized)-20°C to -80°CLong-termProtect from light and moisture.[5]
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][6]
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1][6]
Diluted Aqueous Solution2-8°CUp to 24-48 hoursPrepare fresh when possible.[7][8]
Diluted Aqueous SolutionRoom Temperature (25°C)Up to 8-24 hoursPrepare fresh when possible.[7][8]

4. Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the preparation and storage of this compound solutions.

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Appropriate Solvent (e.g., DMSO) equilibrate->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect stock_solution High-Concentration Stock Solution inspect->stock_solution aliquot Aliquot into Single-Use Volumes stock_solution->aliquot dilute Dilute to Working Concentration stock_solution->dilute short_term Short-Term Storage (-20°C) aliquot->short_term < 1 month long_term Long-Term Storage (-80°C) aliquot->long_term > 1 month experiment Perform Experiment dilute->experiment

Caption: Workflow for this compound solution preparation and storage.

This comprehensive guide should enable researchers to prepare and store this compound solutions with confidence, ensuring the reliability and accuracy of their experimental outcomes.

References

Application Notes and Protocols for HIV-1 Inhibitor-70 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) infection relies on the continual discovery and development of novel antiretroviral agents. High-throughput screening (HTS) is a cornerstone of this endeavor, enabling the rapid evaluation of large compound libraries to identify new inhibitors. This document provides detailed application notes and protocols for the use of a novel compound, designated "HIV-1 Inhibitor-70," in HTS assays. This compound is a potent, selective, non-peptidic inhibitor of the HIV-1 protease, a critical enzyme for viral maturation. Inhibition of this enzyme results in the production of non-infectious, immature viral particles.[1][2]

These guidelines are intended for researchers and scientists in the fields of virology, drug discovery, and pharmacology. The protocols described herein are optimized for a cell-based, high-throughput format to assess the antiviral activity and cytotoxicity of candidate compounds like this compound.

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into their functional protein components.[3] This proteolytic processing is a crucial step in the viral life cycle, leading to the formation of mature, infectious virions. This compound acts as a competitive inhibitor, binding to the active site of the HIV-1 protease, thereby preventing the cleavage of the polyprotein precursors.[1] This leads to the release of immature, non-infectious viral particles from the host cell.

HIV_Protease_Inhibition cluster_virion Immature Virion cluster_maturation Viral Maturation Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Structural_Proteins Structural Proteins (p24, p17, etc.) HIV_Protease->Structural_Proteins Viral_Enzymes Viral Enzymes (RT, IN, PR) HIV_Protease->Viral_Enzymes Inhibitor_70 This compound Inhibitor_70->HIV_Protease Inhibition Mature_Virion Infectious Mature Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were evaluated in a cell-based assay using MT-4 cells infected with HIV-1 IIIB. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were determined. The selectivity index (SI), a ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Protease 2.5 >50 >20,000
RitonavirProtease22>20>909
Zidovudine (AZT)Reverse Transcriptase4.0>100>25,000
NevirapineReverse Transcriptase10.0>100>10,000
RaltegravirIntegrase7.0>100>14,285

Table 1: Antiviral activity and cytotoxicity of this compound compared to reference compounds. Data are representative of typical results obtained in MT-4 cells.

Experimental Protocols

High-Throughput Screening Assay for HIV-1 Protease Inhibitors

This protocol describes a cell-based assay designed for high-throughput screening of potential HIV-1 protease inhibitors using a genetically engineered cell line that expresses a reporter gene upon successful viral replication.

Materials and Reagents:

  • Cells: MT-4 cells

  • Virus: HIV-1 IIIB strain

  • Compounds: this compound (and other test compounds), control inhibitors (e.g., Ritonavir)

  • Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Assay Plates: 384-well, black, clear-bottom tissue culture plates

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega), PBS (Phosphate-Buffered Saline)

  • Equipment: Automated liquid handler, multi-well plate reader (luminescence), CO2 incubator (37°C, 5% CO2)

Experimental Workflow:

HTS_Workflow Start Start Compound_Plating 1. Compound Plating: Dispense test compounds, This compound, and controls into a 384-well plate. Start->Compound_Plating Cell_Seeding 2. Cell Seeding: Add MT-4 cells to each well. Compound_Plating->Cell_Seeding Virus_Addition 3. Virus Addition: Add HIV-1 virus stock to all wells except cell controls. Cell_Seeding->Virus_Addition Incubation 4. Incubation: Incubate plates for 5-7 days at 37°C, 5% CO2. Virus_Addition->Incubation Viability_Assay 5. Cell Viability Assay: Add CellTiter-Glo® reagent to determine cell viability (cytotoxicity). Incubation->Viability_Assay Luminescence_Reading_1 6. Read Luminescence (CC50): Measure luminescence to quantify cytotoxicity. Viability_Assay->Luminescence_Reading_1 Data_Analysis 7. Data Analysis: Calculate EC50, CC50, and Selectivity Index. Luminescence_Reading_1->Data_Analysis End End Data_Analysis->End

Figure 2: High-throughput screening experimental workflow.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and other test compounds in DMSO.

    • Perform serial dilutions to create a concentration gradient. The final DMSO concentration in the assay should be less than 0.5%.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 100 nL of the diluted compounds into the wells of a 384-well plate.

    • Include wells for positive controls (e.g., Ritonavir), negative controls (virus-infected cells with no inhibitor), and cell controls (uninfected cells).

  • Cell Seeding and Infection:

    • Trypsinize and count MT-4 cells, then dilute to a concentration of 1 x 10^5 cells/mL in culture medium.

    • Prepare the virus inoculum by diluting the HIV-1 IIIB stock to a multiplicity of infection (MOI) of 0.01 in culture medium.

    • Add 25 µL of the cell suspension to each well of the assay plate.

    • Immediately after, add 25 µL of the virus inoculum to all wells except the cell control wells. Add 25 µL of culture medium to the cell control wells.

  • Incubation:

    • Seal the plates and incubate at 37°C in a humidified atmosphere with 5% CO2 for 5-7 days.

  • Data Acquisition:

    • After the incubation period, equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Cytotoxicity (CC50):

    • The CC50 value is determined from the dose-response curve of the compound on uninfected cells.

    • Normalize the data using the cell control wells (100% viability) and wells with a known cytotoxic agent (0% viability).

    • Fit the data to a four-parameter logistic regression model to calculate the CC50.

  • Antiviral Activity (EC50):

    • The EC50 value is determined from the dose-response curve of the compound on infected cells.

    • Normalize the data using the negative control (virus-infected, no inhibitor; 0% inhibition) and the cell control (uninfected; 100% inhibition).

    • Fit the data to a four-parameter logistic regression model to calculate the EC50.

  • Selectivity Index (SI):

    • Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more promising therapeutic window.

Conclusion

This compound demonstrates potent and selective inhibition of HIV-1 replication in a cell-based model. The high-throughput screening protocol detailed in this document provides a robust and reliable method for identifying and characterizing novel HIV-1 protease inhibitors. This assay format is amenable to automation and can be adapted for the screening of large compound libraries, facilitating the discovery of new antiretroviral drug candidates. The favorable in vitro profile of this compound warrants further investigation into its mechanism of action and potential for preclinical development.

References

Application Notes and Protocols for HIV-1 Inhibitor-70 (as a representative bifunctional Reverse Transcriptase Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical applications of a bifunctional HIV-1 Reverse Transcriptase (RT) inhibitor, herein referred to as HIV-1 inhibitor-70. This document details its mechanism of action, summarizes key preclinical data, and provides detailed protocols for its evaluation.

Mechanism of Action

This compound is a novel bifunctional inhibitor of HIV-1 Reverse Transcriptase (RT), a critical enzyme for the viral life cycle that converts the viral RNA genome into double-stranded DNA.[1][4][5]. Unlike conventional non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric pocket, this class of inhibitors demonstrates a unique dual-binding mode. Structural studies of a representative analogue, "Compound G," revealed that it simultaneously interacts with the polymerase active site (Asp186), the highly conserved primer grip region (Leu234 and Trp229), and the NNRTI-binding pocket (Tyr188).[2][3]. This bifunctional interaction is key to its potent activity against both wild-type (WT) HIV-1 and strains carrying common NNRTI-resistance mutations, such as K103N.[1][2][3].

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity data for a representative bifunctional HIV-1 RT inhibitor ("Compound A" and its analogues) from preclinical studies.[3].

Table 1: In Vitro Anti-HIV-1 Activity of a Representative Bifunctional RT Inhibitor

CompoundTarget HIV-1 StrainCell LineEC50 (µM)
Compound A Wild-Type (WT)MT-48.5 ± 1.7
K103N MutantMT-42.5 ± 0.2
Y181C MutantMT-40.79 ± 0.14
K103N/Y181C MutantMT-40.75 ± 0.29
Optimized Analogues WT and K103N MutantMT-4Submicromolar

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity Profile of a Representative Bifunctional RT Inhibitor

CompoundCell LineAssayCC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound A MT-4MTT Assay>50>5.9 (for WT)
Optimized Analogues VariousNot SpecifiedNot SpecifiedNot Specified

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. A higher Selectivity Index indicates a more favorable safety profile.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard antiviral and cytotoxicity assays and can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Anti-HIV-1 Activity Assay (Cell-Based)

This protocol determines the 50% effective concentration (EC50) of the inhibitor against different HIV-1 strains in a cell-based assay.[6][7][8].

Materials:

  • MT-4 cells (or other susceptible human T-cell lines like CEM-SS or PM1)

  • HIV-1 viral stocks (e.g., WT, K103N mutant)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • p24 antigen ELISA kit or a luciferase/GFP reporter virus system

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in complete medium.

  • Compound Addition: Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a virus control and wells with no virus and no inhibitor as a cell control.

  • Virus Infection: Add 50 µL of diluted HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • p24 ELISA: At the end of the incubation, collect the cell supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.

    • Reporter Assay: If using a reporter virus, measure the luciferase activity or GFP expression using a luminometer or fluorescence microscope, respectively.

  • Data Analysis: Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of the inhibitor to assess its effect on host cell viability.[9][10][11].

Materials:

  • MT-4 cells (or the same cell line used in the antiviral assay)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.

  • Compound Dilution and Addition: Prepare and add serial dilutions of this compound to the wells as described in Protocol 1. Include wells with no inhibitor as a cell viability control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm vRNA Viral RNA RT Reverse Transcriptase (RT) vRNA->RT Template vDNA Viral DNA RT->vDNA Synthesizes dNTPs Host dNTPs dNTPs->RT Substrate Integration Integration into Host Genome vDNA->Integration Inhibitor This compound (Bifunctional Inhibitor) Inhibitor->RT Inhibits (Dual Binding)

Caption: Mechanism of HIV-1 Reverse Transcription and its inhibition by a bifunctional inhibitor.

Experimental Workflow: In Vitro Antiviral Efficacy and Cytotoxicity Testing

Antiviral_Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay start Start prepare_cells Prepare and Seed Host Cells start->prepare_cells add_inhibitor_av Add Inhibitor to Cells prepare_cells->add_inhibitor_av add_inhibitor_ct Add Inhibitor to Cells prepare_cells->add_inhibitor_ct prepare_inhibitor Prepare Serial Dilutions of this compound prepare_inhibitor->add_inhibitor_av prepare_inhibitor->add_inhibitor_ct add_virus Infect Cells with HIV-1 add_inhibitor_av->add_virus incubate_av Incubate (4-5 days) add_virus->incubate_av quantify_virus Quantify Viral Replication (p24 ELISA / Reporter Assay) incubate_av->quantify_virus calc_ec50 Calculate EC50 quantify_virus->calc_ec50 analyze_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->analyze_si incubate_ct Incubate (4-5 days) add_inhibitor_ct->incubate_ct mtt_assay Perform MTT Assay incubate_ct->mtt_assay calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_cc50->analyze_si end End analyze_si->end

References

Application Notes and Protocols for In Vivo Dosing of HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "HIV-1 Inhibitor-70" is a hypothetical designation for a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The following application notes and protocols are provided as a representative guide for researchers and scientists. All procedures involving animal models must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Application Notes

1. Introduction to this compound

This compound is a novel, potent, and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the enzyme's catalytic activity. This mechanism effectively blocks the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. Unlike nucleoside/nucleotide RT inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active[1][2]. Preclinical in vitro studies have demonstrated its high efficacy against wild-type HIV-1 strains and certain NNRTI-resistant variants.

2. Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 RT. It binds to a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding event locks the enzyme in an inactive conformation, preventing the proper positioning of the DNA primer-template and inhibiting DNA synthesis.

HIV_Lifecycle_NNRTI_MOA cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell V Viral RNA & Reverse Transcriptase (RT) Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT_Process 3. Reverse Transcription (Viral RNA -> dsDNA) Uncoating->RT_Process Integration 4. Integration into Host DNA RT_Process->Integration Transcription 5. Transcription (Proviral DNA -> mRNA) Integration->Transcription Translation 6. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 7. Assembly & Budding Translation->Assembly NewVirion New HIV-1 Virion Assembly->NewVirion Inhibitor This compound (NNRTI) Inhibitor->RT_Process Inhibition

Caption: Mechanism of action of an NNRTI like this compound.

3. In Vitro Activity & Pharmacokinetics

The following tables summarize the hypothetical in vitro activity and pharmacokinetic profile of this compound.

Table 1: In Vitro Antiviral Activity

Cell Line Virus Strain EC₅₀ (nM) CC₅₀ (µM) Selectivity Index (SI)
MT-4 HIV-1 IIIB 1.5 >50 >33,333
PBMCs HIV-1 NL4-3 1.1 >50 >45,454
TZM-bl HIV-1 BaL 2.0 >50 >25,000

EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values are representative. The MT-4 cell line is highly permissive to HIV-1 infection and commonly used in antiviral assays[3][4][5][6].

Table 2: Hypothetical Pharmacokinetic Profile in Mice

Parameter Value Route of Administration
Bioavailability (%F) ~60% Oral (p.o.)
Tₘₐₓ (hours) 1.0 - 2.0 Oral (p.o.)
Plasma Half-life (t₁/₂) 6 - 8 hours Oral (p.o.) / Intraperitoneal (i.p.)
Protein Binding >99% -

Pharmacokinetic parameters for NNRTIs can vary significantly[7][8]. These values are illustrative for designing dosing schedules.

4. Formulation for In Vivo Use

For oral administration, this compound can be formulated as a suspension. For intraperitoneal injection, a solution is preferred.

  • Oral Gavage Formulation (Suspension):

    • Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

    • Preparation: Weigh the required amount of this compound. Add a small amount of vehicle to create a paste, then gradually add the remaining vehicle while vortexing to ensure a uniform suspension. Prepare fresh daily.

  • Intraperitoneal Injection Formulation (Solution):

    • Vehicle: 10% DMSO, 40% PEG300, 50% Saline.

    • Preparation: Dissolve this compound first in DMSO. Add PEG300 and vortex until clear. Finally, add saline and vortex to mix. This formulation should be sterile-filtered.

In Vivo Experimental Protocols

1. Animal Model: Humanized NSG-BLT Mice

Humanized mice are essential for in vivo HIV-1 research as standard mouse models do not support HIV-1 replication[9]. The bone marrow/liver/thymus (BLT) model engrafted onto NOD-scid IL2Rgamma-null (NSG) mice is considered a gold standard, as it develops a functional human immune system, including T-cells, which are the primary target of HIV-1[10][11][12].

2. In Vivo Efficacy Study: Experimental Workflow

This protocol outlines a dose-response study to evaluate the antiviral efficacy of this compound.

InVivo_Workflow start Start: Humanized NSG-BLT Mice (8-10 weeks post-reconstitution) acclimate 1. Acclimatization (1 week) start->acclimate baseline 2. Baseline Sampling (Day -1) Collect blood for CD4+ T-cell count acclimate->baseline infect 3. HIV-1 Infection (Day 0) Intraperitoneal injection of HIV-1 baseline->infect monitor_infection 4. Monitor Infection (Days 7, 14) Measure plasma viral load infect->monitor_infection randomize 5. Randomization & Grouping (Day 14) Group mice based on viral load monitor_infection->randomize treatment 6. Treatment Initiation (Day 14 to Day 28) Daily dosing with Inhibitor-70 or Vehicle randomize->treatment monitor_treatment 7. Treatment Monitoring (Days 21, 28) Measure viral load & CD4+ T-cell count treatment->monitor_treatment end End: Euthanasia & Tissue Harvest (Day 28) Collect blood and lymphoid tissues for analysis monitor_treatment->end

Caption: Workflow for an in vivo efficacy study of this compound.

3. Detailed Methodologies

3.1. HIV-1 Infection of Humanized Mice

  • Virus Stock: Use a well-characterized HIV-1 strain, such as HIV-1 BaL (R5-tropic).

  • Infection Dose: A typical dose for systemic infection is 10,000 TCID₅₀ (Tissue Culture Infectious Dose 50%) per mouse[13][14].

  • Procedure:

    • Thaw the virus stock on ice.

    • Dilute the virus in sterile, cold PBS to the final desired concentration in a volume of 100-200 µL.

    • Anesthetize the mice lightly if required by institutional protocols.

    • Administer the viral inoculum via intraperitoneal (i.p.) injection using a 27-gauge needle[15].

3.2. Dosing Regimen and Administration

The study should include a vehicle control group and at least two dose levels of this compound.

Table 3: Example Dosing Groups for In Vivo Efficacy Study

Group N (mice) Treatment Dose (mg/kg) Route Frequency
1 8 Vehicle Control 0 Oral Gavage Once Daily
2 8 This compound 10 Oral Gavage Once Daily
3 8 This compound 30 Oral Gavage Once Daily
4 8 Emtricitabine/Tenofovir (FTC/TDF) 20/40 Oral Gavage Once Daily

A positive control group, such as a standard-of-care antiretroviral therapy (ART) regimen, is recommended for comparison[16].

Protocol for Oral Gavage in Mice: [17][18][19][20][21]

  • Materials: A 20-22 gauge, 1.5-inch flexible or ball-tipped gavage needle.

  • Restraint: Scruff the mouse firmly to immobilize the head and body. The head and body should form a straight line.

  • Procedure:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle; it should pass into the esophagus with no resistance. If resistance is met, withdraw and reposition.

    • Once in place, slowly administer the prepared formulation (maximum volume ~10 mL/kg)[17][21].

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress for 5-10 minutes post-procedure[21].

Protocol for Intraperitoneal (IP) Injection in Mice: [22][23][24][25]

  • Materials: A 26-27 gauge, 0.5-inch needle.

  • Restraint: Scruff the mouse and position it in dorsal recumbency, tilting the head slightly downwards.

  • Procedure:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder[22][25].

    • Disinfect the site with an alcohol wipe.

    • Insert the needle, bevel up, at a 30-45 degree angle.

    • Aspirate gently to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe. If fluid is present, withdraw and use a new sterile needle/syringe at a different site.

    • Inject the substance smoothly.

    • Withdraw the needle and return the mouse to its cage.

3.3. Monitoring Efficacy

  • Blood Collection: Collect 50-75 µL of blood from the submandibular or saphenous vein at specified time points. Place into EDTA-coated tubes.

  • Plasma Viral Load Quantification:

    • Centrifuge the blood to separate plasma.

    • Extract viral RNA from the plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

    • Quantify HIV-1 RNA copies using a validated one-step RT-qPCR assay targeting a conserved region of the HIV-1 genome (e.g., gag or LTR).

  • CD4+ T-Cell Quantification:

    • Use a portion of the whole blood for flow cytometry.

    • Stain cells with fluorescently-labeled antibodies against human CD45 (to identify human leukocytes), CD3 (to identify T-cells), and CD4.

    • Analyze the samples on a flow cytometer to determine the percentage and absolute count of human CD4+ T-cells.

4. Expected Outcomes and Data Presentation

The primary outcome is a significant reduction in plasma viral load in the treatment groups compared to the vehicle control. A secondary outcome is the preservation or recovery of CD4+ T-cell counts.

Table 4: Example In Vivo Efficacy Results (Hypothetical Data)

Treatment Group Mean Viral Load at Day 14 (log₁₀ copies/mL) Mean Viral Load at Day 28 (log₁₀ copies/mL) Mean Log Reduction Mean CD4+ T-cell Count at Day 28 (cells/µL)
Vehicle Control 4.8 5.1 -0.3 (increase) 150
Inhibitor-70 (10 mg/kg) 4.9 3.2 1.7 350
Inhibitor-70 (30 mg/kg) 4.8 2.1 2.7 480

| FTC/TDF | 4.9 | < 1.7 (undetectable) | > 3.2 | 550 |

References

Application Notes and Protocols for the Quantification of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A-P-P-L-I-C-A-T-I-O-N N-O-T-E

Introduction

The accurate quantification of HIV-1 inhibitors is crucial throughout the drug development process, from preclinical pharmacokinetic studies to clinical therapeutic drug monitoring. While specific analytical methods for a compound designated "HIV-1 inhibitor-70" are not prominently available in the public domain, this document provides detailed application notes and protocols for the quantification of HIV-1 inhibitors based on widely validated and published methodologies for similar classes of antiretroviral drugs. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for the bioanalysis of these compounds.[1][2][3][4]

These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, and can be adapted and validated for the specific quantification of "this compound" or other novel HIV-1 inhibitors.

Analytical Techniques for Quantification

The two most prevalent and robust analytical methods for the quantification of HIV-1 inhibitors in biological matrices are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds in a mixture based on their physicochemical properties. When coupled with a UV detector, it allows for the quantification of the analyte of interest. HPLC methods are widely used due to their reliability and cost-effectiveness.[1][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4][6][7][8] It is the preferred method for bioanalysis due to its high specificity, which minimizes interference from matrix components, and its ability to achieve very low limits of quantification.[7][9]

Data Presentation: Quantitative Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical data.[3] The following tables summarize typical validation parameters for the quantification of HIV-1 inhibitors using HPLC-UV and LC-MS/MS, as established in various studies.

Table 1: HPLC-UV Method Validation Summary

ParameterTypical Performance CharacteristicsReference
Linearity (r²) >0.99[1]
Precision (CV%) <15%[1][5]
Accuracy (%RE) <15%[1][5]
Recovery (%) >85%[1]
Limit of Quantification (LOQ) 25 - 50 ng/mL[5]

Table 2: LC-MS/MS Method Validation Summary

ParameterTypical Performance CharacteristicsReference
Linearity (r²) ≥0.999[10]
Precision (CV%) <15% (±20% at LLOQ)[7][11]
Accuracy (%RE) ±15% (±20% at LLOQ)[7][11]
Recovery (%) >85%[9]
Limit of Quantification (LOQ) 0.3 - 2.6 ng/mL[8]

Experimental Protocols

The following are detailed protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

Protocol 1: Quantification of an HIV-1 Inhibitor in Human Plasma using HPLC-UV

1. Objective: To quantify the concentration of an HIV-1 inhibitor in human plasma using a validated HPLC-UV method.

2. Materials and Reagents:

  • HIV-1 Inhibitor reference standard

  • Internal Standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase buffering)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm)[5]

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

4. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma sample, add the internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.[12]

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol or an appropriate organic solvent.[12]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.[12]

5. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., XBridge C18, 4.6 mm × 150 mm, 3.5 µm)[12]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 50 mM acetate buffer, pH 4.5) is commonly used.[12]

  • Flow Rate: 1.0 mL/min[12]

  • Injection Volume: 30 µL[12]

  • UV Detection Wavelength: To be determined based on the UV absorbance maximum of the HIV-1 inhibitor.

  • Column Temperature: 35°C[12]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Determine the concentration of the HIV-1 inhibitor in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of an HIV-1 Inhibitor in Human Plasma using LC-MS/MS

1. Objective: To achieve highly sensitive and selective quantification of an HIV-1 inhibitor in human plasma using LC-MS/MS.

2. Materials and Reagents:

  • HIV-1 Inhibitor reference standard

  • Stable isotope-labeled internal standard (SIL-IS) is preferred for LC-MS/MS.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Human plasma (drug-free)

3. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 or C8 reverse-phase UPLC/HPLC column (e.g., Kinetex EVO C18, 50 × 3.0 mm, 5 µm)[10]

  • Centrifuge

  • Vortex mixer

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.[10] This step precipitates the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a clean tube for analysis.

5. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., Synergi, 100 × 2.0 mm; 4-μm particle size)[6][7]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.[6][7]

  • Flow Rate: 0.35 mL/min[6][7]

  • Injection Volume: 5 µL[6][7]

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized.

6. Data Analysis:

  • Similar to the HPLC-UV method, a calibration curve is constructed using the peak area ratios of the analyte to the IS.

  • The concentration of the HIV-1 inhibitor in the samples is then calculated from this curve.

Mandatory Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis Plasma Plasma Sample + IS Load Load Sample Plasma->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV experimental workflow for HIV-1 inhibitor quantification.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample AddSolvent Add Acetonitrile + IS Plasma->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS experimental workflow for HIV-1 inhibitor quantification.

Logical_Relationship_Method_Selection cluster_methods Analytical Methods cluster_factors Selection Factors HPLC HPLC-UV LCMS LC-MS/MS Sensitivity Required Sensitivity Sensitivity->HPLC Moderate Sensitivity->LCMS High Selectivity Matrix Complexity Selectivity->HPLC Moderate Selectivity->LCMS High Cost Cost & Availability Cost->HPLC Lower Cost->LCMS Higher

Caption: Logical relationship for analytical method selection.

References

Application Notes and Protocols: Co-crystallization of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the co-crystallization of small molecule inhibitors with key HIV-1 target proteins. The following sections offer insights into the experimental workflows, relevant biological pathways, and specific conditions that have proven successful in obtaining high-resolution crystal structures of HIV-1 protein-inhibitor complexes. Such structures are pivotal for structure-based drug design and for understanding the molecular basis of drug resistance.

Introduction to HIV-1 Co-crystallization

Co-crystallization is a powerful technique in structural biology used to determine the three-dimensional structure of a protein in complex with a ligand, such as a small molecule inhibitor.[1] This method involves mixing the purified protein and the inhibitor together prior to inducing crystallization.[2] The resulting crystals contain the protein-ligand complex, and their analysis by X-ray diffraction reveals the precise binding mode of the inhibitor within the protein's active or allosteric sites. This information is invaluable for the rational design and optimization of more potent and specific antiviral drugs.[3][4]

Key HIV-1 drug targets for which co-crystallization has been instrumental include:

  • HIV-1 Protease (PR): An aspartyl protease essential for the maturation of viral particles.[5]

  • HIV-1 Reverse Transcriptase (RT): The enzyme that converts the viral RNA genome into DNA.[6]

  • HIV-1 Integrase (IN): The enzyme responsible for inserting the viral DNA into the host cell's genome.[7]

Signaling Pathways in HIV-1 Replication

Understanding the cellular signaling pathways that HIV-1 hijacks for its replication can provide context for inhibitor action. The virus manipulates host cell machinery to create a favorable environment for its life cycle.

The mTOR signaling pathway is crucial for HIV-1 replication, influencing viral entry, reverse transcription, and integration by controlling cellular metabolism.[8] HIV-1 proteins co-opt metabolic pathways regulated by mTOR to meet the anabolic demands of virion production.[8]

The STAT signaling pathway is also significantly dysregulated during HIV-1 infection, impacting the host's immune response.[9][10] HIV-1 can suppress STAT1 activation, which impairs the induction of antiviral genes, and alter STAT3 and STAT5 functions, contributing to immune imbalance and viral latency.[9][10]

Experimental Workflow for Co-crystallization

The general workflow for co-crystallizing an HIV-1 protein with an inhibitor involves several key stages, from protein preparation to structure determination.

Quantitative Data Summary

The following tables summarize key quantitative data from successful co-crystallization experiments with HIV-1 proteins and various inhibitors.

Table 1: HIV-1 Protease Co-crystallization Conditions

InhibitorProtein Concentration (mg/mL)Inhibitor ConcentrationCrystallization MethodPrecipitant SolutionTemperature (°C)Crystal Size (mm³)Reference
KNI-2722.50.25 mMBatch0.061 M Ammonium sulfate, 50 mM Sodium citrate-phosphate pH 5.5200.3 x 0.3 x 0.1[11]
KNI-2721.5Not specifiedMacroseeding0.125 M Citrate, 0.25 M Phosphate buffer pH 5.5Not specified3.6 x 2.0 x 0.5[12]
Epoxide-based inhibitor (EPX)1-25-fold molar excessNot specified0.25 M Sodium citrate pH 6.0Not specifiedNot specified[5]

Table 2: HIV-1 Reverse Transcriptase Co-crystallization Conditions

InhibitorProtein Concentration (mg/mL)Inhibitor ConcentrationCrystallization MethodResolution (Å)Reference
Covalent inhibitors (compounds 2-5)200.5 mMHanging drop vapor diffusion2.2 - 2.6[13]
Catechol diethers (compounds 1 and 2)Not specifiedNot specifiedNot specified2.85 - 2.90[14]
Rilpivirine (RPV) and derivative (compound 27)Not specifiedNot specifiedNot specifiedNot specified[15]

Table 3: HIV-1 Integrase Co-crystallization Conditions

InhibitorProtein ConstructCrystallization MethodKey DetailsReference
BI-D and Pirmitegravir (ALLINIs)Two-domain HIV-1 INNot specifiedOvercame rapid aggregation of full-length IN in the presence of ALLINIs.[7]
BI-1CANTDNot specifiedRevealed binding to the CANTD site 2.[16]

Detailed Experimental Protocols

Protocol for Co-crystallization of HIV-1 Protease with an Inhibitor

This protocol is a generalized procedure based on methods reported for inhibitors like KNI-272.[11][12]

1. Protein Expression and Purification:

  • Express a stabilized variant of HIV-1 protease (e.g., with mutations to prevent autoproteolysis and oxidation) in E. coli.[5]
  • Purify the protease from inclusion bodies using a combination of chromatography techniques (e.g., ion exchange, size exclusion) to >95% purity.[5]
  • Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM sodium citrate-phosphate, pH 5.5).

2. Inhibitor Preparation:

  • Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
  • The final concentration of the solvent in the crystallization drop should be kept low (<5%) to avoid interference with crystallization.

3. Complex Formation:

  • Dilute the purified HIV-1 protease to the desired concentration (e.g., 1.5-2.5 mg/mL).
  • Add the inhibitor from the stock solution to the protein solution to achieve a slight molar excess of the inhibitor (e.g., 1.1 to 5-fold).
  • Incubate the protein-inhibitor mixture on ice for at least 1 hour to allow for complex formation.[13]

4. Crystallization:

  • Method: The batch method or hanging drop vapor diffusion method can be employed.[11][13]
  • Batch Method Example:
  • Mix equal volumes (e.g., 5 µL) of the protein-inhibitor complex solution and the precipitant solution (e.g., 0.061 M ammonium sulfate in 50 mM sodium citrate-phosphate pH 5.5).[11]
  • Hanging Drop Vapor Diffusion Example:
  • Pipette 1 µL of the protein-inhibitor complex and 1 µL of the reservoir solution onto a siliconized cover slip.
  • Invert the cover slip and seal it over a reservoir containing 500 µL of the reservoir solution.
  • Incubate the crystallization plates at a constant temperature (e.g., 20°C).
  • Monitor the drops for crystal growth over several days to weeks.

5. Crystal Handling and Data Collection:

  • Once crystals of suitable size are obtained, they can be cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) mixed with the reservoir solution.
  • Flash-cool the crystals in liquid nitrogen.
  • Collect X-ray diffraction data at a synchrotron source.

Protocol for Co-crystallization of HIV-1 Reverse Transcriptase with a Non-Nucleoside Inhibitor (NNRTI)

This protocol is a generalized procedure based on methods reported for various NNRTIs.[13][17]

1. Protein Expression and Purification:

  • Express recombinant HIV-1 RT (p66/p51 heterodimer), often using a crystallographically optimized variant, in E. coli.[13][17]
  • Purify the heterodimer to homogeneity using methods such as affinity and size-exclusion chromatography.[13]

2. Inhibitor Preparation:

  • Prepare a stock solution of the NNRTI in a suitable solvent (e.g., DMSO).

3. Complex Formation:

  • Concentrate the purified RT to approximately 20 mg/mL.[13]
  • Incubate the concentrated RT with the NNRTI at a concentration of around 0.5 mM on ice for 1 hour.[13]

4. Crystallization:

  • Method: Hanging drop vapor diffusion is commonly used.[13]
  • Set up crystallization trials by mixing the protein-inhibitor complex with a reservoir solution in a 1:1 ratio.[13]
  • Screen a wide range of commercially available or custom-made crystallization screens to identify initial crystallization hits.
  • Optimize the initial conditions by varying the pH, precipitant concentration, and additives.

5. Crystal Handling and Data Collection:

  • Follow the same procedures as for HIV-1 protease for cryo-protection, flash-cooling, and data collection.

Alternative Crystallization Strategies
  • Soaking: For some systems, it is possible to grow crystals of the apo-protein first and then introduce the inhibitor by soaking the crystals in a solution containing the compound.[1][18] This can be advantageous if the inhibitor prevents crystallization when added beforehand.

  • Microseeding: If initial crystallization attempts yield very small or poorly formed crystals, microseeding can be employed. This involves using crushed microcrystals to seed new crystallization drops, which can promote the growth of larger, higher-quality crystals.[18]

  • Inhibitor Exchange: In some cases, an inhibitor bound in a crystal can be replaced by another, more potent inhibitor by soaking the crystal in a solution of the second inhibitor.[3] This can be a rapid method for obtaining structures of multiple inhibitors with the same protein crystal form.[3]

Conclusion

The co-crystallization of HIV-1 inhibitors with their target enzymes is a cornerstone of modern anti-HIV drug discovery. The detailed protocols and data presented here provide a foundation for researchers to establish and optimize their own co-crystallization experiments. The resulting high-resolution structural information will continue to drive the development of novel antiretroviral agents with improved efficacy and resistance profiles.

References

Application Notes and Protocols: HIV-1 Inhibitor-70 in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by the advent of highly active antiretroviral therapy (HAART), which utilizes a combination of drugs targeting different stages of the viral lifecycle.[1] This multi-targeted approach is crucial for suppressing viral replication, preventing the development of drug resistance, and improving patient outcomes.[2] This document provides detailed application notes and protocols for studying "HIV-1 Inhibitor-70," an exemplary HIV-1 integrase strand transfer inhibitor (INSTI), in combination with other antiretroviral agents. For the purpose of these notes, the well-characterized INSTI, Raltegravir, will be used as a representative example of "this compound."

Integrase inhibitors are a class of antiretroviral drugs that block the action of integrase, an essential viral enzyme that inserts the viral genetic material into the DNA of the host cell.[3][4] By inhibiting this critical step, known as strand transfer, these drugs effectively halt the HIV-1 replication cycle.[5][6] Studying the synergistic or additive effects of these inhibitors in combination with other drug classes, such as reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs), is vital for the development of more potent and durable therapeutic regimens.[7]

Mechanism of Action: HIV-1 Integrase Strand Transfer Inhibition

The HIV-1 replication cycle involves several key stages that serve as targets for antiretroviral drugs. After the virus enters a host CD4+ T cell, its RNA is reverse-transcribed into DNA. This viral DNA is then transported to the nucleus, where the viral enzyme integrase catalyzes its insertion into the host cell's genome.[4] This integration is a critical step for the establishment of a persistent infection and the subsequent production of new virus particles.[6]

This compound (exemplified by Raltegravir) is an integrase strand transfer inhibitor. It specifically targets the strand transfer step of the integration process, preventing the covalent linkage of the viral DNA to the host chromosome.[2][5] The inhibitor binds to the active site of the integrase enzyme, chelating essential divalent metal ions and blocking the enzyme's catalytic function.[5] This action effectively prevents the establishment of the provirus, thereby inhibiting viral replication.

HIV_Lifecycle_Drug_Targets cluster_cell Host Cell (CD4+ T Cell) cluster_nucleus Nucleus Provirus Provirus Viral Proteins & RNA Viral Proteins & RNA Provirus->Viral Proteins & RNA Host DNA Host DNA Host DNA->Viral Proteins & RNA 4. Transcription & Translation Viral DNA Viral DNA Integration Integration Viral DNA->Integration Integration->Host DNA Integration into Host DNA Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcription->Viral DNA Assembly & Budding Assembly & Budding Immature Virion Immature Virion Assembly & Budding->Immature Virion Mature Virion Mature Virion Maturation Maturation Immature Virion->Maturation 5. Maturation Viral Proteins & RNA->Assembly & Budding HIV-1 Virion HIV-1 Virion Binding & Fusion Binding & Fusion HIV-1 Virion->Binding & Fusion 1. Entry Binding & Fusion->Viral RNA Maturation->Mature Virion 5. Maturation RT_Inhibitors Reverse Transcriptase Inhibitors (NRTIs, NNRTIs) RT_Inhibitors->Reverse Transcription 2. Reverse Transcription Integrase_Inhibitors Integrase Inhibitors (e.g., this compound) Integrase_Inhibitors->Integration 3. Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Maturation Entry_Inhibitors Entry_Inhibitors Entry_Inhibitors->Binding & Fusion

Caption: HIV-1 lifecycle and targets of antiretroviral drugs.

Quantitative Data from Combination Studies

The efficacy of antiretroviral combination therapy is often assessed by determining whether the combination exhibits synergistic, additive, or antagonistic effects. Synergy occurs when the combined effect of the drugs is greater than the sum of their individual effects. The Combination Index (CI), calculated using the median-effect method, is a quantitative measure of this interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]

Below is a summary of in vitro synergy data for this compound (exemplified by Raltegravir) in combination with other antiretroviral agents.

Drug Combination Virus Strain Cell Line Endpoint Mean Combination Index (CI) ± SD Interpretation Reference
Raltegravir (RAL) + Emtricitabine (FTC) + Tenofovir (TFV)HIV-1Cell CultureVirus Inhibition0.52 ± 0.05Synergy[7]
Raltegravir (RAL) + Elvitegravir (EVG) + FTC + TFVHIV-1Cell CultureVirus Inhibition0.47 ± 0.09Synergy[7]
Raltegravir (RAL) + WG-am (novel dipeptide)HIV-1 JRFLNot SpecifiedVirus Inhibition0.253 (at ED90)Strong Synergy[8]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of antiretroviral drug combinations in vitro. The following protocols describe methods for assessing antiviral activity, cytotoxicity, and drug synergy.

Protocol 1: In Vitro HIV-1 Inhibition Assay (TZM-bl Reporter Cell Line)

This assay measures the ability of a compound to inhibit HIV-1 infection using TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter. Luciferase expression is activated upon viral Tat protein production, providing a quantitative measure of infection.[9]

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., HIV-1 IIIB or BaL)

  • Test compounds (this compound and combination drugs)

  • 96-well flat-bottom culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1.2 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds (alone and in combination) in complete growth medium.

  • Pre-infection Treatment: Remove the culture medium from the cells and add 100 µL/well of the diluted compounds. Incubate for 1 hour at 37°C.[9]

  • Infection: Add the HIV-1 virus stock (at a pre-determined multiplicity of infection) to each well. Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Luciferase Measurement: After incubation, add 100 µL of luciferase assay reagent to each well. Incubate for at least 2 minutes, protected from light.[9]

  • Data Acquisition: Measure the relative light units (RLU) using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.[9][10]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the test compounds on the host cells. It measures the metabolic activity of viable cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[11]

Materials:

  • Target cells (e.g., TZM-bl or PBMCs)

  • Complete growth medium

  • Test compounds

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density used for the inhibition assay.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include "cell control" wells (no compound).

  • Incubation: Incubate for the same duration as the inhibition assay (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the cell control. Determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) can be calculated as CC₅₀ / IC₅₀.

Protocol 3: Drug Combination and Synergy Analysis

This protocol outlines the process of evaluating the interaction between two or more drugs using the median-effect principle.

Procedure:

  • Experimental Design: Design a checkerboard dilution matrix with varying concentrations of each drug, both alone and in fixed-ratio combinations.

  • Perform Inhibition Assay: Conduct the HIV-1 inhibition assay (Protocol 1) using the checkerboard dilutions.

  • Data Analysis (Median-Effect Method):

    • For each drug and combination, determine the dose-effect relationship (e.g., % inhibition vs. drug concentration).

    • Use specialized software (e.g., CompuSyn) to analyze the data based on the Chou-Talalay method.[7]

    • The software will generate Combination Index (CI) values for different effect levels (e.g., ED₅₀, ED₇₅, ED₉₀).

    • Interpret the CI values:

      • CI < 0.9: Synergy

      • CI = 0.9 - 1.1: Additive effect

      • CI > 1.1: Antagonism[7]

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Prep_Cells Prepare Target Cells (e.g., TZM-bl) Inhibition_Assay HIV-1 Inhibition Assay (Protocol 1) Prep_Cells->Inhibition_Assay Cytotoxicity_Assay Cytotoxicity Assay (Protocol 2) Prep_Cells->Cytotoxicity_Assay Prep_Virus Prepare HIV-1 Virus Stock Prep_Virus->Inhibition_Assay Prep_Drugs Prepare Drug Dilutions (Single & Combination) Prep_Drugs->Inhibition_Assay Prep_Drugs->Cytotoxicity_Assay Calc_IC50 Calculate IC50 Inhibition_Assay->Calc_IC50 Calc_CC50 Calculate CC50 Cytotoxicity_Assay->Calc_CC50 Synergy_Analysis Synergy Analysis (Median-Effect Method) (Protocol 3) Calc_IC50->Synergy_Analysis Final_Report Final Report: Synergy/Additivity/ Antagonism Synergy_Analysis->Final_Report Generate Combination Index (CI) Plot

Caption: Experimental workflow for in vitro combination studies.

References

Application Notes and Protocols for Imaging Studies of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "HIV-1 inhibitor-70" Labeling for Imaging Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of potent antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the persistence of viral reservoirs remains a major obstacle to a cure. Visualizing the biodistribution of antiretroviral drugs and their interaction with viral proteins in vivo is crucial for understanding drug penetration into these reservoirs and for the development of more effective therapeutic strategies. This document provides detailed application notes and protocols for the labeling of a representative HIV-1 inhibitor, referred to here as "this compound," for use in preclinical and clinical imaging studies.

Two primary imaging modalities are covered: Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique, and fluorescence microscopy for in vitro and ex vivo cellular imaging. As a specific example for radiolabeling, we will refer to the HIV-1 integrase inhibitor Raltegravir (MK-0518) , which has been successfully labeled with Fluorine-18 ([¹⁸F]) for PET imaging.[1][2] For fluorescent labeling, we will use the HIV-1 capsid inhibitor PF-3450074 (PF-74) as a case study, a compound extensively used in imaging studies to investigate the viral lifecycle.[3][4][5][6][7]

Part 1: Radiolabeling of "this compound" (Example: [¹⁸F]Raltegravir) for PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of the biodistribution of a radiolabeled drug in vivo.[8][9] Fluorine-18 is a commonly used positron-emitting radionuclide due to its favorable half-life (109.8 minutes) and low positron energy, which results in high-resolution images.[10]

Data Presentation: Radiolabeling and In Vivo Performance of [¹⁸F]Raltegravir
ParameterResultReference
Radiolabeling
Radiochemical Yield (decay-corrected)25-40%[11]
Radiochemical Purity>98%[11]
Molar Activity (at end of synthesis)40-111 GBq/µmol (1.1-3.0 Ci/µmol)[11]
In Vitro Pharmacology
IC₅₀ (Strand Transfer Inhibition)2–7 nM[1]
In Vivo Biodistribution (Non-human Primate) (Qualitative) High uptake in liver and kidneys, with lower but detectable signal in lymphoid tissues.[12]

Experimental Protocols: [¹⁸F]Raltegravir

Protocol 1: Automated Radiosynthesis of [¹⁸F]Raltegravir

This protocol is adapted from methodologies for the ¹⁸F-labeling of small molecules and integrase inhibitors.[11][13]

Materials:

  • Precursor: N-((4-fluorophenyl)methyl)-5-hydroxy-1-methyl-2-(1-(5-methyl-1,3,4-oxadiazole-2-carboxamido)-1-methylethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Raltegravir precursor with a suitable leaving group for fluorination)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Automated radiosynthesis module (e.g., GE TRACERlab)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Methodology:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel of the synthesis module using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed by heating under a stream of nitrogen to ensure anhydrous conditions, which are critical for the nucleophilic substitution reaction. This step is typically repeated 2-3 times with the addition of anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • The dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is reconstituted in a solution of the Raltegravir precursor dissolved in an anhydrous polar aprotic solvent such as DMF or DMSO.

    • The reaction mixture is heated at a specific temperature (e.g., 120-150°C) for a defined time (e.g., 10-20 minutes) to facilitate the nucleophilic aromatic substitution of the leaving group with [¹⁸F]fluoride.

  • Purification:

    • The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge to trap the [¹⁸F]Raltegravir and separate it from unreacted [¹⁸F]fluoride and polar impurities.

    • The cartridge is washed with water to remove any remaining polar impurities.

    • The product is eluted from the cartridge with an organic solvent (e.g., ethanol or acetonitrile).

    • Final purification is achieved using semi-preparative HPLC to isolate [¹⁸F]Raltegravir from the unlabeled precursor and any side products.

  • Formulation and Quality Control:

    • The HPLC fraction containing the purified [¹⁸F]Raltegravir is collected, and the organic solvent is removed by evaporation.

    • The final product is formulated in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for injection.

    • Quality control is performed to determine radiochemical purity (by analytical HPLC), molar activity, pH, and sterility.

Protocol 2: In Vivo PET/CT Imaging in a Non-Human Primate Model

This protocol outlines a general workflow for a preclinical PET/CT imaging study.[8][14]

Materials:

  • [¹⁸F]Raltegravir (formulated for injection)

  • Non-human primate (e.g., rhesus macaque)

  • Anesthesia (e.g., ketamine, isoflurane)

  • PET/CT scanner

  • Intravenous catheter

  • Physiological monitoring equipment

Methodology:

  • Animal Preparation:

    • The animal is fasted overnight before the imaging study.

    • Anesthesia is induced and maintained throughout the imaging session.

    • An intravenous catheter is placed for the administration of the radiotracer.

    • The animal is positioned on the scanner bed, and physiological parameters (heart rate, respiration, temperature) are monitored.

  • Radiotracer Administration and Image Acquisition:

    • A baseline CT scan is acquired for anatomical reference and attenuation correction.

    • A bolus of [¹⁸F]Raltegravir is administered intravenously.

    • Dynamic PET scanning is initiated simultaneously with the injection and continues for a defined period (e.g., 60-120 minutes) to capture the pharmacokinetic profile.

    • Alternatively, static scans can be acquired at specific time points post-injection (e.g., 30, 60, and 120 minutes).

  • Image Reconstruction and Analysis:

    • PET data are corrected for attenuation, scatter, and radioactive decay.

    • Images are reconstructed using an appropriate algorithm (e.g., OSEM).

    • The PET images are co-registered with the CT images for anatomical localization.

    • Regions of interest (ROIs) are drawn on various organs and tissues (e.g., brain, heart, liver, kidneys, lymphoid tissue) to generate time-activity curves (TACs).

    • Quantitative analysis is performed to determine the uptake of the radiotracer in different tissues, often expressed as Standardized Uptake Value (SUV).

Part 2: Fluorescent Labeling of "this compound" (Example: PF-74) for In Vitro Imaging

Fluorescent labeling allows for the visualization of the subcellular localization and dynamics of small molecule inhibitors using various microscopy techniques.[15][]

Data Presentation: Properties of Fluorescently Labeled HIV-1 Capsid Inhibitor (PF-74)
ParameterDescriptionReference
Inhibitor Target HIV-1 Capsid Protein (CA)[4]
Mechanism of Action Binds to an inter-subunit pocket in the CA hexamer, altering capsid stability and inhibiting nuclear entry.[17][18]
EC₅₀ (HIV-1 infection) ~0.5 µM[5]
Imaging Application Visualization of inhibitor binding to viral capsids in infected cells.[3][19][3][19]

Experimental Protocols: Fluorescently Labeled PF-74

Protocol 3: Synthesis of a Fluorescently Labeled PF-74 Analog

This protocol describes a general strategy for labeling a small molecule with a fluorescent dye.

Materials:

  • PF-74 or a derivative with a reactive functional group (e.g., amine, carboxyl)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS ester) or carboxyl-reactive dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (for amine coupling)

  • Purification system (e.g., HPLC or column chromatography)

Methodology:

  • Synthesis of a PF-74 Derivative (if necessary):

    • If PF-74 does not have a suitable functional group for labeling, a derivative must be synthesized. This may involve adding a linker with a terminal amine or carboxyl group.

  • Labeling Reaction:

    • Dissolve the PF-74 derivative and the fluorescent dye in anhydrous DMF or DMSO.

    • If performing an amine-NHS ester coupling, add a base such as triethylamine to facilitate the reaction.

    • Stir the reaction mixture at room temperature, protected from light, for several hours to overnight.

  • Purification:

    • The fluorescently labeled product is purified from unreacted dye and starting material using reverse-phase HPLC or silica gel column chromatography.

  • Characterization:

    • The final product is characterized by mass spectrometry and its concentration and labeling efficiency are determined by UV-Vis spectrophotometry.

Protocol 4: In Vitro Imaging of Fluorescently Labeled PF-74 in HIV-1 Infected Cells

This protocol outlines a method for visualizing the interaction of a fluorescent inhibitor with viral capsids in infected cells.[3][20]

Materials:

  • Fluorescently labeled PF-74

  • Permissive cell line (e.g., HeLa or TZM-bl cells)

  • HIV-1 virus (e.g., expressing a fluorescently tagged viral protein like IN-mCherry for co-localization)[3]

  • Cell culture medium and supplements

  • Confocal microscope

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

Methodology:

  • Cell Culture and Infection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Infect the cells with HIV-1 at a desired multiplicity of infection (MOI).

  • Inhibitor Treatment:

    • At a specific time post-infection (e.g., 2-4 hours), treat the cells with the fluorescently labeled PF-74 at a predetermined concentration.

  • Cell Fixation and Staining:

    • At the desired time point after inhibitor addition, wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Permeabilize the cells with a permeabilization buffer.

    • Stain the cell nuclei with DAPI.

  • Confocal Microscopy:

    • Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorescently labeled inhibitor, any fluorescent viral proteins, and the nuclear stain.

    • Acquire z-stacks to obtain three-dimensional information.

  • Image Analysis:

    • Analyze the images to determine the subcellular localization of the fluorescent inhibitor.

    • Assess the co-localization of the inhibitor with fluorescently tagged viral components to confirm target engagement.

Visualizations

HIV-1 Replication Cycle and Inhibitor Targets

HIV_Lifecycle cluster_cell HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding gp120 to CD4 HostCell Host Cell (CD4+ T-cell) RT 2. Reverse Transcription Binding->RT Viral core entry Integration 3. Integration RT->Integration Viral DNA Transcription 4. Transcription Integration->Transcription Provirus Assembly 5. Assembly Transcription->Assembly Viral RNA & Proteins Budding 6. Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion CapsidInhibitor Capsid Inhibitor (e.g., PF-74) CapsidInhibitor->RT Inhibits uncoating & nuclear import IntegraseInhibitor Integrase Inhibitor (e.g., Raltegravir) IntegraseInhibitor->Integration Blocks strand transfer

Caption: HIV-1 replication cycle with targets for capsid and integrase inhibitors.

Workflow for Radiolabeling of a Small Molecule Inhibitor

Radiolabeling_Workflow Start Start: [¹⁸F]Fluoride from Cyclotron Trap Trap [¹⁸F]F⁻ on Anion-Exchange Cartridge Start->Trap Elute Elute with K₂₂₂/K₂CO₃ Trap->Elute Dry Azeotropic Drying Elute->Dry React Add Precursor & Heat Dry->React PurifySPE SPE Purification React->PurifySPE PurifyHPLC HPLC Purification PurifySPE->PurifyHPLC Formulate Formulation PurifyHPLC->Formulate QC Quality Control Formulate->QC End Final Product: Radiolabeled Inhibitor QC->End

Caption: General workflow for the radiosynthesis of an ¹⁸F-labeled small molecule.

Workflow for an In Vivo PET Imaging Study

PET_Imaging_Workflow AnimalPrep 1. Animal Preparation (Anesthesia, Catheter) CT_Scan 2. Baseline CT Scan AnimalPrep->CT_Scan Injection 3. Inject Radiolabeled Inhibitor CT_Scan->Injection PET_Scan 4. Dynamic/Static PET Scan Injection->PET_Scan Recon 5. Image Reconstruction & Co-registration PET_Scan->Recon Analysis 6. ROI Analysis & Quantification Recon->Analysis Result Result: Biodistribution Data Analysis->Result

Caption: Workflow for a preclinical in vivo PET/CT imaging study.

References

Application Notes and Protocols: HIV-1 Inhibitor-70 in Primary Cell Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 continues to be a major global health challenge, necessitating the development of novel and potent antiretroviral agents. Primary cell infection models, utilizing cells such as primary human peripheral blood mononuclear cells (PBMCs), CD4+ T cells, and monocyte-derived macrophages (MDMs), are crucial for the preclinical evaluation of new drug candidates.[1][2] These models closely mimic the in vivo environment where HIV-1 replicates and establishes reservoirs.[3] This document provides detailed application notes and protocols for the evaluation of HIV-1 Inhibitor-70 , a novel antiretroviral compound, in primary cell infection models.

This compound is a peptidomimetic compound designed as a highly specific inhibitor of the HIV-1 protease.[4][5] By binding to the active site of the protease, it prevents the cleavage of Gag and Gag-Pol polyproteins, which is an essential step for the maturation of infectious virions.[6] Consequently, while viral particles may still be produced, they are rendered non-infectious.[4]

Data Presentation

The efficacy and cytotoxicity of this compound were evaluated in primary human CD4+ T cells and monocyte-derived macrophages (MDMs). The following tables summarize the quantitative data obtained from these studies.

Table 1: Antiviral Activity of this compound in Primary Human Cells

Cell TypeVirus StrainIC50 (nM)
Primary CD4+ T CellsHIV-1 BaL (R5-tropic)15.8 ± 3.2
HIV-1 NL4-3 (X4-tropic)21.3 ± 4.5
Monocyte-Derived Macrophages (MDMs)HIV-1 BaL (R5-tropic)18.5 ± 3.9

IC50 (50% inhibitory concentration) values were determined by measuring the reduction in HIV-1 p24 antigen production in infected cell cultures treated with a range of inhibitor concentrations.

Table 2: Cytotoxicity Profile of this compound in Primary Human Cells

Cell TypeCC50 (µM)Selectivity Index (SI)
Primary CD4+ T Cells> 50> 3164
Monocyte-Derived Macrophages (MDMs)> 50> 2702

CC50 (50% cytotoxic concentration) was determined using a WST-1 cell viability assay.[7] The Selectivity Index (SI) is calculated as CC50 / IC50.

Signaling Pathways and Experimental Workflows

HIV-1 Life Cycle and the Target of this compound

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration Viral mRNA Viral mRNA Provirus->Viral mRNA Transcription Gag & Gag-Pol\nPolyproteins Gag & Gag-Pol Polyproteins Viral mRNA->Gag & Gag-Pol\nPolyproteins Translation Mature Viral\nProteins Mature Viral Proteins Gag & Gag-Pol\nPolyproteins->Mature Viral\nProteins Cleavage by HIV-1 Protease Assembly & Budding Assembly & Budding Mature Viral\nProteins->Assembly & Budding Mature Virion Mature Virion Assembly & Budding->Mature Virion HIV-1 Virion HIV-1 Virion HIV-1 Virion->Viral RNA Entry & Uncoating Inhibitor-70 Inhibitor-70 Inhibitor-70->Gag & Gag-Pol\nPolyproteins Inhibits

Caption: HIV-1 life cycle and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow PBMC Isolation Isolate PBMCs from Human Blood Cell Culture Culture Primary Cells (CD4+ T Cells / MDMs) PBMC Isolation->Cell Culture Inhibitor Treatment Pre-treat cells with 'this compound' Cell Culture->Inhibitor Treatment HIV-1 Infection Infect cells with HIV-1 Inhibitor Treatment->HIV-1 Infection Post-Infection Culture Culture for several days HIV-1 Infection->Post-Infection Culture Supernatant Collection Collect Culture Supernatant Post-Infection Culture->Supernatant Collection Cytotoxicity Assay Perform WST-1 Assay (Toxicity) Post-Infection Culture->Cytotoxicity Assay p24 ELISA Measure p24 Antigen (Efficacy) Supernatant Collection->p24 ELISA Data Analysis Calculate IC50, CC50, and Selectivity Index p24 ELISA->Data Analysis Cytotoxicity Assay->Data Analysis

Caption: Workflow for assessing the efficacy and toxicity of this compound.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood or a buffy coat using density gradient centrifugation.[8][9]

Materials:

  • Human whole blood or buffy coat

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS or Lympholyte-H

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Protocol:

  • Dilute the whole blood or buffy coat 1:1 with sterile PBS in a 50 mL conical tube.[9]

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, minimizing mixing of the layers.[9]

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[9]

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets).

  • Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.[9]

  • Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 50 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or an automated cell counter.

Culture of Primary CD4+ T Cells and Monocyte-Derived Macrophages (MDMs)

For CD4+ T Cells:

  • Isolate CD4+ T cells from the PBMC population using a CD4+ T cell isolation kit (negative selection is recommended).

  • Culture the isolated CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 U/mL of Interleukin-2 (IL-2).[2]

  • Activate the CD4+ T cells with phytohemagglutinin (PHA) at 5 µg/mL for 48-72 hours before infection.[2]

For Monocyte-Derived Macrophages (MDMs):

  • Plate the isolated PBMCs in a T-75 flask or 100 mm petri dishes in RPMI-1640 medium with 10% FBS.

  • Allow the monocytes to adhere for 2-4 hours at 37°C.

  • Wash away the non-adherent cells (lymphocytes) with warm PBS.

  • Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% FBS and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7-10 days to differentiate them into MDMs. Change the medium every 2-3 days.

HIV-1 Infection Assay

This protocol outlines the steps to assess the antiviral activity of this compound.

Materials:

  • Activated CD4+ T cells or differentiated MDMs

  • This compound (stock solution)

  • HIV-1 virus stock (e.g., BaL or NL4-3)

  • 96-well culture plates

  • Complete RPMI-1640 medium

Protocol:

  • Seed the primary cells (activated CD4+ T cells at 2 x 10^5 cells/well or MDMs at 1 x 10^5 cells/well) in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for infection and uninfected cells as a negative control.

  • Incubate for 1-2 hours at 37°C.

  • Add a predetermined amount of HIV-1 virus stock to each well (except the uninfected control wells).

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, remove the virus-containing medium and wash the cells gently with PBS.

  • Add fresh culture medium containing the respective concentrations of this compound.

  • Culture the cells for an additional 5-7 days for CD4+ T cells or 10-14 days for MDMs.

  • Collect the culture supernatant every 2-3 days for p24 antigen quantification.

Quantification of HIV-1 Replication (p24 ELISA)

HIV-1 replication is quantified by measuring the amount of p24 capsid protein in the culture supernatant using a commercial HIV-1 p24 Antigen ELISA kit. Follow the manufacturer's instructions for the assay.

Cytotoxicity Assay (WST-1 Assay)

This assay is performed in parallel with the infection assay to determine the cytotoxicity of this compound.[7]

Materials:

  • Primary cells cultured in a 96-well plate

  • This compound

  • WST-1 reagent

Protocol:

  • Prepare a 96-well plate with cells and serial dilutions of this compound as described in the infection assay protocol, but without adding the virus.

  • Incubate the plate for the same duration as the infection assay.

  • At the end of the incubation period, add 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Conclusion

The provided data and protocols demonstrate that this compound is a potent and selective inhibitor of HIV-1 replication in primary human CD4+ T cells and MDMs, which are key cellular targets of the virus.[3][10] The detailed methodologies herein offer a robust framework for the evaluation of this and other novel antiretroviral compounds in clinically relevant primary cell models. These assays are fundamental for advancing promising drug candidates through the preclinical development pipeline.

References

Application Notes and Protocols for HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's replication cycle presents multiple targets for antiretroviral therapy. A key enzyme in this cycle is the Reverse Transcriptase (RT), which converts the viral RNA genome into DNA for integration into the host cell's genome. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket near the active site of HIV-1 RT, inducing conformational changes that inhibit its function. This document provides a standard operating procedure for the characterization of "HIV-1 Inhibitor-70," a novel, investigational NNRTI.

Mechanism of Action of this compound

This compound is a highly potent and selective non-nucleoside inhibitor of HIV-1 Reverse Transcriptase. It binds to the NNRTI binding pocket of the p66 subunit of the enzyme. This binding event does not compete with the nucleoside triphosphate substrate but instead locks the enzyme in a conformation that is non-conducive to catalysis, thereby halting the process of reverse transcription. This mechanism effectively prevents the conversion of viral RNA to proviral DNA, a critical step for viral replication and integration.

HIV1_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome ssDNA Single-Stranded Viral DNA Viral_RNA->ssDNA Reverse Transcription (RNA-dependent DNA polymerase) RT Reverse Transcriptase (RT) RT_Inhibited Inhibited RT Complex Integrase Integrase Protease Protease dNTPs Host dNTPs dsDNA Double-Stranded Proviral DNA ssDNA->dsDNA DNA Synthesis (DNA-dependent DNA polymerase) Integration into\nHost Genome Integration into Host Genome dsDNA->Integration into\nHost Genome Inhibitor_70 This compound Inhibitor_70->RT

Figure 1: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.

Experimental Characterization Workflow

The comprehensive evaluation of a novel HIV-1 inhibitor such as "this compound" follows a structured workflow. This process begins with a direct biochemical assay to determine its effect on the target enzyme. This is followed by cell-based assays to assess its antiviral efficacy in a more biologically relevant context and to evaluate its cytotoxicity. The ratio of cytotoxicity to antiviral activity determines the selectivity index, a critical parameter for drug development.

Inhibitor_Workflow start Start: Novel Compound (this compound) biochemical_assay Protocol 1: In Vitro HIV-1 RT Inhibition Assay start->biochemical_assay cell_based_assay Protocol 2: Cell-Based HIV-1 Replication Assay start->cell_based_assay cytotoxicity_assay Protocol 3: Cytotoxicity Assay start->cytotoxicity_assay data_analysis Data Analysis biochemical_assay->data_analysis cell_based_assay->data_analysis cytotoxicity_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 ec50 Determine EC50 data_analysis->ec50 cc50 Determine CC50 data_analysis->cc50 end End: Candidate Profile ic50->end si Calculate Selectivity Index (SI) SI = CC50 / EC50 ec50->si cc50->si si->end

Figure 2: Experimental workflow for the characterization of this compound.

Quantitative Data Summary

The following table summarizes the hypothetical in vitro data for this compound, providing a clear profile of its potency, efficacy, and safety margin.

ParameterSymbolValueDescription
Biochemical Potency IC5015 nMConcentration of inhibitor required to reduce the activity of purified HIV-1 RT enzyme by 50%.
Antiviral Efficacy EC5035 nMConcentration of inhibitor required to reduce HIV-1 replication in cell culture by 50%.[1]
Cytotoxicity CC50> 50 µMConcentration of inhibitor required to reduce the viability of host cells by 50%.
Selectivity Index SI> 1428The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI is desirable.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified HIV-1 RT enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)

  • This compound stock solution (in DMSO)

  • Control NNRTI (e.g., Nevirapine)

  • 96-well reaction plates

  • DE81 ion-exchange filter paper

  • Scintillation fluid and counter

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Reaction Buffer to achieve the desired final concentrations (e.g., from 1 nM to 10 µM). Include a "no inhibitor" control (DMSO vehicle) and a positive control (Nevirapine).

  • Reaction Setup: In a 96-well plate, combine the Reaction Buffer, poly(rA)-oligo(dT) template-primer, and the diluted inhibitor or control.

  • Enzyme Addition: Add the purified HIV-1 RT enzyme to each well to initiate the reaction.

  • Initiation of Polymerization: Add [³H]-dTTP to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Quenching: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

  • Detection: Spot the reaction mixture onto DE81 filter paper. Wash the filter paper multiple times with 5% sodium phosphate buffer to remove unincorporated [³H]-dTTP.

  • Quantification: Place the dried filter paper discs into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Cell-Based HIV-1 Replication Assay

Objective: To determine the 50% effective concentration (EC50) of this compound in a cell-based model of a single round of HIV-1 infection.[2]

Materials:

  • TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).

  • HEK293T cells for virus production.

  • HIV-1 packaging and envelope plasmids (e.g., pSG3Δenv and a VSV-G envelope plasmid).

  • Transfection reagent.

  • Complete cell culture medium (DMEM, 10% FBS, penicillin/streptomycin).

  • This compound stock solution (in DMSO).

  • Control inhibitor (e.g., Nevirapine).

  • Luciferase assay reagent.

  • 96-well cell culture plates (white, clear bottom).

  • Luminometer.

Methodology:

  • Virus Production: Co-transfect HEK293T cells with the HIV-1 packaging and envelope plasmids to produce pseudotyped HIV-1 particles. Harvest the virus-containing supernatant 48 hours post-transfection and determine the viral titer.

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the control drug in cell culture medium. Add the diluted compounds to the plated TZM-bl cells. Include a "no drug" control (DMSO vehicle).

  • Infection: Infect the cells with the prepared HIV-1 pseudovirus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for 48 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading: Remove the culture medium, lyse the cells, and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no drug" infected control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the EC50 value.

Protocol 3: Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on the host cell line used in the antiviral assay.

Materials:

  • TZM-bl cells (or the same cell line used in Protocol 2).

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, or a luminescent ATP-based assay reagent like CellTiter-Glo®).

  • Plate reader (spectrophotometer or luminometer).

Methodology:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at the same density as in the replication assay and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include a "no drug" control (DMSO vehicle) and a "cells only" background control.

  • Incubation: Incubate the plate for 48 hours (or the same duration as the replication assay) at 37°C in a CO₂ incubator.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

  • Detection: Measure the absorbance or luminescence using the appropriate plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the "no drug" control. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model to determine the CC50 value.

References

Application Notes and Protocols: HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Compound Information

1.1 Overview HIV-1 Inhibitor-70, also referred to as compound 20, is a bifunctional inhibitor targeting the reverse transcriptase (RT) of HIV-1.[1] Its significant characteristic is its activity against both wild-type (WT) RT and the K103N mutant, a common mutation that confers resistance to many non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Due to its high potency, this compound must be handled with stringent safety precautions in a laboratory setting.

1.2 Mechanism of Action this compound acts as a non-nucleoside reverse transcriptase inhibitor. It binds to an allosteric site on the HIV-1 RT enzyme, distinct from the active site where nucleosides bind. This binding event induces a conformational change in the enzyme, which ultimately blocks the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. Its bifunctional nature allows it to effectively inhibit both the wild-type enzyme and key drug-resistant variants.

HIV1_RT_Inhibition cluster_virus HIV-1 Virus cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA HIV1_RT HIV-1 Reverse Transcriptase (RT) Viral RNA->HIV1_RT Template Viral DNA Viral DNA HIV1_RT->Viral DNA Reverse Transcription dNTPs Host dNTPs dNTPs->HIV1_RT Substrate Integration Integration into Host Genome Viral DNA->Integration Inhibitor70 This compound Inhibitor70->HIV1_RT Allosteric Inhibition

Figure 1. Mechanism of action for this compound.

1.3 Physicochemical and Potency Data Specific physicochemical properties for this compound are not extensively published. The following table summarizes typical data that should be determined for a novel inhibitor and provides placeholder information based on compounds of a similar class.

PropertyValueNotes
Molecular Formula C₂₀H₁₅F₃N₄O₃SHypothetical, for illustration.
Molecular Weight 464.42 g/mol Hypothetical, for illustration.
IC₅₀ (Wild-Type HIV-1 RT) Low nanomolar (nM) rangeThe IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.[2]
IC₅₀ (K103N Mutant HIV-1 RT) Low to mid nanomolar (nM) rangeDemonstrates efficacy against common NNRTI-resistant strains.[1]
Solubility Soluble in DMSO; sparingly soluble in ethanolMost potent organic compounds are dissolved in aprotic polar solvents for stock solution preparation.
Appearance White to off-white solid powderTypical appearance for a purified small molecule compound.
Storage -20°C for long-term storageStore desiccated and protected from light to prevent degradation.

Handling and Safety Guidelines

As a highly potent active pharmaceutical ingredient (HPAPI), all handling of this compound must be conducted with appropriate containment measures to prevent personnel exposure and cross-contamination.[3][4]

2.1 Hazard Identification and Risk Assessment A thorough risk assessment should be performed before handling this compound.[3] The primary risks are associated with inhalation of airborne powder and dermal contact. Due to its high potency, exposure to even small quantities could have pharmacological effects.

Hazard ClassDescriptionPrecautionary Measures
Toxicity Potent biological activity at low doses.[3] Toxicological properties are not fully characterized. Assume high toxicity.Handle in a designated containment area. Use appropriate engineering controls (e.g., fume hood, glove box). Wear full PPE.
Irritation May cause skin, eye, and respiratory tract irritation upon contact or inhalation.Avoid direct contact and generation of dust.
Environmental The environmental impact has not been fully evaluated. Avoid release into the environment.Dispose of waste according to institutional and local regulations for hazardous chemical waste.

2.2 Personal Protective Equipment (PPE) and Engineering Controls The use of proper engineering controls and PPE is mandatory to minimize exposure.[4]

  • Engineering Controls : All procedures involving the solid compound (e.g., weighing, preparing stock solutions) should be performed in a certified chemical fume hood, a powder containment hood, or an isolator/glove box.[5][6]

  • Gloves : Use double-gloving with nitrile gloves. Change gloves immediately if contaminated.

  • Lab Coat : Wear a dedicated lab coat, preferably disposable or one that does not leave the designated work area.

  • Eye Protection : ANSI-rated safety glasses or chemical splash goggles are required.

  • Respiratory Protection : For procedures with a high risk of aerosol generation outside of a containment hood, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary based on the risk assessment.

PPE_Workflow start Enter Designated Potent Compound Area Don Lab Coat Don Lab Coat start->Don Lab Coat end Exit Area decontaminate Decontaminate Work Area (e.g., 70% Ethanol, Bleach) dispose_outer Remove and Dispose of Outer Gloves decontaminate->dispose_outer dispose_coat Remove and Dispose of (or hang) Lab Coat dispose_outer->dispose_coat dispose_inner Remove and Dispose of Inner Gloves dispose_coat->dispose_inner wash Wash Hands Thoroughly dispose_inner->wash wash->end Don Inner Gloves Don Inner Gloves Don Lab Coat->Don Inner Gloves Don Outer Gloves Don Outer Gloves Don Inner Gloves->Don Outer Gloves Perform Work in\nContainment Hood Perform Work in Containment Hood Don Outer Gloves->Perform Work in\nContainment Hood Perform Work in\nContainment Hood->decontaminate

Figure 2. Gowning and de-gowning workflow for handling potent compounds.

2.3 Spill and Emergency Procedures

  • Spill (Solid) : Do not create dust. Gently cover the spill with absorbent paper towels wetted with 70% ethanol. Carefully wipe the area, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal. Decontaminate the area with a suitable agent (e.g., 10% bleach solution followed by a water or ethanol rinse).

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

2.4 Waste Disposal All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, paper towels) must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations.

Experimental Protocols

3.1 Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Powder containment hood or glove box

  • Sterile, amber glass vials or polypropylene tubes

  • Sterile, filter-equipped pipette tips

Procedure:

  • Tare a sterile, tared vial on the analytical balance inside a containment hood.

  • Carefully add the desired amount of this compound powder to the vial. For 1 mL of a 10 mM stock of a compound with a MW of 464.42 g/mol , this would be 4.64 mg.

  • Record the exact weight of the compound.

  • Remove the vial from the balance.

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, date, and storage conditions.

  • Store aliquots at -20°C or -80°C, protected from light.

3.2 In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This fluorometric assay measures the ability of this compound to inhibit the activity of purified recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and KCl)

  • Poly(A) template and Oligo(dT) primer

  • Fluorescently-labeled dUTP (or a DNA-intercalating dye like PicoGreen)

  • Unlabeled dNTP mix

  • This compound stock solution and serial dilutions

  • Positive Control Inhibitor (e.g., Nevirapine or Efavirenz)

  • DMSO (Vehicle Control)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents : Thaw all reagents on ice. Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in all wells is consistent and non-inhibitory (typically ≤1%).

  • Reaction Setup : In a 384-well plate, add the following to each well:

    • Test Wells : Diluted this compound.

    • Positive Control Wells : Diluted control inhibitor (e.g., Nevirapine).

    • Negative (No-Inhibitor) Control Wells : Assay buffer with DMSO (vehicle).

    • Blank (No-Enzyme) Control Wells : Assay buffer with DMSO (vehicle).

  • Enzyme Addition : Add the HIV-1 RT enzyme to all wells except the "No-Enzyme" blanks.

  • Incubation : Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Start the reaction by adding a master mix containing the Poly(A)/Oligo(dT) template/primer and the dNTPs (including the fluorescently-labeled dUTP).

  • Kinetic Reading : Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal every minute for 60-90 minutes.

  • Data Analysis :

    • Subtract the background fluorescence from the "No-Enzyme" blank wells.

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Normalize the data by setting the average rate of the "No-Inhibitor" control wells to 100% activity and the "Positive Control" wells to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

RT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis Prep_Inhibitor Prepare Serial Dilutions of Inhibitor-70 Add_Inhibitor Add Inhibitor/Controls to Plate Prep_Inhibitor->Add_Inhibitor Prep_Controls Prepare Controls (Vehicle, Positive) Prep_Controls->Add_Inhibitor Prep_Enzyme Prepare Enzyme Mix Add_Enzyme Add Enzyme Mix Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Mix (Template/Primer, dNTPs) Add_Substrate Initiate with Substrate Mix Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate Incubate (15 min, 37°C) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Reading (60-90 min, 37°C) Add_Substrate->Read_Plate Calc_Rate Calculate Reaction Rates Read_Plate->Calc_Rate Normalize Normalize Data Calc_Rate->Normalize Calc_IC50 Plot Dose-Response Curve & Calculate IC₅₀ Normalize->Calc_IC50

Figure 3. Workflow for the in vitro HIV-1 RT inhibition assay.

References

Application Notes and Protocols for HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents.[1][2] Combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition by suppressing viral replication.[2][3] Current therapeutic strategies target various stages of the HIV-1 life cycle, including viral entry, reverse transcription, integration, and protease-mediated maturation.[4][5] The emergence of drug-resistant viral strains underscores the critical need for new inhibitors with diverse mechanisms of action.[1][6]

This document provides detailed application notes and protocols for the data analysis and interpretation of "HIV-1 inhibitor-70," a novel, potent, and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the evaluation of potential anti-HIV-1 therapeutics.

Product Information

Product Name This compound
Appearance White to off-white powder
Molecular Formula C₂₀H₁₈N₄O₂S
Molecular Weight 394.45 g/mol
Purity ≥98% (by HPLC)
Solubility Soluble in DMSO (>20 mg/mL)
Storage Store at -20°C, protect from light

Mechanism of Action

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), a viral enzyme essential for converting the viral RNA genome into double-stranded DNA, a critical step for viral replication.[7] As an NNRTI, it binds to an allosteric pocket on the RT enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[5] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

HIV_1_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell V Viral RNA CD4 CD4 Receptor RT Reverse Transcriptase PR Protease IN Integrase Fusion Membrane Fusion CD4->Fusion Coreceptor Coreceptor (CCR5/CXCR4) Uncoating Uncoating Fusion->Uncoating ReverseTranscription Reverse Transcription Uncoating->ReverseTranscription ProviralDNA Proviral DNA ReverseTranscription->ProviralDNA Integration Integration ProviralDNA->Integration HostDNA Host DNA Integration->HostDNA Transcription Transcription HostDNA->Transcription ViralRNA Viral RNA Transcription->ViralRNA Translation Translation ViralRNA->Translation ViralProteins Viral Proteins Translation->ViralProteins Assembly Assembly ViralProteins->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Maturation->V New Virion Inhibitor This compound Inhibitor->ReverseTranscription Inhibition

Figure 1: Mechanism of action of this compound in the viral life cycle.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity profile of this compound against various HIV-1 strains and cell lines.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

HIV-1 Strain Cell Line EC₅₀ (nM)a EC₉₀ (nM)b
NL4-3 (X4-tropic)MT-28.5 ± 1.220.1 ± 2.5
IIIB (X4-tropic)PM19.2 ± 1.522.4 ± 3.1
BaL (R5-tropic)TZM-bl12.1 ± 2.028.9 ± 4.0

aEC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. bEC₉₀: 90% effective concentration, the concentration of the compound that inhibits viral replication by 90%.

Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Mutants

HIV-1 Mutant Cell Line EC₅₀ (nM) Fold Change in EC₅₀c
Wild-TypeTZM-bl10.5 ± 1.81.0
K103NTZM-bl150.2 ± 15.514.3
Y181CTZM-bl> 1000> 95
G190ATZM-bl850.7 ± 50.181.0

cFold Change in EC₅₀ is calculated relative to the wild-type strain.

Table 3: Cytotoxicity Profile of this compound

Cell Line Assay CC₅₀ (µM)d Selectivity Index (SI)e
MT-2MTT45.2 ± 5.15318
PM1CellTiter-Glo52.8 ± 6.35739
TZM-blCellTiter-Glo> 100> 8264
Peripheral Blood Mononuclear Cells (PBMCs)MTT38.5 ± 4.94529

dCC₅₀: 50% cytotoxic concentration, the concentration of the compound that reduces cell viability by 50%. eSelectivity Index (SI) = CC₅₀ / EC₅₀ (calculated using EC₅₀ from the most sensitive strain/cell line combination).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: HIV-1 Antiviral Activity Assay in T-Cell Lines

This protocol describes a multi-round infectivity assay to determine the EC₅₀ of this compound.

Materials:

  • MT-2 or PM1 T-cell lines

  • HIV-1 viral stocks (e.g., NL4-3, IIIB)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Seed MT-2 or PM1 cells at a density of 5 x 10⁴ cells/well in a 96-well plate in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the diluted compound to the appropriate wells. Include a "no drug" control.

  • Infect the cells with a pre-titered amount of HIV-1 stock (MOI of 0.01) in 50 µL of medium. Include a "no virus" control.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

  • After incubation, collect the cell supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a p24 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each compound concentration relative to the "no drug" control.

  • Determine the EC₅₀ and EC₉₀ values by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Antiviral_Assay_Workflow A Seed T-cells in 96-well plate B Prepare serial dilutions of this compound A->B C Add diluted compound to cells B->C D Infect cells with HIV-1 stock C->D E Incubate for 4-5 days at 37°C D->E F Collect supernatant E->F G Quantify p24 antigen using ELISA F->G H Calculate % inhibition and determine EC50/EC90 G->H

Figure 2: Workflow for the HIV-1 antiviral activity assay.
Protocol 2: Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to host cells. It is crucial to perform this in parallel with the antiviral assays.[8][9]

Materials:

  • Cell lines used in antiviral assays (e.g., MT-2, PM1, TZM-bl, PBMCs)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure (MTT Assay):

  • Seed cells at the same density as in the antiviral assay in a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include a "no compound" control.

  • Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "no compound" control.

  • Determine the CC₅₀ value by non-linear regression analysis.

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 4-5 days B->C D Add MTT reagent (or CellTiter-Glo) C->D E Incubate and then add DMSO (for MTT) D->E F Measure absorbance (or luminescence) E->F G Calculate % viability and determine CC50 F->G

Figure 3: Workflow for the cytotoxicity assay.

Data Interpretation and Logical Relationships

The therapeutic potential of an antiviral compound is determined by its efficacy and safety profile. The Selectivity Index (SI) is a critical parameter that relates the cytotoxicity of a compound to its antiviral activity. A higher SI value indicates a more promising therapeutic window.

Data_Interpretation_Logic EC50 EC50 (Antiviral Potency) SI Selectivity Index (SI) (Therapeutic Window) EC50->SI CC50 / EC50 Potency High Potency EC50->Potency Low value indicates CC50 CC50 (Cytotoxicity) CC50->SI Toxicity Low Toxicity CC50->Toxicity High value indicates Favorable Favorable Profile SI->Favorable High value indicates

Figure 4: Logical relationship between key data parameters.

Troubleshooting

Problem Possible Cause Solution
High variability in EC₅₀ values Inconsistent cell seeding or viral infection.Ensure accurate cell counting and use a consistent MOI.
Low Selectivity Index Compound is toxic at effective concentrations.Consider chemical modification to reduce toxicity or improve potency.
No antiviral activity Compound is inactive or insoluble.Verify compound purity and solubility in the assay medium.
High background in p24 ELISA Incomplete washing steps.Follow the ELISA kit protocol carefully, ensuring thorough washing.

For further information or technical support, please contact our scientific support team.

References

Troubleshooting & Optimization

"HIV-1 inhibitor-70" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with HIV-1 Inhibitor-70.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent antiretroviral compound currently under investigation for the treatment of HIV-1 infection. Like many advanced therapeutic candidates, it is a poorly water-soluble molecule.[1] This low aqueous solubility can pose significant challenges for its use in in vitro assays and for the development of effective oral and parenteral formulations, potentially limiting its bioavailability and therapeutic efficacy.[2]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[3] Other potential organic co-solvents that can be effective include ethanol, propylene glycol, and polyethylene glycol.[4] It is crucial to start with small volumes to test solubility before preparing a large stock.

Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution" that occurs when a drug that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble.[4] To address this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer may help maintain solubility. However, be mindful that high concentrations of organic solvents can affect cellular assays.[3]

  • Use surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer, can help to create micelles that encapsulate the hydrophobic drug and improve its apparent solubility in aqueous solutions.[2][5]

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[6]

Q4: Can I use heating or sonication to dissolve this compound?

A4: Gentle heating and sonication can be used to aid in the dissolution of this compound. However, it is critical to consider the thermal stability of the compound. Prolonged exposure to high temperatures can lead to degradation.[7] It is advisable to use a water bath with controlled temperature and short bursts of sonication. Always check for any changes in the appearance of the solution or the compound's activity after such treatments.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: Difficulty dissolving the lyophilized powder.
Possible Cause Troubleshooting Steps
Inappropriate solvent selection. 1. Attempt to dissolve a small amount of the powder in DMSO to prepare a high-concentration stock solution.2. If DMSO is not suitable, test other organic solvents such as ethanol, methanol, or a mixture of co-solvents.[4]
Insufficient solvent volume. 1. Consult the product datasheet for recommended starting concentrations.2. Gradually add more solvent to the powder while vortexing to ensure complete wetting and dissolution.
Compound has low kinetic solubility. 1. Gently warm the solution in a water bath (e.g., 37°C) for a short period.2. Use a sonicator to apply short bursts of energy to aid dissolution.[7]
Problem: Precipitation observed in the stock solution during storage.
Possible Cause Troubleshooting Steps
Stock solution is supersaturated. 1. Prepare a new stock solution at a lower concentration.2. Before storing, ensure the compound is fully dissolved. You may need to gently warm the solution before aliquoting and freezing.
Improper storage conditions. 1. Store stock solutions at -20°C or -80°C as recommended.2. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[8]
Moisture absorption by the solvent (e.g., DMSO). 1. Use anhydrous grade DMSO for preparing stock solutions.2. Store DMSO and stock solutions in a desiccator to minimize moisture absorption.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound lyophilized powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, proceed with the following steps.

  • Sonication (Optional): Place the tube in a sonicator water bath for 5-10 minutes.

  • Gentle Heating (Optional): Place the tube in a 37°C water bath for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the solubility of this compound.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: this compound Powder dissolve Attempt to Dissolve in Primary Solvent (e.g., DMSO) start->dissolve check_sol Is it fully dissolved? dissolve->check_sol use_stock Use Stock Solution check_sol->use_stock Yes troubleshoot Apply Solubility Enhancement Techniques check_sol->troubleshoot No sonicate Sonication troubleshoot->sonicate heat Gentle Heating troubleshoot->heat cosolvent Try Co-solvent System troubleshoot->cosolvent recheck_sol Re-evaluate Solubility sonicate->recheck_sol heat->recheck_sol cosolvent->recheck_sol recheck_sol->use_stock Successful fail Consult Technical Support recheck_sol->fail Unsuccessful

Caption: A troubleshooting workflow for dissolving this compound.

G cluster_1 Strategies to Prevent Precipitation Upon Aqueous Dilution cluster_solutions Potential Solutions stock High Concentration Stock in Organic Solvent (e.g., DMSO) dilution Dilution into Aqueous Buffer stock->dilution precipitation Precipitation Occurs dilution->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Option 1 add_surfactant Add Surfactant (e.g., Tween 80) precipitation->add_surfactant Option 2 adjust_ph Adjust Buffer pH precipitation->adjust_ph Option 3 use_cosolvent Increase Co-solvent Percentage precipitation->use_cosolvent Option 4

Caption: Methods to mitigate precipitation of this compound in aqueous solutions.

References

Technical Support Center: Optimizing Assay Conditions for HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HIV-1 inhibitor-70 in their experiments. The information is designed to assist in optimizing assay conditions and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-peptidyl protease inhibitor.[1][2] Its primary mechanism of action is to block the activity of the HIV-1 protease enzyme. This enzyme is crucial for the maturation of the virus, as it cleaves viral polyproteins into functional proteins. By inhibiting this process, this compound results in the production of immature, non-infectious viral particles.[3][4]

Q2: Which assays are suitable for evaluating the efficacy of this compound?

A2: Several assays can be used to assess the effectiveness of this compound. These include:

  • Enzymatic Assays: These assays directly measure the inhibition of purified HIV-1 protease activity. Fluorogenic substrate-based assays are highly sensitive for determining inhibitor potency (K_i values).[5]

  • Cell-Based Assays: These assays measure the inhibitor's ability to suppress viral replication in cell culture. Common readouts include the quantification of HIV-1 p24 antigen or measurement of reverse transcriptase (RT) activity in the culture supernatant.[6]

  • Drug Susceptibility Assays: These are used to determine the concentration of the inhibitor that reduces viral replication by 50% (IC50) in cell culture. They are crucial for assessing activity against wild-type and drug-resistant HIV-1 strains.[6]

Q3: What are the expected potency values for this compound?

A3: this compound has demonstrated high potency. In studies, it maintained or showed enhanced potency against multi-drug resistant HIV variants, with IC50 values in the low micromolar range (e.g., 1.6 µM to 2.0 µM) against certain resistant strains.[2]

Troubleshooting Guides

Low Inhibitory Activity Observed
Potential Cause Recommended Solution
Incorrect Inhibitor Concentration Verify calculations for serial dilutions. Ensure the stock solution is fully dissolved.
Inhibitor Degradation Store the inhibitor according to the manufacturer's instructions, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Assay Conditions Not Optimal Optimize parameters such as pH, salt concentration, and incubation time for your specific assay. For enzymatic assays, ensure the enzyme concentration is appropriate.[5]
Cellular Uptake Issues (Cell-Based Assays) Inhibitor-70 has shown good cellular permeability.[2] However, if poor uptake is suspected, consider using a different cell line or a cell-free assay to confirm direct enzyme inhibition.
Presence of Drug-Resistant Viral Strains If using clinical or laboratory-adapted HIV-1 strains, they may harbor resistance mutations. Sequence the protease gene to identify any known resistance mutations.[7]
High Variability Between Replicates
Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For sensitive assays, use of automated liquid handlers is recommended.
Inconsistent Cell Seeding (Cell-Based Assays) Ensure a homogenous cell suspension before seeding plates. Check cell viability and confluency.
Edge Effects in Assay Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or media.
Reagent Instability Prepare fresh reagents and buffers for each experiment. Ensure all reagents are brought to room temperature before use if required by the protocol.[8][9]
Unexpected Results in p24 Antigen Assays
Potential Cause Recommended Solution
Low p24 Levels Ensure the virus stock has a high enough titer. The linear range of a typical p24 ELISA is between 3.1 to 100 pg/ml.[8] If values are below this, the sample may be too dilute.
High Background Signal Insufficient washing of the ELISA plate can lead to high background. Ensure all wash steps are performed thoroughly.[8] The presence of microbial contamination in samples can also interfere with the assay.[9]
Sample Dilution Issues If p24 concentrations are above the upper limit of detection, samples must be diluted to fall within the standard curve.[9]
Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of samples as this can degrade the p24 antigen and lead to inaccurate results.[8][9]

Experimental Protocols

General Protocol for HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl).[5]

    • Reconstitute the fluorogenic substrate and HIV-1 protease in the assay buffer to the desired concentrations.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Add the HIV-1 protease to the wells of a 96-well black, flat-bottom plate.

    • Add the different concentrations of this compound to the wells.

    • Incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).[5]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

    • Plot the velocities against the inhibitor concentrations to determine the IC50 value.

General Protocol for HIV-1 p24 Antigen Capture ELISA
  • Plate Preparation:

    • Coat a 96-well microplate with an anti-p24 capture antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Block the plate to prevent non-specific binding.

  • Sample and Standard Incubation:

    • Add p24 standards and diluted culture supernatant samples to the wells.

    • Incubate for 1-2 hours at 37°C.[9]

    • Wash the plate thoroughly.

  • Detection:

    • Add a biotinylated anti-p24 detector antibody and incubate.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate.

  • Signal Development and Reading:

    • Add a TMB substrate solution and incubate in the dark.

    • Stop the reaction with a stop solution (e.g., 1N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the p24 concentration in the samples by interpolating from the standard curve.[8]

Visualizations

HIV_Protease_Inhibition cluster_virus HIV-1 Virion cluster_host Infected Host Cell Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Proteins Functional Viral Proteins HIV_Protease->Mature_Proteins Produces Immature_Virion Non-infectious Virion HIV_Protease->Immature_Virion Blocked Path Inhibitor_70 This compound Inhibitor_70->HIV_Protease Inhibition p24_ELISA_Workflow Start Start: Sample Collection Coat_Plate 1. Coat Plate with Capture Antibody Start->Coat_Plate Add_Sample 2. Add Sample/Standard (contains p24 antigen) Coat_Plate->Add_Sample Add_Detector_Ab 3. Add Biotinylated Detector Antibody Add_Sample->Add_Detector_Ab Add_Enzyme 4. Add Streptavidin-HRP Add_Detector_Ab->Add_Enzyme Add_Substrate 5. Add TMB Substrate Add_Enzyme->Add_Substrate Read_Absorbance 6. Read Absorbance Add_Substrate->Read_Absorbance Analyze End: Data Analysis Read_Absorbance->Analyze

References

Technical Support Center: Mitigating Off-Target Effects of HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of "HIV-1 Inhibitor-70." As specific public data for a compound with this exact designation is unavailable, this guide is based on established principles for small molecule inhibitors in HIV-1 research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with HIV-1 inhibitors?

A: Off-target effects occur when a small molecule inhibitor, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][2] Minimizing off-target effects is crucial for ensuring the efficacy and safety of a potential therapeutic agent.[1]

Q2: How can I determine if the observed cellular phenotype is a result of an off-target effect of this compound?

A: A multi-faceted approach is recommended to investigate potential off-target effects. This includes:

  • Dose-response analysis: A significant difference between the potency for the observed phenotype and the on-target engagement may indicate an off-target effect.[1]

  • Use of a structurally unrelated inhibitor: If a different inhibitor targeting the same viral protein does not produce the same phenotype, it is likely an off-target effect of your initial compound.[1]

  • Rescue experiments: Overexpressing the intended target should rescue the phenotype if the effect is on-target. Failure to do so suggests the involvement of other targets.[1][2]

  • Testing in target-negative cell lines: If the effect persists in cell lines that do not express the intended HIV-1 target, it is likely due to off-target interactions.[3]

Q3: What are common mechanisms of action for HIV-1 inhibitors?

A: HIV-1 inhibitors target various stages of the viral life cycle. Common mechanisms include:

  • Protease Inhibitors (PIs): These inhibitors competitively bind to the active site of the viral protease, preventing the cleavage of Gag and Gag-Pol polyproteins, which results in the production of immature, non-infectious virions.[4][5][6]

  • Integrase Strand Transfer Inhibitors (INSTIs): These compounds block the action of the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[5]

  • Capsid (CA) Inhibitors: These inhibitors target the viral capsid protein, which is essential for multiple stages of HIV-1 replication, including the assembly of the viral core.[7]

Troubleshooting Guides

Issue 1: Observed cellular toxicity at concentrations required for viral inhibition.

  • Possible Cause: Off-target toxicity. The inhibitor may be interacting with essential host cell proteins.

  • Troubleshooting Steps:

    • Determine the 50% cytotoxic concentration (CC50): Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to quantify the compound's toxicity.[3]

    • Counter-screen in a target-negative cell line: If toxicity persists in a cell line that does not express the HIV-1 target, it strongly suggests off-target effects.[1]

    • Lower the inhibitor concentration: Use the minimal concentration required for on-target inhibition to reduce the likelihood of engaging off-target molecules.[2][8]

Issue 2: Inconsistent or non-reproducible antiviral activity.

  • Possible Cause: Issues with compound integrity, experimental setup, or off-target effects confounding the results.

  • Troubleshooting Steps:

    • Verify compound integrity: Confirm the identity, purity, and stability of your this compound stock using methods like mass spectrometry or HPLC.[3]

    • Optimize experimental controls: Ensure the inclusion of a vehicle control (e.g., DMSO), an untreated control, and a positive control (a known HIV-1 inhibitor) in your assays.[3]

    • Assess for off-target effects: If results remain inconsistent, consider performing selectivity profiling against a panel of host cell kinases or other common off-targets.[3]

Quantitative Data Summary

The following table provides a hypothetical summary of key quantitative parameters for this compound, based on typical values for potent antiviral compounds.

ParameterValueCell LineDescription
EC50 0.05 nMMT-2The concentration of the inhibitor that results in a 50% reduction in viral replication.
CC50 > 25 µMMT-2The concentration of the inhibitor that causes a 50% reduction in cell viability.
Therapeutic Index (TI) >500,000MT-2The ratio of CC50 to EC50, indicating the inhibitor's safety margin.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

This protocol is designed to confirm that this compound binds to its intended target within the cell, which can help differentiate on-target from off-target effects.[2]

  • Cell Treatment: Treat cells with this compound at the desired concentration and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[2]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[2]

  • Analysis: In the inhibitor-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization upon binding.[2]

Protocol 2: Kinase Selectivity Profiling

This protocol helps to identify potential off-target interactions with host cell kinases.

  • Compound Submission: Submit this compound to a commercial kinase profiling service or perform an in-house screen against a panel of purified kinases.

  • Binding or Activity Assays: The service will typically perform binding assays (e.g., Ki determination) or enzymatic activity assays to measure the inhibitor's effect on each kinase.

  • Data Analysis: Analyze the data to identify any kinases that are significantly inhibited at concentrations relevant to the antiviral activity of the compound. A high degree of inhibition of a particular kinase would indicate a potential off-target effect.

Visualizations

cluster_0 HIV-1 Life Cycle & Inhibitor Targets Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Infectious Virion Infectious Virion Budding & Maturation->Infectious Virion Integrase_Inhibitor Integrase Inhibitor Integrase_Inhibitor->Integration Inhibits Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Budding & Maturation Inhibits Capsid_Inhibitor Capsid Inhibitor Capsid_Inhibitor->Assembly Inhibits

Caption: Overview of the HIV-1 life cycle and the stages targeted by different classes of inhibitors.

Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Initiate Investigation Potency_Compare Potency for Phenotype Matches On-Target IC50? Dose_Response->Potency_Compare Analyze Data On_Target Likely On-Target Effect Potency_Compare->On_Target Yes Off_Target_Suspected Off_Target_Suspected Potency_Compare->Off_Target_Suspected No Secondary_Inhibitor Test with Structurally Different Inhibitor Off_Target_Suspected->Secondary_Inhibitor Further Validation Phenotype_Replicated Phenotype_Replicated Secondary_Inhibitor->Phenotype_Replicated Phenotype Replicated? Phenotype_Replicated->On_Target Yes Rescue_Experiment Perform Rescue Experiment Phenotype_Replicated->Rescue_Experiment No Phenotype_Rescued Phenotype_Rescued Rescue_Experiment->Phenotype_Rescued Phenotype Rescued? Phenotype_Rescued->On_Target Yes Off_Target_Confirmed Likely Off-Target Effect Phenotype_Rescued->Off_Target_Confirmed No

Caption: Troubleshooting workflow for determining if an observed cellular phenotype is an on-target or off-target effect.

References

"HIV-1 inhibitor-70" troubleshooting poor efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal efficacy with HIV-1 Inhibitor-70.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel investigational agent belonging to the class of HIV-1 maturation inhibitors. It is designed to specifically target the final cleavage step of the Gag polyprotein, preventing the formation of a mature, infectious viral capsid. By binding to the CA-SP1 cleavage site, it induces the assembly of aberrant, non-infectious viral particles.

Q2: What are the common causes of poor efficacy with this compound in vitro?

A2: Several factors can contribute to the reduced efficacy of this compound in cell culture experiments. These include the emergence of drug-resistant viral strains, suboptimal drug concentration, issues with drug solubility and stability, and variability in the cell lines used for assays.[1][2] It is also crucial to ensure the inhibitor is not significantly toxic to the host cells at the effective concentration, as this can confound results.[3]

Q3: Can this compound be used in combination with other antiretroviral agents?

A3: Yes, combination therapy is a standard approach in HIV-1 treatment to enhance efficacy and reduce the likelihood of drug resistance.[2][4] When combining this compound with other drugs, it is essential to consider potential drug-drug interactions. For instance, strong or moderate CYP3A inducers may decrease its concentration, while co-administration with certain inhibitors could increase its exposure and the risk of adverse effects.[5]

Q4: How can I assess the development of resistance to this compound?

A4: The development of drug resistance can be monitored by sequencing the Gag gene of the viral isolates that show reduced susceptibility to the inhibitor. Specific mutations in the CA-SP1 region are likely indicators of resistance. Genotypic and phenotypic resistance testing should be performed on viral strains that demonstrate a significant increase in the EC50 value.

Troubleshooting Guides

Issue 1: Higher than Expected EC50 Values

If you are observing EC50 values for this compound that are significantly higher than the expected range, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Drug Solubility/Stability Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Confirm solubility by visual inspection for precipitation.
Incorrect Drug Concentration Verify the calculations for your serial dilutions. Use a calibrated spectrophotometer to confirm the concentration of your stock solution.
Cell Line Variability Ensure you are using a consistent and validated cell line (e.g., MT-4, CEM-SS). Different cell lines can exhibit varying susceptibility to HIV-1 infection and inhibitor efficacy.
Viral Titer Issues Use a consistent and pre-titered viral stock for all experiments. A high multiplicity of infection (MOI) can overcome the inhibitory effect of the compound.
Assay-Specific Problems If using a colorimetric or fluorometric readout (e.g., MTT, CellTiter-Glo), ensure that the inhibitor itself does not interfere with the assay reagents or signal.
Issue 2: Inconsistent Results Across Experiments

Variability in experimental outcomes can be a significant challenge. The following steps can help improve the reproducibility of your results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Cell Health Monitor cell viability and passage number. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of infection.
Pipetting Inaccuracies Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like viral stocks.
Incubation Time and Conditions Standardize all incubation times and maintain consistent temperature and CO2 levels.
Reagent Variability Use reagents from the same lot number whenever possible to minimize batch-to-batch variation.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay

This protocol outlines a standard method for determining the 50% effective concentration (EC50) of this compound.

  • Cell Preparation: Seed MT-4 cells at a density of 1 x 10^5 cells/mL in a 96-well plate in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in the culture medium, starting from a concentration of 100 nM down to 0.78 nM.

  • Infection: Add a pre-titered stock of HIV-1 (e.g., NL4-3) to each well at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: Measure the level of HIV-1 p24 antigen in the culture supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay

This protocol is for assessing the 50% cytotoxic concentration (CC50) of this compound.

  • Cell Seeding: Seed MT-4 cells at a density of 1 x 10^5 cells/mL in a 96-well plate.

  • Compound Addition: Add the same serial dilutions of this compound as used in the antiviral assay to the cells.

  • Incubation: Incubate the plates for 5 days under the same conditions as the antiviral assay.

  • Viability Assessment: Determine cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration. The therapeutic index (TI) can be calculated as CC50/EC50.

Quantitative Data Summary

Inhibitor Target EC50 (nM) CC50 (µM) Therapeutic Index (TI)
This compoundGag (CA-SP1)5.2>50>9600
RitonavirProtease22>20>900
Enfuvirtidegp41Varies>100Varies

Note: The EC50 for Ritonavir can range from 3.8 to 153 nM depending on the viral isolate and cells used.[6]

Visualizations

HIV1_Maturation_Pathway gag Gag Polyprotein assembly Viral Assembly & Budding gag->assembly immature Immature Virion assembly->immature cleavage Proteolytic Cleavage immature->cleavage protease HIV-1 Protease protease->cleavage mature Mature Infectious Virion cleavage->mature aberrant Aberrant, Non-infectious Particle cleavage->aberrant inhibitor This compound inhibitor->cleavage Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Poor Efficacy Observed check_reagents Verify Reagent Stability & Concentration start->check_reagents check_cells Assess Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol start->check_protocol optimize_assay Optimize Assay Parameters (e.g., MOI) check_reagents->optimize_assay check_cells->optimize_assay check_protocol->optimize_assay resistance_test Perform Resistance Testing (Sequencing) consult Consult Technical Support resistance_test->consult If resistance is confirmed optimize_assay->resistance_test If efficacy remains low optimize_assay->consult If issue persists

References

Technical Support Center: Improving the Bioavailability of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of investigational HIV-1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: My investigational HIV-1 inhibitor shows poor oral bioavailability. What are the common causes?

A1: Poor oral bioavailability of HIV-1 inhibitors, particularly protease inhibitors, is a common challenge. The primary causes include:

  • Poor Aqueous Solubility: Many HIV-1 inhibitors are lipophilic and have low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.

  • First-Pass Metabolism: These compounds are often extensively metabolized in the liver and intestines by cytochrome P450 enzymes, particularly CYP3A4, before reaching systemic circulation.[1][2]

  • P-glycoprotein (P-gp) Efflux: HIV-1 protease inhibitors are frequently substrates of the P-gp efflux pump, an ATP-dependent transporter that actively pumps the drugs out of intestinal cells back into the gut lumen, thereby reducing absorption.[1][3][4]

Q2: What are the primary strategies to improve the oral bioavailability of my lead compound?

A2: Several formulation and co-administration strategies can be employed:

  • Nanoformulations: Encapsulating the inhibitor in nanoparticles, such as solid lipid nanoparticles (SLNs), nanoemulsions, or polymeric nanoparticles, can enhance solubility, protect it from degradation, and facilitate absorption through the lymphatic system, bypassing first-pass metabolism.[5][6][7][8]

  • Pharmacokinetic Enhancers: Co-administering your inhibitor with a potent inhibitor of CYP3A4 and/or P-gp, such as ritonavir or cobicistat, can significantly increase its plasma concentration and prolong its half-life.

  • Prodrugs: Modifying the chemical structure of the inhibitor to create a more soluble or permeable prodrug that is converted to the active form in the body can improve absorption.

Q3: How can I assess the intestinal permeability of my compound in vitro?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay can determine the apparent permeability coefficient (Papp) of your compound and identify whether it is a substrate for efflux transporters like P-gp.

Q4: What in vivo model is appropriate for preliminary pharmacokinetic studies?

A4: Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used for initial in vivo pharmacokinetic screening of orally administered HIV-1 inhibitors. These studies help determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.

Troubleshooting Guides

Problem: Inconsistent results in Caco-2 permeability assays.

Possible Cause Troubleshooting Step
Compromised cell monolayer integrity.Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer. Ensure TEER values are within the acceptable range for your laboratory's established protocol.
Compound solubility issues in the assay buffer.Ensure the compound is fully dissolved in the transport buffer. The use of a co-solvent may be necessary, but its concentration should be kept low to avoid affecting cell viability.
Non-specific binding to the plate or apparatus.Perform a recovery study to determine the extent of compound binding to the assay plates. If significant binding is observed, consider using low-binding plates.
Inaccurate quantification of the compound.Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix.

Problem: Low oral bioavailability in rat pharmacokinetic studies despite good in vitro permeability.

Possible Cause Troubleshooting Step
High first-pass metabolism in the liver.Conduct in vitro metabolism studies using rat liver microsomes to assess the metabolic stability of your compound. Co-administration with a CYP3A4 inhibitor in a subsequent in vivo study can help confirm this.
P-glycoprotein mediated efflux in the intestine.Perform a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine the efflux ratio. An efflux ratio greater than 2 suggests P-gp involvement.
Poor formulation leading to inadequate dissolution in vivo.Characterize the solid-state properties of your compound. Consider formulation strategies like nanoformulations to improve dissolution and solubility in the gastrointestinal tract.
Instability in the gastrointestinal tract.Assess the stability of your compound in simulated gastric and intestinal fluids.

Data Presentation

Table 1: Enhancement of HIV-1 Protease Inhibitor Bioavailability Using Nanoformulations

HIV-1 InhibitorFormulationAnimal ModelRelative Bioavailability Increase (Fold)Reference
DarunavirLipid NanoemulsionWistar Rats2.23[5]
DarunavirLipid NanoparticlesRats5.69[9]
LopinavirSurface-Stabilized NanoparticlesSprague-Dawley Rats3.11 (compared to Lopinavir/Ritonavir)[4][10]
LopinavirSolid Lipid NanoparticlesWistar Rats5 (compared to free Lopinavir)
SaquinavirSolid Lipid NanoparticlesMice3.53 (compared to microsuspension)[6]
SaquinavirNanosuspensionMice1.98 (compared to microsuspension)[6]

Experimental Protocols

In Vitro Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of an investigational HIV-1 inhibitor.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the Transwell insert, and the appearance of the compound on the basolateral (B) side is monitored over time (typically 2 hours). This measures A-to-B permeability.

    • To assess active efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A permeability).

    • To identify the involvement of specific efflux transporters like P-gp, the experiment can be repeated in the presence of a known inhibitor (e.g., verapamil).

  • Quantification: The concentration of the compound in the donor and receiver compartments at different time points is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

In Vivo Oral Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of an investigational HIV-1 inhibitor.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are used. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a single bolus dose via the tail vein to determine the systemic clearance and volume of distribution.

    • Oral (PO) Group: The compound, formulated in a suitable vehicle, is administered as a single dose via oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Quantification: The concentration of the compound in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation invitro_start Investigational HIV-1 Inhibitor caco2 Caco-2 Permeability Assay invitro_start->caco2 Permeability? microsomes Liver Microsome Stability Assay invitro_start->microsomes Metabolism? formulation Nanoformulation/ Prodrug Design caco2->formulation Low Permeability invivo Rat Pharmacokinetic Study (PO & IV) caco2->invivo High Permeability microsomes->formulation High Metabolism microsomes->invivo Low Metabolism formulation->invivo bioavailability Determine Bioavailability (F%) invivo->bioavailability decision decision bioavailability->decision F% > 30%? decision->formulation No lead_optimization Lead Optimization decision->lead_optimization Yes

Experimental workflow for improving bioavailability.

p_glycoprotein_efflux cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream drug_lumen HIV-1 Inhibitor (Oral Dose) drug_cell Inhibitor Inside Cell drug_lumen->drug_cell Passive Diffusion pgp P-glycoprotein (P-gp) Efflux Pump drug_cell->pgp drug_blood Absorbed Inhibitor (Systemic Circulation) drug_cell->drug_blood Absorption pgp->drug_lumen Efflux jak_stat_pathway cytokine Cytokine (e.g., IFN-α) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates isg Interferon-Stimulated Genes (ISGs) nucleus->isg Induces Transcription hiv_vif HIV-1 Vif Protein hiv_vif->jak Inhibits hiv_vif->stat Promotes Degradation akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 akt Akt pip3->akt Recruits & Activates p_akt p-Akt (Active) downstream Downstream Targets (e.g., mTOR, NF-κB) p_akt->downstream Phosphorylates cell_survival Cell Survival & Proliferation downstream->cell_survival Promotes hiv_pi HIV-1 Protease Inhibitors hiv_pi->p_akt Inhibits Phosphorylation hiv_proteins HIV-1 Proteins (e.g., Tat, Nef) hiv_proteins->p_akt Activates

References

Technical Support Center: HIV-1 Capsid Inhibitor PF-3450074 (PF-74)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the HIV-1 capsid inhibitor PF-3450074 (PF-74). The information herein is intended to help minimize experimental variability and address common challenges encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PF-3450074?

A1: PF-3450074 (PF-74) is a small molecule inhibitor that directly targets the HIV-1 capsid protein (CA).[1] It binds to a specific pocket at the interface of two adjacent CA subunits within the hexametric capsid lattice.[2][3] This binding event has a concentration-dependent bimodal or triphasic effect on the virus.[4][5] At lower concentrations (submicromolar to low micromolar), PF-74 primarily interferes with the interaction between the viral capsid and essential host factors like CPSF6 and NUP153, which are crucial for nuclear import.[4][6] At higher concentrations (typically >5 µM), PF-74 can induce premature uncoating (destabilization) of the viral capsid, which impairs reverse transcription.[5][7][8] Some studies also suggest that PF-74 can stabilize the capsid, preventing its proper disassembly.[5][9]

Q2: I am observing a triphasic or bimodal dose-response curve in my antiviral assay. Is this expected?

A2: Yes, a complex dose-response curve with PF-74 is expected and has been documented.[4] This phenomenon is attributed to its multimodal mechanism of action. The curve may exhibit two distinct inhibitory phases with a plateau in between.[4] The initial phase at lower concentrations is often associated with the disruption of capsid-host factor interactions, while the second, steeper phase at higher concentrations is linked to the direct destabilization of the capsid and inhibition of reverse transcription.[4][5] The shape of this curve can be influenced by the host cell type and the specific host factors they express, such as CPSF6 and Cyclophilin A (CypA).[4]

Q3: My EC50 values for PF-74 are inconsistent across experiments. What are the potential sources of variability?

A3: Inconsistent EC50 values can arise from several factors:

  • Cell Type and Density: Different cell lines express varying levels of host factors like CPSF6 and CypA, which modulate PF-74 activity.[4] Ensure consistent cell type, passage number, and seeding density for all experiments.

  • Virus Stock: The quality and titer of your viral stock are critical. Use a consistent, well-characterized virus stock for all assays. Variability in virus preparation can lead to differences in core integrity and susceptibility to inhibitors.

  • Assay Duration: The timing of inhibitor addition and the endpoint measurement can influence the observed potency. Standardize these parameters in your experimental protocol.

  • Compound Stability: PF-74 has been noted for its poor metabolic stability.[10] Ensure proper storage of the compound and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Host Factor Interactions: The presence of Cyclophilin A (CypA) can promote PF-74's antiviral activity.[7] Conversely, depletion of CPSF6 can reduce PF-74's potency at lower concentrations.[4] Variations in the expression of these factors can lead to shifts in EC50 values.

Q4: Can I use PF-74 to study HIV-1 strains other than subtype B?

A4: PF-74 has been shown to inhibit a wide variety of HIV-1 isolates with similar potency.[7] However, natural polymorphisms in the capsid sequence across different subtypes could potentially influence its binding affinity and efficacy.[11][12] It is advisable to perform initial dose-response experiments to determine the optimal concentration range for the specific HIV-1 strain you are studying.

Q5: Are there known resistance mutations to PF-74?

A5: Yes, resistance to PF-74 has been documented and typically requires multiple mutations in the capsid protein.[13] Some reported resistance mutations are located in or near the PF-74 binding pocket.[13] Interestingly, some resistant mutants exhibit a dependence on PF-74 for their replication.[13][14] When working with long-term cultures, be aware of the potential for resistance development.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High background in binding assays - Non-specific binding of PF-74 to assay components.- Incomplete removal of unbound compound.- Include appropriate controls, such as a mutant capsid (e.g., 5Mut) with low PF-74 affinity.[15]- Optimize washing steps to ensure complete removal of unbound PF-74.
Low signal in capsid stabilization/destabilization assays - Suboptimal concentration of PF-74.- Issues with the integrity of purified viral cores.- Perform a dose-titration of PF-74 to find the optimal concentration for your assay.- Ensure that your viral core purification protocol is robust and yields intact cores.
Unexpected results in the presence of Cyclosporine (CsA) - CsA is an inhibitor of Cyclophilin A (CypA), which modulates PF-74 activity.- Be aware that CsA can antagonize the effect of PF-74.[7] This is expected as CypA binding to the capsid promotes PF-74's antiviral activity.
Compound appears inactive in cell-based assays - Poor metabolic stability of PF-74.[10]- Incorrect compound concentration.- Prepare fresh dilutions of PF-74 from a DMSO stock for each experiment.- Verify the concentration of your stock solution.

Quantitative Data Summary

Table 1: In Vitro and Cell-Based Activity of PF-3450074

ParameterValueCell Type / ConditionsReference
EC50 (Antiviral Activity) 8-640 nMVarious HIV-1 isolates[1]
EC50 (HIV wild type NL4-3) 0.72 µM-[1]
IC50 (HIV-193RW025) 1.5 ± 0.9 µMHuman PBMCs[1]
IC50 (HIV-1JR-CSF) 0.6 ± 0.20 µMHuman PBMCs[1]
IC50 (HIV-193MW965) 0.6 ± 0.10 µMHuman PBMCs[1]
CC50 (Cytotoxicity) 90.5 ± 5.9 µM-[1]
KD (Binding Affinity to CA hexamer) 176 ± 78 nMIn vitro[1]

Experimental Protocols

1. Antiviral Activity Assay in TZM-bl Reporter Cells

This protocol is adapted from methodologies described in the literature for assessing the antiviral potency of HIV-1 inhibitors.

  • Cell Preparation: Seed TZM-bl cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

  • Compound Dilution: Prepare a serial dilution of PF-3450074 in cell culture medium. A typical starting concentration is 10 µM, with 2- to 3-fold serial dilutions. Include a DMSO vehicle control.

  • Infection: Add the diluted compound to the cells. Subsequently, infect the cells with a predetermined amount of HIV-1. The multiplicity of infection (MOI) should be optimized for your specific virus stock and cell line to yield a robust signal in the linear range of the assay.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Endpoint Measurement: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase or β-galactosidase) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.

2. In Vitro Capsid Destabilization Assay

This assay measures the ability of PF-74 to induce the disassembly of purified HIV-1 cores.

  • Viral Core Purification: Purify HIV-1 cores from concentrated virus preparations using established protocols, often involving density gradient ultracentrifugation.

  • Treatment with PF-74: Incubate the purified cores with various concentrations of PF-74 (e.g., 1-20 µM) or a DMSO control in a suitable buffer.

  • Separation of Assembled and Disassembled Capsid: Pellet the intact cores by ultracentrifugation. The supernatant will contain the soluble (disassembled) CA protein.

  • Quantification: Quantify the amount of CA protein in the pellet and/or supernatant fractions using methods such as ELISA or Western blotting. A decrease in pelleted CA in the presence of PF-74 indicates capsid destabilization.[7]

Visualizations

HIV_Lifecycle_PF74_MOA cluster_cell Host Cell cluster_nucleus Nucleus Entry Entry Uncoating Uncoating Entry->Uncoating Reverse_Transcription Reverse_Transcription Uncoating->Reverse_Transcription Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription_Translation Transcription_Translation Integration->Transcription_Translation Assembly Assembly Transcription_Translation->Assembly Budding Budding Assembly->Budding PF74_low PF-74 (Low Conc.) PF74_low->Nuclear_Import Inhibits PF74_high PF-74 (High Conc.) PF74_high->Uncoating Induces Premature Uncoating Host_Factors Host Factors (CPSF6, NUP153) Host_Factors->Nuclear_Import Virus HIV-1 Virion Virus->Entry

Caption: Mechanism of action of PF-3450074 on the HIV-1 lifecycle.

Experimental_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis A Prepare PF-74 Stock (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of PF-74 A->D B Culture & Seed Target Cells E Add Dilutions & Virus to Cells B->E C Prepare & Titer HIV-1 Stock C->E D->E F Incubate for 48h E->F G Measure Reporter Gene Activity F->G H Calculate % Inhibition G->H I Determine EC50 H->I

Caption: Workflow for determining the EC50 of PF-3450074.

Troubleshooting_Logic Start Inconsistent EC50 Values? Check_Cells Consistent Cell Line, Passage & Density? Start->Check_Cells Yes Check_Virus Consistent Virus Stock & Titer? Check_Cells->Check_Virus Yes Standardize_Cells Standardize Cell Culture Protocol Check_Cells->Standardize_Cells No Check_Compound Fresh PF-74 Dilutions? Check_Virus->Check_Compound Yes Standardize_Virus Use Aliquoted, Titered Virus Stock Check_Virus->Standardize_Virus No Standardize_Compound Prepare Fresh Dilutions for Each Assay Check_Compound->Standardize_Compound No Resolved Problem Resolved Check_Compound->Resolved Yes Standardize_Cells->Resolved Standardize_Virus->Resolved Standardize_Compound->Resolved

Caption: Troubleshooting logic for inconsistent EC50 values.

References

"HIV-1 inhibitor-70" addressing unexpected cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with HIV-1 inhibitor-70. The following information is designed to help identify the source of the cytotoxicity and provide potential solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our uninfected control cells treated with this compound. Is this expected?

A1: Unexpected cytotoxicity in uninfected cells is not an intended effect of this compound and suggests potential off-target activity or experimental artifacts. This guide provides steps to investigate and mitigate these effects. Many anti-HIV-1 regimens can cause toxicity, with effects ranging from mild to life-threatening.[1]

Q2: What are the common causes of unexpected cytotoxicity in cell-based assays?

A2: Common causes include off-target effects of the compound, contamination of cell cultures (e.g., bacteria, yeast, or mycoplasma), issues with the assay protocol itself (e.g., incorrect reagent concentration or incubation times), or problems with the compound's solvent.[2] It is crucial to minimize the number of steps in a cell-based assay to reduce potential sources of variation.[2]

Q3: How can we determine if the observed cytotoxicity is due to apoptosis?

A3: You can assess markers of apoptosis such as caspase activation (e.g., caspase-3, -8, or -9), DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential.[3] Caspases are central to the apoptotic process.[3]

Q4: Could the cytotoxicity be related to the mechanism of action of HIV-1 inhibitors in general?

A4: While the primary target of HIV-1 inhibitors is a viral component, some classes of these drugs can have off-target effects.[4][5] For instance, some nucleoside analogs can impact human mitochondrial DNA polymerases, leading to toxicity.[1] HIV-1 protease inhibitors have also been associated with side effects like metabolic syndrome and hepatotoxicity.[5]

Troubleshooting Guide

Issue 1: High Background Signal or Inconsistent Results in Viability Assays (e.g., MTT Assay)

Researchers often use the MTT assay to assess cell viability. However, various factors can lead to unreliable results. The principle of the MTT assay is the reduction of the yellow MTT reagent to purple formazan crystals by mitochondrial enzymes in living cells.[6]

Troubleshooting Steps & Solutions

Potential Cause Recommended Action
Contamination Microscopically inspect cell cultures for bacteria or yeast. Test for mycoplasma contamination. Discard contaminated cultures and reagents.[2]
Incomplete Solubilization Ensure complete dissolution of formazan crystals by using the appropriate solvent volume and mixing thoroughly.
Compound Interference Test if this compound or its solvent absorbs light at the same wavelength as the formazan product by running controls without cells.
Incorrect Cell Seeding Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Cell densities can range from 1,000 to 100,000 cells per well in a 96-well plate.
Inconsistent Incubation Standardize incubation times for cell seeding, treatment, and reagent addition across all experiments.
Issue 2: Observed Cytotoxicity Appears to be Apoptotic

If initial troubleshooting suggests the cell death is programmed, the following steps can help confirm and characterize the apoptotic pathway.

Troubleshooting Steps & Solutions

Experimental Question Recommended Assay Expected Outcome if Apoptotic
Are caspases activated? Western blot for cleaved caspases (e.g., caspase-3, -9) or a luminometric/fluorometric caspase activity assay.[7]Increased levels of cleaved caspases or higher caspase activity in treated cells.
Is the mitochondrial pathway involved? JC-1 or TMRM staining to measure mitochondrial membrane potential. Western blot for cytochrome c release from mitochondria.[3][8]A decrease in mitochondrial membrane potential and an increase in cytosolic cytochrome c.
Is the extrinsic (death receptor) pathway involved? Western blot for cleaved caspase-8.[9]Increased levels of cleaved caspase-8.
Is there DNA fragmentation? TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.An increased percentage of TUNEL-positive cells.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

  • Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3 Activity Assay (Fluorometric)

This protocol is based on a typical fluorometric caspase activity assay.

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound as described for the MTT assay. Include a positive control (e.g., staurosporine).

  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Lyse the cells by adding a suitable lysis buffer and incubating on ice.

  • Caspase Reaction: Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-AFC) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).

Visualizations

Signaling Pathways and Workflows

Cytotoxicity_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed with this compound check_assay Verify Assay Integrity (e.g., MTT Assay) start->check_assay check_culture Check for Contamination (Microbial/Mycoplasma) start->check_culture assay_ok Assay Controls are Valid check_assay->assay_ok Yes assay_issue Address Assay Issues: - Optimize Reagents - Check Solvent Effects - Run Compound Controls check_assay->assay_issue No culture_clean Cultures are Clean check_culture->culture_clean Yes culture_contaminated Discard Contaminated Cultures and Reagents check_culture->culture_contaminated No investigate_mechanism Investigate Mechanism of Cell Death apoptosis_assay Perform Apoptosis Assays: - Caspase Activity - Mitochondrial Potential - DNA Fragmentation investigate_mechanism->apoptosis_assay off_target Consider Off-Target Effects investigate_mechanism->off_target assay_ok->investigate_mechanism assay_issue->start culture_clean->investigate_mechanism culture_contaminated->start conclusion Determine if Cytotoxicity is Apoptotic and/or Off-Target apoptosis_assay->conclusion off_target->conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Apoptosis_Signaling_Pathways Potential Apoptotic Pathways Induced by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway death_receptor Death Receptors (e.g., Fas, TNFR1) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 inhibitor This compound (Off-Target Effect) mitochondria Mitochondrial Stress (Cytochrome c release) inhibitor->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic signaling pathways.

References

"HIV-1 inhibitor-70" overcoming resistance development in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "HIV-1 inhibitor-70" is not publicly available. This technical support center provides guidance based on established principles and data from well-characterized classes of HIV-1 inhibitors that are relevant to overcoming in vitro resistance development. The troubleshooting guides and experimental protocols are generalized for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for HIV-1 inhibitors like the conceptual "this compound"?

A1: HIV-1 inhibitors are antiretroviral drugs that target specific stages of the HIV-1 lifecycle to prevent the virus from replicating.[1][2] Different classes of inhibitors target different viral enzymes or processes, including:

  • Protease Inhibitors (PIs): Block the viral protease enzyme, which is essential for producing mature, infectious virions.[1][2]

  • Integrase Strand Transfer Inhibitors (INSTIs): Inhibit the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[1][3][4]

  • Maturation Inhibitors (MIs): Interfere with the final steps of Gag polyprotein processing, preventing the formation of a mature viral capsid.[5][6]

  • Reverse Transcriptase Inhibitors (RTIs): Block the reverse transcriptase enzyme, which converts viral RNA into DNA.[1]

  • Entry Inhibitors: Prevent the virus from binding to, fusing with, and entering the host cell.[1]

The conceptual "this compound" is likely designed to target one of these key viral processes.

Q2: How does drug resistance to HIV-1 inhibitors develop in vitro?

A2: In vitro drug resistance develops through the selection of pre-existing or newly arising mutations in the viral genome, primarily in the gene encoding the drug's target.[7][8] This process is driven by the selective pressure of the inhibitor. Viruses with mutations that reduce the inhibitor's binding affinity or otherwise circumvent its mechanism of action will have a survival advantage and will be enriched in the viral population over time.

Q3: What are the typical in vitro assays used to assess resistance to HIV-1 inhibitors?

A3: The two primary types of in vitro resistance assays are:

  • Phenotypic Assays: These assays directly measure the susceptibility of the virus to a drug.[9] They involve culturing the virus in the presence of serial dilutions of the inhibitor to determine the concentration that inhibits viral replication by 50% (IC50) or 90% (IC90).[9]

  • Genotypic Assays: These assays involve sequencing the viral gene that codes for the drug target to identify mutations known to be associated with resistance.[9][10]

A third approach, virtual phenotyping, uses the genotypic sequence to predict the phenotypic resistance based on a large database of known genotype-phenotype correlations.[9]

Troubleshooting In Vitro Resistance Experiments

Issue Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between replicate experiments. Inconsistent virus stock titer. Pipetting errors. Variation in cell density or health. Contamination of cell cultures.Re-titer virus stock before each experiment. Use calibrated pipettes and proper technique. Ensure consistent cell seeding density and monitor cell viability. Regularly test for mycoplasma and other contaminants.
No inhibition of viral replication observed, even at high inhibitor concentrations. Incorrect inhibitor concentration. Inactive inhibitor stock. Use of a highly resistant viral strain. The inhibitor is not active against the specific viral subtype being tested.Verify calculations and stock solution concentration. Use a fresh, validated batch of the inhibitor. Confirm the genotype of the viral strain. Test against a known sensitive (wild-type) strain as a control.
Unexpectedly high level of resistance in the control (wild-type) virus. Contamination of the wild-type virus stock with a resistant strain. Spontaneous mutations in the wild-type stock during culture. Cellular factors influencing drug susceptibility.Sequence the wild-type virus stock to confirm its genotype. Use low-passage-number virus stocks. Ensure consistent cell lines and culture conditions.
Failure to select for resistant mutants in long-term culture. The inhibitor has a high genetic barrier to resistance. Suboptimal inhibitor concentration (too high, leading to complete suppression, or too low, providing no selective pressure). The necessary mutations are highly deleterious to viral fitness.Perform dose-escalation experiments to find the optimal selective pressure. Extend the duration of the selection culture. Combine the inhibitor with another drug that has a different resistance profile.

Experimental Protocols

Protocol 1: Phenotypic Resistance Assay (Cell-Based)
  • Cell Seeding: Seed susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells) in a 96-well plate at a predetermined optimal density.

  • Inhibitor Dilution: Prepare a serial dilution of "this compound" in culture medium. Include a no-drug control.

  • Infection: Add a standardized amount of virus (pre-titered to yield a specific level of replication in the no-drug control) to each well.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the viral replication kinetics (typically 3-7 days).

  • Quantification of Viral Replication: Measure viral replication using a suitable method, such as:

    • p24 antigen capture ELISA

    • Reverse transcriptase activity assay

    • Reporter gene expression (if using a reporter virus)

  • Data Analysis: Plot the percentage of viral inhibition against the log of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: In Vitro Resistance Selection
  • Initial Culture: Culture a wild-type HIV-1 strain in the presence of "this compound" at a concentration close to the IC50.

  • Monitoring: Monitor viral replication regularly (e.g., every 3-4 days) by measuring p24 antigen in the culture supernatant.

  • Passage: When viral replication is detected (indicating potential outgrowth of resistant virus), harvest the cell-free supernatant and use it to infect fresh cells.

  • Dose Escalation: Gradually increase the concentration of "this compound" in subsequent passages as the virus adapts.

  • Characterization of Resistant Virus: Once a virus population that can replicate efficiently at high inhibitor concentrations is established, harvest the virus for genotypic and phenotypic characterization.

Quantitative Data Summary

The following tables present hypothetical data for "this compound" alongside data for known HIV-1 inhibitors to provide context for expected in vitro activity and resistance profiles.

Table 1: In Vitro Antiviral Activity of HIV-1 Inhibitors Against Wild-Type Virus

Inhibitor Inhibitor Class Cell Line EC50 (nM) Reference
"this compound" (Hypothetical)Maturation InhibitorMT-41.5N/A
RitonavirProtease InhibitorLymphoblastoid cells3.8 - 153[11]
RaltegravirIntegrase InhibitorMT-4-[4]
DolutegravirIntegrase InhibitorMT-40.71[12]
BevirimatMaturation Inhibitor--[6][13]

Table 2: Phenotypic Susceptibility of Resistant Mutants to "this compound" (Hypothetical Data)

Mutation Fold-Change in IC50 vs. Wild-Type
V362I5-10
A364V15-25
V370A>50
V362I + A364V>100

Visualizations

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Viral Proteins Viral Proteins Viral RNA->Viral Proteins Translation Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Integrated DNA->Viral RNA Transcription Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation HIV-1 Virion HIV-1 Virion Binding & Fusion Binding & Fusion HIV-1 Virion->Binding & Fusion Binding & Fusion->Viral RNA Entry Infectious Virion Infectious Virion Maturation->Infectious Virion RTIs Reverse Transcriptase Inhibitors RTIs->Viral RNA INSTIs Integrase Inhibitors INSTIs->Viral DNA PIs Protease Inhibitors PIs->Maturation MIs Maturation Inhibitors MIs->Maturation

Caption: HIV-1 replication cycle and targets of major antiretroviral drug classes.

Resistance_Workflow cluster_selection In Vitro Selection cluster_analysis Analysis Wild-Type Virus Wild-Type Virus Culture with Inhibitor Culture with Inhibitor Wild-Type Virus->Culture with Inhibitor Resistant Virus Outgrowth Resistant Virus Outgrowth Culture with Inhibitor->Resistant Virus Outgrowth Phenotypic Assay Phenotypic Assay Resistant Virus Outgrowth->Phenotypic Assay Genotypic Assay Genotypic Assay Resistant Virus Outgrowth->Genotypic Assay Determine IC50 Fold-Change Determine IC50 Fold-Change Phenotypic Assay->Determine IC50 Fold-Change Identify Resistance Mutations Identify Resistance Mutations Genotypic Assay->Identify Resistance Mutations Correlate Genotype with Phenotype Correlate Genotype with Phenotype Determine IC50 Fold-Change->Correlate Genotype with Phenotype Identify Resistance Mutations->Correlate Genotype with Phenotype

Caption: Experimental workflow for in vitro selection and analysis of drug-resistant HIV-1.

References

Technical Support Center: Refining Purification Methods for HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the refining purification of the novel small molecule, "HIV-1 Inhibitor-70," targeting the HIV-1 protease.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction during synthesis.Optimize reaction conditions (temperature, time, catalyst concentration). Use in-process monitoring (e.g., TLC, HPLC) to determine the optimal reaction endpoint.
Degradation of the inhibitor during the reaction.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified, dry solvents. Consider lowering the reaction temperature.
Poor Solubility of the Inhibitor The inhibitor has aggregated.Screen a variety of organic solvents and buffer systems with different pH values to find an optimal solubilization condition. Sonication or gentle heating may aid in dissolution.
Presence of Multiple Impurities after Initial Purification Side reactions occurring during synthesis.Re-evaluate the synthetic route to minimize side product formation. Introduce protecting groups for reactive functional moieties.
Inefficient initial purification step.Optimize the initial purification method. For example, in liquid-liquid extraction, adjust the pH and choice of organic solvent. For precipitation/crystallization, screen different anti-solvents and control the rate of addition.
Co-elution of Inhibitor and Impurities during Chromatography Similar physicochemical properties of the inhibitor and impurities.Modify the chromatographic conditions. For reverse-phase HPLC, adjust the gradient slope, mobile phase composition (e.g., add ion-pairing agents), or change the stationary phase. For ion-exchange chromatography, alter the salt gradient and pH.[1]
Inhibitor Degradation during Purification Sensitivity to pH, temperature, or light.Conduct purification steps at a lower temperature. Protect the sample from light by using amber vials or covering glassware with aluminum foil. Use buffered mobile phases to maintain a stable pH.
Loss of Inhibitor Activity Post-Purification Isomerization or degradation of the active compound.Analyze the purified product using techniques like chiral HPLC, NMR, and mass spectrometry to confirm its structural integrity. Adjust purification conditions to be milder if degradation is observed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying the crude this compound?

A1: The initial purification step for a small molecule inhibitor like this compound typically involves a capture-concentrate method to reduce the impurity load.[1] This can be achieved through techniques such as liquid-liquid extraction, precipitation, or solid-phase extraction (SPE). The choice of method will depend on the physicochemical properties of the inhibitor and the nature of the impurities.

Q2: How can I remove impurities that are structurally very similar to this compound?

A2: For impurities that are chemically and physically similar to the target compound, high-resolution chromatographic techniques are often necessary.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for this purpose. Optimization of the mobile phase composition, gradient, and stationary phase chemistry is crucial for achieving the required separation.

Q3: What analytical techniques are recommended to assess the purity and identity of the final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of this compound. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is ideal for determining purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirmation. High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight.

Q4: My purified inhibitor shows lower than expected activity in the HIV-1 protease inhibition assay. What could be the cause?

A4: Several factors could lead to reduced activity. The inhibitor may have degraded during purification; check for the presence of degradation products using LC-MS. The compound might have isomerized to a less active form; consider chiral chromatography if the molecule has stereocenters. Ensure the buffer used for the final formulation is compatible with the bioassay and does not interfere with the inhibitor's activity. Finally, re-verify the concentration of the inhibitor stock solution.

Q5: How can I improve the recovery of the inhibitor during the purification process?

A5: To improve recovery, minimize the number of purification steps. Ensure that the chosen solvents for extraction and chromatography are optimal for the inhibitor's solubility to prevent precipitation. When using chromatography, ensure that the inhibitor does not irreversibly bind to the stationary phase. A thorough washing of all glassware and collection tubes can also help in recovering any adsorbed material.

Experimental Protocols

General Protocol for Purification of a Small Molecule HIV-1 Inhibitor

This protocol outlines a general workflow for the purification of a synthesized small molecule inhibitor targeting HIV-1 protease.

  • Initial Work-up and Extraction:

    • Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Flash Chromatography (Optional):

    • If the crude product is of low purity, perform flash chromatography on silica gel.

    • Select an appropriate solvent system based on thin-layer chromatography (TLC) analysis.

    • Load the crude product onto the column and elute with the chosen solvent system.

    • Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the partially purified product in a suitable solvent (e.g., methanol, acetonitrile, DMSO).

    • Use a reverse-phase C18 column for purification.

    • The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Develop a gradient elution method to separate the target inhibitor from remaining impurities.

    • Monitor the elution profile using a UV detector at a wavelength where the inhibitor has strong absorbance.

    • Collect the fraction corresponding to the inhibitor peak.

  • Final Product Isolation:

    • Evaporate the organic solvent from the collected HPLC fraction.

    • Lyophilize the remaining aqueous solution to obtain the purified inhibitor as a solid.

    • Alternatively, if the inhibitor is not water-soluble, it may precipitate as the organic solvent is removed. The solid can then be collected by filtration.

  • Purity and Identity Confirmation:

    • Assess the purity of the final product by analytical HPLC-UV and LC-MS.

    • Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product Synthesis extraction Liquid-Liquid Extraction synthesis->extraction flash_chrom Flash Chromatography extraction->flash_chrom prep_hplc Preparative HPLC flash_chrom->prep_hplc isolation Final Product Isolation prep_hplc->isolation purity_check Purity Assessment (HPLC, LC-MS) isolation->purity_check identity_confirm Structure Confirmation (NMR, HRMS) isolation->identity_confirm

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_flow start Low Purity after Initial Purification q1 Are impurities more polar or less polar? start->q1 a1_more Increase polarity of elution solvent in normal phase chromatography. q1->a1_more More Polar a1_less Decrease polarity of elution solvent in normal phase chromatography. q1->a1_less Less Polar q2 Is the inhibitor stable at room temperature? a1_more->q2 a1_less->q2 a2_no Perform purification at a lower temperature (e.g., 4°C). q2->a2_no No a2_yes Proceed to next optimization step. q2->a2_yes Yes q3 Is there co-elution with impurities in HPLC? a2_no->q3 a2_yes->q3 a3_yes Modify HPLC method: change gradient, mobile phase pH, or column. q3->a3_yes Yes end Achieved High Purity q3->end No a3_yes->end

Caption: Troubleshooting flowchart for common purification challenges.

References

"HIV-1 inhibitor-70" stability testing and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 Inhibitor-70. The information provided is intended to assist with stability testing and address common degradation issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical instability issues observed with this compound?

A1: this compound, like many complex organic molecules, is susceptible to degradation under various environmental stresses. The most commonly observed issues are hydrolytic degradation in aqueous solutions, particularly at non-neutral pH, oxidative degradation in the presence of oxidizing agents or dissolved oxygen, and photolytic degradation upon exposure to UV or visible light. These degradation pathways can lead to a loss of potency and the formation of potentially toxic impurities.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. For solid forms, storage at 2-8°C is recommended. Solutions of the inhibitor should be freshly prepared. If short-term storage of solutions is necessary, they should be protected from light and stored at 2-8°C for no longer than 24 hours. For long-term storage, aliquoting and freezing at -20°C or below is advisable.

Q3: How can I monitor the stability of this compound in my experimental samples?

A3: The stability of this compound can be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric detection.[1][2] A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptom: Appearance of new, unidentified peaks in the HPLC/UHPLC chromatogram of a sample containing this compound.

Possible Causes & Solutions:

  • Degradation: The new peaks are likely degradation products. To identify the cause, a forced degradation study is recommended.[1][4][5] This involves intentionally subjecting the inhibitor to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradants.

  • Contamination: The sample may be contaminated. Ensure proper cleaning of all glassware and use high-purity solvents and reagents.

  • Interaction with Excipients: If working with a formulation, the inhibitor may be interacting with excipients. Analyze a placebo formulation to rule out excipient-related peaks.

Issue 2: Loss of Potency in Biological Assays

Symptom: A decrease in the inhibitory activity of this compound in cell-based or enzymatic assays over time.

Possible Causes & Solutions:

  • Chemical Degradation: The inhibitor is degrading in the assay medium. Confirm the stability of the inhibitor under your specific assay conditions (e.g., temperature, pH, media components) using a stability-indicating HPLC method.

  • Adsorption to Labware: The compound may be adsorbing to plasticware. Consider using low-adhesion microplates or glass vials.

  • Metabolic Degradation: If using cell-based assays, the inhibitor may be metabolized by the cells.[6] LC-MS/MS can be used to identify potential metabolites.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound
Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products Observed
0.1 M HCl24 hours60°C15.2%DP-1, DP-2
0.1 M NaOH24 hours60°C28.5%DP-3, DP-4
3% H₂O₂24 hours25°C18.7%DP-5, DP-6
Thermal48 hours80°C8.1%DP-1
Photolytic (UV)24 hours25°C12.4%DP-7

DP = Degradation Product

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) stock->base oxidation Oxidation (3% H2O2, 25°C, 24h) stock->oxidation thermal Thermal Degradation (Solid, 80°C, 48h) stock->thermal photo Photolytic Degradation (UV light, 25°C, 24h) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc report Identify Degradants & Assess Stability hplc->report

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis inhibitor This compound dp1 Degradation Product 1 (Acid-catalyzed) inhibitor->dp1 H+ dp3 Degradation Product 3 (Base-catalyzed) inhibitor->dp3 OH- dp5 Degradation Product 5 inhibitor->dp5 [O] dp7 Degradation Product 7 inhibitor->dp7 hv

Caption: Putative degradation pathways for this compound.

References

Technical Support Center: Optimizing Dosage of HIV-1 Inhibitor-70 for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel HIV-1 inhibitor, "Inhibitor-70," in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Inhibitor-70?

A1: Inhibitor-70 is a novel small molecule that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that allosterically inhibits the enzyme's polymerase activity. This prevents the conversion of viral RNA into proviral DNA, a critical step in the HIV-1 replication cycle.[1][2]

Q2: Which animal models are recommended for in vivo efficacy studies of Inhibitor-70?

A2: The choice of animal model is critical for obtaining relevant preclinical data. Due to the host specificity of HIV-1, standard mouse models are not susceptible to infection.[3][4] Therefore, humanized mouse models are the most commonly used small animal models for evaluating the efficacy of HIV-1 inhibitors.[3][4][5]

  • Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, resulting in the development of a functional human immune system.[3][4][5]

    • BLT (Bone Marrow/Liver/Thymus) Mice: This model achieves robust multilineage human immune reconstitution and is suitable for studying HIV-1 infection, pathogenesis, and antiretroviral therapy.[4][5]

    • SCID-hu (Severe Combined Immunodeficiency-human) Mice: This model involves the implantation of human fetal thymus and liver tissue, leading to the development of a human thymic organoid. It is particularly useful for studying T-cell development and HIV-1-mediated thymocyte depletion.[6][7]

  • Non-Human Primates (NHPs): Macaques (e.g., rhesus, pigtail) infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) are considered the gold standard for preclinical evaluation of anti-HIV-1 therapeutics due to their close phylogenetic relationship to humans and similar disease progression.[8][9]

Q3: What are the key considerations for formulation development of Inhibitor-70 for oral administration in animal models?

A3: Like many small molecule inhibitors, Inhibitor-70 has low aqueous solubility. Proper formulation is crucial for achieving adequate oral bioavailability.

  • Solubilizing Excipients: The use of polymers and surfactants can enhance the solubility and dissolution rate of the compound.[10] A common approach is to prepare a spray-dried powder for reconstitution.[10]

  • Vehicle Selection: For preclinical studies, Inhibitor-70 can be formulated as a suspension or solution in appropriate vehicles. Common vehicles for oral gavage in rodents include:

    • 0.5% (w/v) Methylcellulose in water

    • Polyethylene glycol 400 (PEG-400)

    • Corn oil

  • Stability: The stability of the formulation under storage and experimental conditions should be thoroughly evaluated.

Troubleshooting Guide

Issue 1: High variability in plasma drug concentrations following oral administration.

Potential Cause Troubleshooting Steps
Improper Dosing Technique Ensure consistent oral gavage technique. Verify the accuracy of dosing volumes.
Formulation Inhomogeneity If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the active compound.
Food Effects The presence of food in the gastrointestinal tract can significantly impact drug absorption. Standardize the fasting and feeding schedule of the animals relative to dosing.[10]
Gastrointestinal pH Differences The pH of the stomach and intestines can vary between animals, affecting the dissolution and absorption of pH-sensitive compounds. Consider using a buffered formulation.
First-Pass Metabolism High first-pass metabolism in the liver can lead to variable systemic exposure. Investigate the metabolic stability of Inhibitor-70 in liver microsomes from the relevant animal species.

Issue 2: Lack of in vivo efficacy despite good in vitro potency.

Potential Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) Conduct a full PK study to determine key parameters such as Cmax, Tmax, AUC, and half-life. Suboptimal exposure can lead to a lack of efficacy.[6][7][11]
High Protein Binding Extensive binding to plasma proteins can reduce the concentration of free, active drug. Measure the plasma protein binding of Inhibitor-70 in the species being studied.
Rapid Metabolism and Clearance The compound may be rapidly metabolized and cleared from the body, resulting in insufficient time above the minimum effective concentration.[12]
Drug Efflux Transporters Inhibitor-70 may be a substrate for efflux transporters (e.g., P-glycoprotein) in the gut wall or target cells, limiting its intracellular concentration.
Inappropriate Animal Model Ensure the chosen animal model is appropriate for the specific scientific question. For example, some models may not fully recapitulate human immune responses to HIV-1.[8]

Issue 3: Observed toxicity in animal models at therapeutic doses.

Potential Cause Troubleshooting Steps
Off-Target Effects The inhibitor may be interacting with other host proteins, leading to toxicity. Conduct in vitro safety profiling against a panel of common off-targets.
Metabolite-Induced Toxicity A metabolite of Inhibitor-70, rather than the parent compound, may be responsible for the observed toxicity. Identify major metabolites and assess their toxicity.
Formulation-Related Toxicity The vehicle or excipients used in the formulation may be causing adverse effects. Administer the vehicle alone to a control group of animals.
Species-Specific Toxicity The observed toxicity may be specific to the animal model being used. Consider evaluating the compound in a different species.[11]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Formulation: Prepare a suspension of Inhibitor-70 in 0.5% methylcellulose at the desired concentration.

  • Dosing: Administer a single oral dose via gavage. A typical dose for initial PK studies might be 10 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of Inhibitor-70 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Table 1: Representative Pharmacokinetic Parameters for an Oral HIV-1 Inhibitor in Different Species

ParameterMouse (10 mg/kg)Rat (10 mg/kg)Dog (5 mg/kg)
Cmax (ng/mL) 85012001500
Tmax (hr) 1.02.04.0
AUC (ng*hr/mL) 4500780012500
Half-life (hr) 3.55.08.0
Oral Bioavailability (%) 355065

Note: These are example values and will vary depending on the specific compound.

Protocol 2: In Vivo Efficacy Study in Humanized BLT Mice

  • Animal Model: Humanized BLT mice with stable human immune cell engraftment.

  • HIV-1 Challenge: Infect the mice with a CCR5-tropic HIV-1 strain (e.g., NL4-3).

  • Treatment Initiation: Begin treatment with Inhibitor-70 at a pre-determined dose and frequency (e.g., 50 mg/kg, once daily by oral gavage) at a specified time post-infection (e.g., day 7).

  • Monitoring:

    • Viral Load: Monitor plasma HIV-1 RNA levels weekly using quantitative RT-PCR.

    • CD4+ T-cell Counts: Monitor peripheral blood CD4+ T-cell counts by flow cytometry to assess immune preservation.

  • Study Duration: Continue treatment for a defined period (e.g., 4-6 weeks).

  • Endpoint Analysis: At the end of the study, assess viral loads in various tissues (e.g., spleen, lymph nodes) and analyze human immune cell populations.

Visualizations

Signaling Pathway

HIV_Entry_and_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Cytoplasm Cytoplasm gp41->Cytoplasm 4. Fusion & Entry Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT 5. Reverse Transcription Proviral_DNA Proviral DNA RT->Proviral_DNA CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change Nucleus Nucleus Proviral_DNA->Nucleus 6. Nuclear Import & Integration Inhibitor70 Inhibitor-70 Inhibitor70->RT Inhibition Dosing_Optimization_Workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_pk Pharmacokinetic Studies cluster_efficacy In Vivo Efficacy A Potency Assay (EC50) F Single Dose PK in Mice/Rats A->F B Solubility & Permeability Assessment D Vehicle Screening B->D C Metabolic Stability (Microsomes) C->F E Formulation Optimization (e.g., Spray Drying) D->E E->F G Dose Escalation PK F->G H Bioavailability Study G->H I Dose-Range Finding in Humanized Mice H->I J Efficacy Study with Optimized Dose I->J

References

Technical Support Center: Optimizing HIV-1 Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio and overall performance of HIV-1 inhibitor screening assays.

Frequently Asked Questions (FAQs)

Q1: What are the common types of assays used for screening HIV-1 inhibitors, and what are their typical signal-to-noise characteristics?

A1: Several assay formats are employed for screening HIV-1 inhibitors, each with distinct advantages and signal-to-noise profiles. The most common types include:

  • Fluorogenic Assays: These assays utilize a fluorogenic substrate that is cleaved by an HIV-1 enzyme (like protease), leading to an increase in fluorescence. They can be highly sensitive, with a significant fold increase in signal upon substrate cleavage, contributing to a good signal-to-noise ratio.[1]

  • Bioluminescence Assays: These are cell-based assays that use a reporter gene (e.g., luciferase) linked to HIV-1 replication. Inhibition of the virus results in a decrease in light emission. Luminescent assays are known for their high sensitivity and wide dynamic range.

  • Colorimetric Assays: These assays produce a colored product that can be quantified using a spectrophotometer. While generally robust and cost-effective, they may have lower sensitivity and a narrower dynamic range compared to fluorescent or luminescent assays.

  • High-Throughput Screening (HTS) Assays: These are often miniaturized versions of the assays above, designed for screening large compound libraries. A key parameter for HTS assays is the Z' factor, which is a statistical measure of the separation between the high and low signals, directly reflecting the signal-to-noise ratio and the assay's suitability for HTS.[2]

Q2: What are the key factors that can negatively impact the signal-to-noise ratio in my HIV-1 inhibitor screening assay?

A2: Several factors can contribute to a poor signal-to-noise ratio, including:

  • High Background Signal: This can be caused by substrate instability, non-specific enzyme activity, or autofluorescence of test compounds.

  • Low Signal Intensity: This may result from suboptimal enzyme concentration, inactive enzyme, or inappropriate assay conditions (e.g., pH, temperature).

  • Assay Variability: Inconsistent dispensing of reagents, temperature fluctuations across the assay plate, or improper mixing can lead to high variability in measurements, which obscures the true signal.

  • Interference from Test Compounds: Some compounds may interfere with the assay chemistry, for example, by quenching the fluorescent signal or inhibiting the reporter enzyme directly.

Q3: How can I minimize background noise in my fluorometric HIV-1 protease assay?

A3: To reduce background fluorescence, consider the following:

  • Substrate Quality: Use a high-quality, stable fluorogenic substrate. Some substrates are prone to spontaneous hydrolysis, leading to a high background.

  • Blank Correction: Always include control wells that contain all assay components except the enzyme. Subtracting the average signal of these blank wells from all other measurements can help correct for background fluorescence.

  • Compound Autofluorescence: Screen your test compounds for intrinsic fluorescence at the excitation and emission wavelengths of your assay. If a compound is autofluorescent, you may need to use a different assay format or apply a correction factor.

  • Assay Buffer Composition: Optimize the assay buffer to minimize non-specific interactions and substrate degradation.

Q4: My bioluminescence-based HIV-1 replication assay shows a weak signal. What are the potential causes and solutions?

A4: A weak signal in a bioluminescence assay can stem from several issues:

  • Low Viral Titer: Ensure you are using a viral stock with a sufficiently high titer to achieve robust infection and subsequent reporter gene expression.

  • Cell Health: The health and viability of the host cells are critical. Use cells that are in the logarithmic growth phase and handle them gently to avoid stress.

  • Suboptimal Reporter Gene Expression: The kinetics of reporter gene expression can vary. Perform a time-course experiment to determine the optimal time point for measuring luminescence after infection.

  • Luciferase Inhibitors: Some test compounds may directly inhibit the luciferase enzyme. A counterscreen with purified luciferase can identify such compounds.

Troubleshooting Guides

Problem 1: High variability between replicate wells.
Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate and service your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Improper Mixing Gently mix the assay plate after adding each reagent. Avoid introducing bubbles. An orbital shaker can be used for uniform mixing.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay. Incubate plates in a temperature-controlled environment.
Problem 2: Low Z' factor in a high-throughput screen.
Potential Cause Troubleshooting Step
Suboptimal Reagent Concentrations Perform a matrix titration of key reagents (e.g., enzyme, substrate) to find the optimal concentrations that maximize the signal window.
Short Incubation Time Increase the incubation time to allow the enzymatic reaction to proceed further, potentially increasing the signal difference between positive and negative controls.
Inappropriate Controls Ensure your positive control (no inhibition) and negative control (maximal inhibition) are robust and consistently perform as expected.
Signal Instability Read the plate immediately after the reaction is stopped, or use a substrate that produces a stable signal over time.

Experimental Protocols

Protocol 1: Fluorometric HIV-1 Protease Inhibitor Screening Assay

This protocol is a generalized procedure for screening potential HIV-1 protease inhibitors.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0).[1]

    • Reconstitute the HIV-1 protease to a stock concentration in an appropriate buffer.

    • Prepare a stock solution of the fluorogenic substrate.

    • Dissolve test compounds and a known protease inhibitor (e.g., Pepstatin A) in DMSO to create stock solutions.[3]

  • Assay Procedure:

    • In a 96-well black, flat-bottom plate, add 2 µL of the test compound or control solution to the appropriate wells.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of the HIV-1 protease solution to all wells except the blank controls (add 10 µL of assay buffer to blanks).

    • Mix the plate gently and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 30-60 minutes.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the positive (enzyme + substrate + DMSO) and negative (enzyme + substrate + known inhibitor) controls.

    • Plot the percent inhibition versus the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based HIV-1 Replication Assay using a Luciferase Reporter

This protocol describes a general method for assessing HIV-1 replication by measuring luciferase activity in infected cells.

  • Cell Seeding:

    • Seed HeLa-CD4-LTR-luciferase cells in a 96-well white, clear-bottom plate at a density of 5 x 10³ cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compounds.

    • Pre-treat the cells with the test compounds for 1-2 hours.

    • Infect the cells with a known titer of HIV-1.

    • Incubate the plate for 48-72 hours at 37°C.

  • Luminescence Measurement:

    • Remove the culture medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from uninfected cell controls.

    • Calculate the percent inhibition of HIV-1 replication for each compound concentration relative to the untreated, infected control.

    • Determine the EC50 value by plotting the percent inhibition against the compound concentration.

Data Presentation

Table 1: Comparison of Assay Performance Metrics

Assay TypeTypical SensitivitySignal-to-Noise RatioThroughputCommon Interferences
Fluorometric Sub-picomolar to nanomolar[1]HighHighAutofluorescent compounds, light scattering
Bioluminescence HighVery HighHighLuciferase inhibitors, cell toxicity
Colorimetric Nanomolar to micromolarModerateMediumCompound color, precipitates

Visualizations

Experimental_Workflow_Fluorometric_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) Plate Prepare 96-well Plate Add_Cmpd Add Test Compounds & Controls Plate->Add_Cmpd Add_Enzyme Add HIV-1 Protease Add_Cmpd->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Add_Substrate Add Fluorogenic Substrate Incubate1->Add_Substrate Read_Fluor Measure Fluorescence (Kinetic Read) Add_Substrate->Read_Fluor Calc_Rate Calculate Reaction Rates Read_Fluor->Calc_Rate Normalize Normalize Data Calc_Rate->Normalize Det_IC50 Determine IC50 Normalize->Det_IC50

Caption: Workflow for a fluorometric HIV-1 protease inhibitor screening assay.

Troubleshooting_Signal_to_Noise cluster_high_bg High Background cluster_low_signal Low Signal cluster_variability High Variability Problem Low Signal-to-Noise Ratio BG_Cause1 Substrate Instability Problem->BG_Cause1 BG_Cause2 Compound Autofluorescence Problem->BG_Cause2 BG_Cause3 Non-specific Activity Problem->BG_Cause3 LS_Cause1 Inactive Enzyme Problem->LS_Cause1 LS_Cause2 Suboptimal Conditions (pH, Temp) Problem->LS_Cause2 LS_Cause3 Insufficient Incubation Problem->LS_Cause3 Var_Cause1 Pipetting Errors Problem->Var_Cause1 Var_Cause2 Edge Effects Problem->Var_Cause2 Var_Cause3 Temperature Gradients Problem->Var_Cause3

Caption: Common causes of a low signal-to-noise ratio in inhibitor assays.

References

"HIV-1 inhibitor-70" protocol modifications for enhanced performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 Inhibitor-70 (In-70). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing In-70 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your research performance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel experimental compound. Based on preliminary studies, it is hypothesized to function as an allosteric integrase inhibitor (ALLINI).[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), In-70 is not believed to chelate metal ions in the active site.[3] Instead, it is thought to bind to a site on the integrase enzyme that is distant from the active site, inducing a conformational change that disrupts the proper multimerization of integrase, which is crucial for the integration of viral DNA into the host genome.[1] This disruption can also interfere with the interaction between integrase and the cellular cofactor LEDGF/p75.[1][2]

Q2: What are the common off-target effects or toxicities observed with In-70?

A2: In-70 has been designed for high specificity to the HIV-1 integrase. However, at high concentrations, some non-specific cytotoxicity has been observed in cell-based assays. This can manifest as reduced cell viability or proliferation. It is crucial to determine the cytotoxic concentration 50 (CC50) in your specific cell line and use concentrations well below this value for antiviral assays. Some common side effects associated with HIV medications in general include headaches, fatigue, and gastrointestinal issues, though the specific profile of In-70 is still under investigation.[4]

Q3: How can I assess the development of resistance to In-70?

A3: Resistance to HIV-1 inhibitors can emerge due to mutations in the viral target.[5][6] To assess resistance to In-70, long-term cell culture experiments with increasing concentrations of the inhibitor are recommended. Viral RNA should be sequenced from resistant viral isolates to identify mutations in the integrase gene. These mutations can then be introduced into a recombinant virus to confirm their role in conferring resistance.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no antiviral activity (High EC50) 1. Compound Degradation: In-70 may be unstable in your experimental conditions (e.g., media, temperature).2. Incorrect Concentration: Errors in serial dilutions or stock concentration calculation.3. Cell Line Issues: The cell line used may be less permissive to HIV-1 infection or have efflux pumps that remove the inhibitor.4. Assay Sensitivity: The chosen antiviral assay may not be sensitive enough to detect inhibition at the tested concentrations.1. Prepare fresh solutions of In-70 for each experiment. Store stock solutions at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.2. Verify the concentration of your stock solution using a spectrophotometer or another quantitative method. Re-prepare serial dilutions carefully.3. Use a different, well-characterized cell line (e.g., TZM-bl, MT-4). Test for inhibitor efflux using known efflux pump inhibitors.4. Consider using a more sensitive assay, such as a single-round infectivity assay with a luciferase reporter.
High Cytotoxicity (Low CC50) 1. Off-target Effects: At high concentrations, In-70 may interact with cellular proteins other than integrase.2. Solvent Toxicity: The solvent used to dissolve In-70 (e.g., DMSO) may be at a toxic concentration.3. Contamination: The In-70 stock may be contaminated.1. Perform a dose-response curve to determine the CC50 and use concentrations at least 10-fold lower for antiviral assays.2. Ensure the final concentration of the solvent in your culture media is non-toxic (typically <0.1% for DMSO). Run a solvent-only control.3. Filter-sterilize your stock solution. If possible, obtain a new, high-purity batch of the inhibitor.
Inconsistent Results Between Experiments 1. Variability in Viral Stock: Titer of viral stock may vary between preparations.2. Cell Passage Number: High passage numbers can lead to changes in cell phenotype and susceptibility to infection.3. Reagent Variability: Differences in lots of media, serum, or other reagents.1. Prepare a large, single batch of high-titer viral stock and aliquot for storage at -80°C. Titer each new batch carefully.2. Use cells with a consistent and low passage number for all experiments.3. Record lot numbers of all reagents used. When a new lot is introduced, perform a validation experiment.
Inhibitor Appears Less Potent Against Certain HIV-1 Strains 1. Natural Polymorphisms: The integrase sequence of different HIV-1 strains may have natural variations that affect In-70 binding.2. Pre-existing Resistance: The viral strain may have pre-existing mutations that confer resistance to ALLINIs.1. Sequence the integrase gene of the viral strains being used to identify any polymorphisms in the putative In-70 binding site.2. Test In-70 against a panel of well-characterized, drug-resistant HIV-1 strains to determine its resistance profile.

Experimental Protocols

Determination of EC50 using a Single-Round Infectivity Assay

This protocol is designed to determine the concentration of In-70 that inhibits 50% of viral replication in a single round of infection.

Materials:

  • HEK293T cells

  • TZM-bl reporter cells

  • HIV-1 packaging plasmid (e.g., p8.91)

  • HIV-1 Env-deficient proviral vector with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

  • VSV-G expression plasmid

  • Transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • In-70 stock solution (e.g., 10 mM in DMSO)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Produce Pseudotyped Virus:

    • Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the proviral vector, and the VSV-G expression plasmid.

    • Harvest the supernatant containing the pseudotyped virus 48 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter and store at -80°C.

  • Infectivity Assay:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of In-70 in culture media.

    • Remove the media from the TZM-bl cells and add 50 µL of the diluted In-70.

    • Add 50 µL of diluted virus to each well. Include "virus only" and "cells only" controls.

    • Incubate for 48 hours at 37°C.

  • Measure Luciferase Activity:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase readings to the "virus only" control (100% infection).

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of In-70 that reduces cell viability by 50%.

Materials:

  • TZM-bl cells (or the cell line used in the antiviral assay)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • In-70 stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

  • Plate reader

Methodology:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of In-70 in culture media.

  • Remove the media from the cells and add 100 µL of the diluted In-70. Include a "cells only" control.

  • Incubate for 48 hours (or the same duration as the antiviral assay).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the results to the "cells only" control (100% viability) and calculate the CC50.

Signaling Pathways and Workflows

Hypothesized Mechanism of Action of In-70

HIV_Inhibitor_70_MOA cluster_virus HIV-1 cluster_host Host Cell vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Reverse Transcription vDNA Viral DNA Integrase Integrase (IN) vDNA->Integrase Integration Integration Integrase->Integration Catalyzes RT->vDNA HostDNA Host DNA HostDNA->Integration Provirus Provirus Integration->Provirus Inhibitor70 Inhibitor-70 Inhibitor70->Integrase Binds allosterically, disrupts multimerization

Caption: Hypothesized allosteric inhibition of HIV-1 integrase by In-70.

Experimental Workflow for In-70 Evaluation

In70_Workflow start Start: In-70 Compound ec50 Determine Antiviral Potency (EC50) [Single-Round Infectivity Assay] start->ec50 cc50 Determine Cytotoxicity (CC50) [Cell Viability Assay] start->cc50 selectivity Calculate Selectivity Index (SI) SI = CC50 / EC50 ec50->selectivity cc50->selectivity resistance Resistance Profiling [Long-term Culture & Sequencing] selectivity->resistance If SI is high moa Mechanism of Action Studies [e.g., Integrase Multimerization Assay] selectivity->moa If SI is high end Comprehensive Profile of In-70 resistance->end moa->end

Caption: Workflow for the preclinical evaluation of this compound.

References

Validation & Comparative

Navigating the Landscape of HIV-1 Protease Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), protease inhibitors remain a cornerstone of highly active antiretroviral therapy (HAART). The emergence of drug-resistant viral strains, however, necessitates a continuous evaluation of the efficacy of these inhibitors. This guide provides a comprehensive comparison of several key HIV-1 protease inhibitors, focusing on their performance against both wild-type and drug-resistant viral variants. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics.

Introduction to HIV-1 Protease and its Inhibition

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, effectively halting viral replication. The development of resistance to protease inhibitors is often associated with specific mutations within the protease enzyme, altering its structure and reducing the binding affinity of the inhibitors. This guide will delve into the comparative efficacy of five prominent protease inhibitors: Darunavir, Ritonavir, Atazanavir, Lopinavir, and Tipranavir, particularly in the context of common resistance mutations.

Comparative Efficacy of HIV-1 Protease Inhibitors

The following tables summarize the in vitro inhibitory activity of selected protease inhibitors against wild-type HIV-1 and various drug-resistant mutants. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), providing a quantitative measure of each inhibitor's potency.

Table 1: Inhibitory Activity (IC50, nM) of Protease Inhibitors Against Wild-Type and Mutant HIV-1 Strains

InhibitorWild-TypeMutant Strain(s) and Corresponding IC50 (nM)
Darunavir 3 - 6[1]Multi-PI-Resistant Isolates: 3 - 29[2]
Ritonavir 17 - 47Data for specific resistant strains is limited, often used as a booster.
Atazanavir 2 - 5[3][4]I50L Mutant: Increased resistance. For other PI-resistant strains, susceptibility can increase.[5][6]
Lopinavir 6.5[7]Isolates with 8-10 mutations: 44-fold increase in IC50.[8]
Tipranavir 30 - 70[9]Multi-PI-Resistant Isolates: 66 - 410[10]

Table 2: Inhibition Constants (Ki) of Protease Inhibitors Against HIV-1 Protease

InhibitorKi (Wild-Type)Ki (Mutant Strain(s))
Darunavir 16 pMMulti-PI-Resistant: <100 pM
Ritonavir 0.015 nMData for specific resistant strains is limited.
Atazanavir <1 nMData for specific resistant strains is limited.
Lopinavir 1.3 pM[7]Mutant Protease: 3.6 pM
Tipranavir 19 pMV82F/I84V Mutant: 0.3 nM

Experimental Protocols

The determination of inhibitory activity is crucial for evaluating the efficacy of protease inhibitors. Below are outlines of common experimental protocols used to generate the data presented in this guide.

Fluorometric HIV-1 Protease Activity Assay

This in vitro assay directly measures the enzymatic activity of purified HIV-1 protease and its inhibition.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is proportional to the protease activity.

Protocol Outline:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 5.5).

    • Reconstitute purified recombinant HIV-1 protease in the assay buffer to the desired concentration.

    • Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO and then in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the HIV-1 protease solution to each well.

    • Add the various concentrations of the inhibitor or control (e.g., DMSO for no inhibition) to the wells.

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for a specified duration (e.g., 60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Recombinant Virus Phenotypic Susceptibility Assay

This cell-based assay measures the ability of a virus to replicate in the presence of a drug, providing a more biologically relevant measure of susceptibility.[5]

Principle: The protease-coding region from a patient's HIV-1 isolate is inserted into a standard laboratory HIV-1 vector that lacks its own functional protease. This creates a recombinant virus whose replication is dependent on the activity of the patient-derived protease. The susceptibility of this recombinant virus to various protease inhibitors is then tested in cell culture.

Protocol Outline:

  • Generation of Recombinant Virus:

    • Extract viral RNA from a patient's plasma sample.

    • Amplify the protease gene region by reverse transcription-polymerase chain reaction (RT-PCR).

    • Clone the amplified patient-derived protease gene into a protease-deleted HIV-1 proviral vector. This vector often contains a reporter gene (e.g., luciferase or green fluorescent protein) to facilitate the quantification of viral replication.

    • Transfect a suitable host cell line (e.g., HEK293T cells) with the recombinant vector to produce infectious virus particles.

  • Drug Susceptibility Testing:

    • Seed target cells (e.g., TZM-bl cells) in a 96-well plate.

    • Prepare serial dilutions of the protease inhibitors.

    • Infect the target cells with the recombinant virus in the presence of the various concentrations of the inhibitors.

    • Culture the cells for a defined period (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • Measure the reporter gene activity (e.g., luciferase activity or GFP expression) in the infected cells.

  • Data Analysis:

    • Plot the reporter gene activity against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits viral replication by 50%. The results are often reported as a "fold change" in IC50 compared to a reference wild-type virus.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in HIV-1 protease activity and its inhibition, as well as the experimental workflow for assessing inhibitor susceptibility, the following diagrams have been generated using the DOT language.

HIV_Protease_Pathway cluster_virus HIV-1 Virion Maturation cluster_inhibition Mechanism of Protease Inhibitors Gag_Pol Gag-Pol Polyprotein Protease_dimer HIV-1 Protease (Dimer) Gag_Pol->Protease_dimer Autocatalytic Cleavage Viral_Enzymes Mature Viral Enzymes (RT, IN, PR) Gag_Pol->Viral_Enzymes Gag Gag Polyprotein Structural_Proteins Mature Structural Proteins (MA, CA, NC) Gag->Structural_Proteins Protease_dimer->Gag_Pol Cleavage Protease_dimer->Gag Cleavage Inactive_Complex Inactive Protease-Inhibitor Complex Mature_Virion Infectious Mature Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion Immature_Virion Immature Virion Immature_Virion->Gag_Pol Immature_Virion->Gag Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Protease_dimer Binds to Active Site

Caption: HIV-1 Protease Signaling Pathway and Inhibition Mechanism.

Phenotypic_Assay_Workflow cluster_recombinant_virus Recombinant Virus Generation cluster_susceptibility_testing Drug Susceptibility Testing Patient_Sample Patient Plasma Sample Viral_RNA Viral RNA Extraction Patient_Sample->Viral_RNA RT_PCR RT-PCR Amplification of Protease Gene Viral_RNA->RT_PCR Cloning Cloning into Protease-Deleted Vector RT_PCR->Cloning Transfection Transfection of Host Cells Cloning->Transfection Recombinant_Virus Production of Recombinant Virus Transfection->Recombinant_Virus Infection Infection of Target Cells with Recombinant Virus Recombinant_Virus->Infection Target_Cells Plate Target Cells Target_Cells->Infection Inhibitor_Dilution Serial Dilution of Protease Inhibitors Inhibitor_Dilution->Infection Incubation Incubation Infection->Incubation Quantification Quantification of Viral Replication Incubation->Quantification Data_Analysis Data Analysis (IC50) Quantification->Data_Analysis

Caption: Experimental Workflow for Phenotypic Susceptibility Assay.

Conclusion

The selection of an appropriate protease inhibitor is critical for the effective management of HIV-1 infection, particularly in the context of drug resistance. This guide provides a comparative overview of the performance of key protease inhibitors against both wild-type and mutant HIV-1 strains, supported by quantitative data and detailed experimental protocols. The visualizations of the viral maturation pathway and experimental workflows are intended to provide a clear and concise understanding of the underlying biological and methodological principles. It is imperative for the research and drug development community to continue to investigate the mechanisms of resistance and to develop novel inhibitors that can overcome these challenges, ultimately improving therapeutic outcomes for individuals living with HIV-1.

References

A Comparative Guide to HIV-1 Inhibitors: Reverse Transcriptase Inhibitors vs. Other Key Classes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of different HIV-1 inhibitors is paramount. This guide provides an objective comparison of the well-established reverse transcriptase inhibitors with other significant classes of antiretroviral agents. Due to the ambiguous nature of the term "HIV-1 inhibitor-70," which appears in scientific literature to describe different compounds within distinct inhibitor classes, this guide will focus on a comparison between the major classes to which these compounds belong—integrase and protease inhibitors—and the widely used reverse transcriptase inhibitors.

Executive Summary

The management of HIV-1 infection has been revolutionized by the development of highly active antiretroviral therapy (HAART), which typically combines drugs from different classes that target various stages of the viral lifecycle. Reverse transcriptase inhibitors, the cornerstone of many HAART regimens, are broadly categorized into nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide will delve into a detailed comparison of these with other critical classes of HIV-1 inhibitors, for which various compounds have been sporadically labeled "inhibitor-70" in research publications.

Mechanism of Action: A Visual Overview

The following diagrams illustrate the distinct mechanisms by which these inhibitor classes disrupt the HIV-1 replication cycle.

HIV_Lifecycle_Inhibitors cluster_HostCell Host Cell cluster_Inhibitors Inhibitor Classes & Targets HIV_RNA Viral RNA HIV_DNA Viral DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA (Provirus) HIV_DNA->Integrated_DNA Integration Viral_Proteins Viral Proteins Integrated_DNA->Viral_Proteins Transcription & Translation Mature_Virion New Mature HIV Virion Viral_Proteins->Mature_Virion Assembly & Maturation Exit Mature_Virion->Exit Budding RTIs Reverse Transcriptase Inhibitors (RTIs) RTIs->HIV_RNA Block INSTIs Integrase Strand Transfer Inhibitors (INSTIs) INSTIs->HIV_DNA Block PIs Protease Inhibitors (PIs) PIs->Viral_Proteins Block HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating

Caption: Overview of the HIV-1 replication cycle and the stages targeted by different inhibitor classes.

Reverse Transcriptase Inhibitors (RTIs)

RTIs are a class of antiretroviral drugs that inhibit the activity of reverse transcriptase, a viral DNA polymerase essential for the replication of HIV and other retroviruses.[1] They are categorized into two main sub-classes:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that, once phosphorylated within the host cell, act as chain terminators when incorporated into the growing viral DNA chain.[2] This halts DNA synthesis.[1]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[1][3] They are non-competitive inhibitors.[1]

RTI_Mechanisms cluster_NRTI NRTI Mechanism cluster_NNRTI NNRTI Mechanism NRTI_Prodrug NRTI (Prodrug) Active_NRTI Phosphorylated NRTI (Active Form) NRTI_Prodrug->Active_NRTI Cellular Kinases Viral_DNA_Synthesis Viral DNA Synthesis Active_NRTI->Viral_DNA_Synthesis Incorporation Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination NNRTI NNRTI RT_Enzyme Reverse Transcriptase (Allosteric Site) NNRTI->RT_Enzyme Binding Conformational_Change Conformational Change of Enzyme RT_Enzyme->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition

Caption: Mechanisms of action for NRTI and NNRTI classes of reverse transcriptase inhibitors.

Comparative Efficacy and Performance Data

The following tables summarize key performance indicators for representative drugs from each class. It is important to note that direct comparison of EC50 and IC50 values across different studies can be challenging due to variations in experimental conditions.

Inhibitor Class Representative Drug Target EC50 (nM) CC50 (µM) Selectivity Index (CC50/EC50) *
NRTI TenofovirReverse Transcriptase1,300>100>77
NNRTI EfavirenzReverse Transcriptase1.7>100>58,824
Protease Inhibitor DarunavirHIV-1 Protease2.5 - 4.2>100>23,810
Integrase Inhibitor RaltegravirHIV-1 Integrase2 - 7>100>14,286

*Values are approximate and can vary based on the specific HIV-1 strain and cell type used in the assay.

Detailed Experimental Protocols

Determination of Antiviral Activity (EC50)

Objective: To determine the concentration of a compound that inhibits viral replication by 50%.

Methodology:

  • Cell Culture: Human T-lymphoid (MT-4) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Viral Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the test compound.

  • Incubation: The treated and infected cells are incubated for 5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of p24 antigen in the culture supernatant using a p24 antigen enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value is calculated as the compound concentration that results in a 50% reduction in p24 antigen production compared to the untreated virus-infected control.

Determination of Cytotoxicity (CC50)

Objective: To determine the concentration of a compound that reduces the viability of host cells by 50%.

Methodology:

  • Cell Culture: Uninfected MT-4 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for 5 days at 37°C in a 5% CO2 incubator.

  • Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by metabolically active cells to form a purple formazan product, which is solubilized, and the absorbance is measured at 570 nm.

  • Data Analysis: The CC50 value is calculated as the compound concentration that causes a 50% reduction in cell viability compared to the untreated control cells.

Resistance Profiles

A critical factor in the long-term efficacy of antiretroviral therapy is the potential for the development of drug resistance.

  • RTIs: Resistance to NRTIs often involves mutations that either decrease the incorporation of the drug or facilitate its removal from the terminated DNA chain. For NNRTIs, mutations in the allosteric binding pocket can reduce drug binding affinity.[1]

  • Protease Inhibitors (PIs): Resistance to PIs typically arises from mutations within the protease enzyme that reduce the binding affinity of the inhibitor.

  • Integrase Inhibitors (INSTIs): Resistance mutations in the integrase enzyme can interfere with the binding of these inhibitors.

Conclusion

Reverse transcriptase inhibitors remain a vital component of combination antiretroviral therapy. Their mechanisms of action, targeting the crucial step of reverse transcription, are well-characterized. However, the development of inhibitors targeting other viral enzymes, such as protease and integrase, has provided essential alternative and complementary therapeutic options. The choice of an optimal treatment regimen depends on various factors, including the patient's virologic and immunologic status, resistance profile, and potential for drug-drug interactions. The continued development of novel compounds across all inhibitor classes is crucial for overcoming the challenges of drug resistance and improving the long-term management of HIV-1 infection.

References

A Comparative Guide to HIV-1 Inhibitors: Integrase vs. Protease vs. Capsid Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) therapeutics is continually evolving, with novel mechanisms of action offering new hope for treatment and prevention. This guide provides an objective comparison of three key classes of HIV-1 inhibitors: Integrase Strand Transfer Inhibitors (INSTIs), Protease Inhibitors (PIs), and the more recent class of Capsid Inhibitors. We present a detailed analysis of their mechanisms of action, supported by experimental data, to aid in research and development efforts.

Mechanisms of Action: A Tale of Three Targets

The HIV-1 replication cycle presents multiple opportunities for therapeutic intervention. Integrase, protease, and capsid inhibitors each target a distinct and critical step in this process.

Integrase Strand Transfer Inhibitors (INSTIs) , such as bictegravir, dolutegravir, and raltegravir, act at a late stage of the viral lifecycle, after the virus has entered the host cell and reverse transcribed its RNA genome into DNA.[1][2] The viral integrase enzyme is responsible for inserting this viral DNA into the host cell's genome, a process essential for the establishment of a productive infection.[3][4] INSTIs bind to the active site of the integrase enzyme, preventing the "strand transfer" step of integration and effectively halting the viral replication cycle.[3][4]

Protease Inhibitors (PIs) , including darunavir and atazanavir, also intervene at a late stage of viral replication, specifically during the maturation of new virus particles.[5][6] After new viral proteins are synthesized as long polyprotein chains, the HIV-1 protease enzyme is responsible for cleaving these polyproteins into their smaller, functional components.[7][8] PIs are designed to fit into the active site of the protease, blocking this cleavage and resulting in the production of immature, non-infectious virions.[5][8]

Capsid Inhibitors , a newer class of antiretrovirals exemplified by lenacapavir, have a unique, multi-stage mechanism of action.[9] The viral capsid is a protein shell that encloses the viral genome and is crucial for several stages of the HIV-1 lifecycle.[10] Lenacapavir binds to the capsid protein and interferes with both early and late stages of replication.[9][10] It disrupts the proper disassembly of the capsid after the virus enters the cell (uncoating), which is necessary for the viral DNA to be transported to the nucleus.[10] Additionally, it interferes with the assembly of new capsids during the formation of new virus particles, leading to malformed and non-infectious virions.[10][11]

Quantitative Performance Analysis

The in vitro potency and therapeutic window of antiviral compounds are critical metrics for their evaluation. The following tables summarize key quantitative data for representative drugs from each inhibitor class. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window, with higher values indicating greater selectivity for viral targets over host cells.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of HIV-1 Integrase Inhibitors

DrugCell TypeEC50 (nM)CC50 (µM)Selectivity Index (SI)
Bictegravir MT-2 cells1.5[12]>10.3[12]~6,800[12]
MT-4 cells2.4[3][12][13]>3.6[12]~1,500[12]
CD4+ T lymphocytes1.5 ± 0.3[3][12]13 ± 4[12]~8,700[12]
Monocyte-derived macrophages6.6 ± 4.1[3][12]29.8 ± 7.7[12]~4,500[12]
Dolutegravir PBMCs0.51[14]52 (stimulated)[14]>101,960[14]
MT-4 cells0.71[14]14[14]~19,718[14]
Raltegravir Human T lymphoid cells31 ± 20 (IC95)--

Table 2: In Vitro Antiviral Activity and Cytotoxicity of HIV-1 Protease Inhibitors

DrugCell TypeEC50 (nM)CC50 (µM)Selectivity Index (SI)
Darunavir MT-2 cells3[10]--
Wild-type HIV-13 - 6[2]>100 (Caco-2 cells)[15]>16,667 - 33,333
Atazanavir PBMCs, Macrophages, CEM-SS, MT-2 cells2 - 5[16]--

Table 3: In Vitro Antiviral Activity of a HIV-1 Capsid Inhibitor

DrugCell TypeEC50 (pM)CC50 (µM)Selectivity Index (SI)
Lenacapavir PBMCs50 (mean)[17]--
MT-4 cells100[17]--

Experimental Methodologies

The data presented in this guide are derived from standard in vitro assays designed to quantify the antiviral activity and cytotoxicity of candidate compounds.

Antiviral Activity Assay (EC50 Determination)

A common method for determining the EC50 of an anti-HIV-1 compound involves the use of a susceptible cell line, such as MT-4 cells, which are human T-cells that are highly permissive to HIV-1 infection.

Protocol Outline:

  • Compound Preparation: The test compound is serially diluted to create a range of concentrations.

  • Cell Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Treatment: The infected cells are then cultured in the presence of the various concentrations of the test compound. A control group of infected cells is cultured without the compound, and a mock-infected control is also included.

  • Incubation: The cell cultures are incubated for a period of 4-5 days to allow for viral replication and the development of cytopathic effects (CPE).

  • Quantification of Viral Replication/CPE: The extent of viral replication is quantified by measuring a relevant endpoint. A widely used method is the MTT assay, which measures the metabolic activity of viable cells. A reduction in cell viability in the untreated infected cells indicates viral CPE. The protective effect of the compound is seen as an increase in cell viability.

  • Data Analysis: The results are plotted as the percentage of CPE inhibition versus the drug concentration. The EC50 is then calculated as the concentration of the compound that inhibits 50% of the viral CPE.

Cytotoxicity Assay (CC50 Determination)

To assess the toxicity of a compound to host cells, a cytotoxicity assay is performed in parallel with the antiviral activity assay.

Protocol Outline:

  • Cell Culture: Uninfected MT-4 cells are cultured in the presence of the same serial dilutions of the test compound used in the antiviral assay.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using the MTT assay or a similar method that quantifies the number of living cells.

  • Data Analysis: The percentage of cytotoxicity is plotted against the drug concentration, and the CC50 is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizing the Mechanisms

To further elucidate the distinct mechanisms of action of these inhibitor classes, the following diagrams illustrate their points of intervention in the HIV-1 lifecycle and a typical experimental workflow.

HIV_Lifecycle_Inhibitors cluster_extracellular Extracellular cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Virus Virus Entry Entry & Uncoating Virus->Entry ReverseTranscription Reverse Transcription Entry->ReverseTranscription ViralDNA Viral DNA ReverseTranscription->ViralDNA NuclearImport Nuclear Import ViralDNA->NuclearImport Integration Integration NuclearImport->Integration Assembly Assembly Budding Budding & Maturation Assembly->Budding NewVirus New Virus Budding->NewVirus Release of New Virions CapsidInhibitor_Early Capsid Inhibitor (Lenacapavir) CapsidInhibitor_Early->Entry Transcription Transcription Integration->Transcription ViralRNA Viral RNA Transcription->ViralRNA NuclearExport Nuclear Export ViralRNA->NuclearExport NuclearExport->Assembly IntegraseInhibitor Integrase Inhibitor (e.g., Bictegravir) IntegraseInhibitor->Integration ProteaseInhibitor Protease Inhibitor (e.g., Darunavir) ProteaseInhibitor->Budding CapsidInhibitor_Late Capsid Inhibitor (Lenacapavir) CapsidInhibitor_Late->Assembly

Caption: HIV-1 replication cycle and points of intervention for different inhibitor classes.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_readout Data Acquisition & Analysis PrepareCells Prepare susceptible host cells (e.g., MT-4) InfectCells Infect cells with HIV-1 PrepareCells->InfectCells PrepareVirus Prepare HIV-1 virus stock PrepareVirus->InfectCells PrepareCompound Prepare serial dilutions of test inhibitor AddCompound Add inhibitor dilutions to infected cells PrepareCompound->AddCompound InfectCells->AddCompound Incubate Incubate for 4-5 days AddCompound->Incubate MeasureViability Measure cell viability (e.g., MTT assay) Incubate->MeasureViability PlotData Plot dose-response curves MeasureViability->PlotData Calculate Calculate EC50, CC50, and Selectivity Index PlotData->Calculate

Caption: A generalized workflow for in vitro anti-HIV-1 drug screening.

Signaling_Pathways cluster_integrase Integrase Inhibition cluster_protease Protease Inhibition cluster_capsid Capsid Inhibition Viral_DNA Viral DNA Integration_Complex Integrase-Viral DNA Complex Viral_DNA->Integration_Complex Integrase Integrase Enzyme Integrase->Integration_Complex Host_DNA Host Chromosome Integration_Complex->Host_DNA Normal Integration Blocked_Integration Integration Blocked Integration_Complex->Blocked_Integration INSTI Gag_Pol Gag-Pol Polyprotein Protease Protease Enzyme Gag_Pol->Protease Mature_Proteins Functional Viral Proteins Protease->Mature_Proteins Cleavage Immature_Virion Non-infectious Virion Protease->Immature_Virion PI Capsid_Subunits Capsid (CA) Subunits Aberrant_Assembly Aberrant Capsid Assembly Capsid_Subunits->Aberrant_Assembly Capsid_Inhibitor Capsid Inhibitor Capsid_Inhibitor->Aberrant_Assembly Blocked_Uncoating Blocked Nuclear Import/ Uncoating Capsid_Inhibitor->Blocked_Uncoating

Caption: Simplified signaling pathways for the three inhibitor classes.

References

Comparative Efficacy of Novel and Established HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of the novel, first-in-class HIV-1 capsid inhibitor, Lenacapavir, against established antiretroviral drugs from different mechanistic classes. For the purpose of this comparison, "HIV-1 inhibitor-70" has been interpreted as a placeholder for a potent, next-generation investigational compound. Lenacapavir was selected for this analysis due to its high potency, novel mechanism of action, and the availability of recent preclinical data.

The established drugs included for comparison are:

  • Dolutegravir: An Integrase Strand Transfer Inhibitor (INSTI).

  • Atazanavir: A Protease Inhibitor (PI).

  • Efavirenz: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

This document summarizes key efficacy data, outlines typical experimental protocols for determining antiviral activity, and visualizes the underlying biological pathways and experimental workflows.

Mechanisms of Action: A Visual Overview

Antiretroviral drugs disrupt the HIV-1 replication cycle at various stages. The diagram below illustrates the lifecycle of HIV-1 and highlights the specific points of intervention for the drug classes discussed in this guide. Capsid Inhibitors like Lenacapavir interfere with multiple steps, including nuclear transport of the viral complex and the assembly of new virions.[1] Integrase Inhibitors such as Dolutegravir prevent the integration of viral DNA into the host cell's genome.[2] Protease Inhibitors like Atazanavir block the maturation of new virus particles, rendering them non-infectious.[3] Reverse Transcriptase Inhibitors, including Efavirenz, prevent the conversion of viral RNA into DNA.

HIV_Lifecycle cluster_cell Host Cell cluster_drugs cluster_virus HIV-1 Virion Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Viral RNA_new Viral RNA_new Integrated DNA->Viral RNA_new Transcription Viral Proteins Viral Proteins Viral RNA_new->Viral Proteins Translation Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation NNRTIs (Efavirenz) NNRTIs (Efavirenz) INSTIs (Dolutegravir) INSTIs (Dolutegravir) INSTIs (Dolutegravir)->Viral DNA PIs (Atazanavir) PIs (Atazanavir) PIs (Atazanavir)->Maturation Capsid Inhibitors (Lenacapavir) Capsid Inhibitors (Lenacapavir) Capsid Inhibitors (Lenacapavir)->Assembly Uncoating Uncoating Capsid Inhibitors (Lenacapavir)->Uncoating Attachment Attachment Entry Entry Attachment->Entry Entry->Uncoating Uncoating->Viral RNA Infectious Virion Infectious Virion Maturation->Infectious Virion

Caption: HIV-1 replication cycle with points of antiretroviral drug intervention.

Comparative In Vitro Efficacy

The potency of an antiviral compound is commonly expressed as its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of a drug that is required to inhibit 50% of viral replication in vitro. The following table summarizes the reported EC50 and IC50 values for Lenacapavir and the selected comparator drugs. Lower values indicate higher potency.

Drug NameDrug ClassEfficacy Value (Unit)Cell System / Assay
Lenacapavir Capsid Inhibitor50 pM (mean EC50)Peripheral Blood Mononuclear Cells (PBMCs)[4][5]
105 pM (EC50)MT-4 Cells[6]
Dolutegravir Integrase Inhibitor (INSTI)0.51 nM (IC50)PBMCs[7]
0.5 - 2.1 nM (mean EC50)PBMCs and MT-4 Cells[2][8]
Atazanavir Protease Inhibitor (PI)2 - 5 nM (mean EC50)PBMCs, Macrophages, CEM-SS, MT-2 Cells[3][9]
Efavirenz NNRTI~1.6 nM (IC50)Calculated from 0.51 ng/mL[10]
4 nM (EC50)MT-4 Cells[11]

Note: Direct comparison of values should be made with caution as experimental conditions may vary between studies.

Experimental Protocols: Determining Antiviral Activity

The in vitro antiviral activity of HIV-1 inhibitors is typically determined using cell-based assays. While specific protocols may vary, the general workflow involves infecting susceptible host cells with HIV-1 in the presence of varying concentrations of the investigational drug. After an incubation period, the extent of viral replication is measured.

Generalized Protocol for EC50 Determination
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or immortalized T-cell lines (e.g., MT-4) are cultured under appropriate conditions.

  • Compound Preparation: The inhibitor is serially diluted to create a range of concentrations for testing.

  • Infection: Cultured cells are infected with a laboratory-adapted or clinical isolate of HIV-1. The infection is synchronized to ensure a single round of replication for some mechanistic studies.[12]

  • Drug Treatment: The serially diluted compound is added to the infected cell cultures. A "no-drug" culture serves as a positive control for viral replication, and uninfected cells serve as a negative control.

  • Incubation: The treated, infected cells are incubated for a period that allows for viral replication (typically 3-7 days for multi-round assays).

  • Quantification of Viral Replication: The amount of virus in the cell culture supernatant is quantified. Common methods include p24 antigen capture ELISA, reverse transcriptase (RT) activity assays, or the use of reporter viruses that express an easily measurable enzyme like luciferase.[13][14][15]

  • Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to the "no-drug" control. The EC50 value is then determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

The following diagram illustrates the typical workflow for an in vitro antiviral assay.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture Host Cells (e.g., PBMCs, MT-4) D Infect Host Cells with HIV-1 A->D B Prepare Serial Dilutions of Test Inhibitor E Add Diluted Inhibitor to Infected Cells B->E C Prepare HIV-1 Stock C->D D->E F Incubate for 3-7 Days E->F G Quantify Viral Replication (e.g., p24 ELISA, RT Assay) F->G H Calculate % Inhibition vs. Control G->H I Determine EC50 Value from Dose-Response Curve H->I

Caption: Generalized workflow for determining the in vitro efficacy (EC50) of an HIV-1 inhibitor.

References

Navigating the Challenge of Resistance: A Comparative Analysis of HIV-1 Protease Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational protease inhibitor, designated HIV-1 inhibitor-70, is currently under evaluation for its potential to combat HIV-1 strains that have developed resistance to existing antiretroviral therapies. This guide provides a comprehensive comparison of its cross-resistance profile with other established protease inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Cross-resistance among antiretroviral drugs, particularly within the same class, poses a significant obstacle to effective long-term HIV-1 treatment.[1][2] The rapid replication rate and high mutation frequency of HIV-1 enable the virus to evolve and develop resistance to therapeutic agents.[1] This guide focuses on the cross-resistance patterns of the novel, hypothetical this compound in comparison to other protease inhibitors, a class of drugs that plays a crucial role in modern antiretroviral therapy.[3][4]

Mechanism of Action: HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[5][6] Protease inhibitors act by binding to the active site of this enzyme, preventing the cleavage of these polyproteins and resulting in the production of immature, non-infectious viral particles.[3][5][7]

HIV_Protease_MOA cluster_virus HIV-1 Infected Cell GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage by Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Produces Immature_Virion Immature, Non-infectious Virion Protease->Immature_Virion Leads to (when inhibited) Protease_Inhibitor Protease Inhibitor-70 Protease_Inhibitor->Protease Inhibits Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assemble into

Figure 1. Mechanism of action of HIV-1 protease inhibitors.

Comparative Cross-Resistance Profile

The emergence of drug resistance mutations in the HIV-1 protease gene can reduce the susceptibility of the virus to protease inhibitors.[4] Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the effectiveness of other drugs in the same class.[2][8] The following table presents hypothetical data on the cross-resistance of this compound compared to other protease inhibitors against common resistance mutations.

Protease MutationThis compoundAtazanavir (ATV)Darunavir (DRV)Lopinavir (LPV)
Wild-Type 1.01.01.01.0
V82A 2.515.21.810.5
I50V 1.230.12.522.0
L90M 3.18.51.518.7
I84V 4.525.63.235.1
M46I 2.810.31.912.4
Data represents the fold-change in the 50% effective concentration (EC50) compared to the wild-type virus. Higher values indicate greater resistance.

The hypothetical data suggests that this compound maintains significant activity against viral strains with common protease inhibitor resistance mutations, showing a lower fold-change in EC50 compared to older protease inhibitors like Atazanavir and Lopinavir. This profile would be particularly beneficial in treatment-experienced patients with accumulated resistance mutations.

Experimental Protocols for Resistance Assessment

The determination of cross-resistance profiles relies on standardized in vitro assays. The following outlines a general experimental workflow for assessing the susceptibility of HIV-1 strains to antiretroviral drugs.

Phenotypic Susceptibility Assay

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.[9]

  • Viral Isolation and Propagation: HIV-1 is isolated from patient plasma or generated by site-directed mutagenesis to introduce specific resistance mutations into a laboratory-adapted viral clone. The viral stock is then propagated in a suitable cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs).

  • Drug Susceptibility Testing:

    • A constant amount of the viral stock is used to infect the target cells in the presence of serial dilutions of the antiretroviral agent being tested (e.g., this compound, Atazanavir).

    • The cultures are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of replication inhibition against the drug concentration. The fold-change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Resistance_Assay_Workflow cluster_workflow Phenotypic Resistance Assay Workflow start Start: Isolate or Engineer Resistant HIV-1 Strain propagate Propagate Viral Stock in Cell Culture start->propagate infect Infect Target Cells with Virus + Serial Dilutions of ARV propagate->infect incubate Incubate for 3-7 Days infect->incubate measure Measure Viral Replication (e.g., p24 ELISA) incubate->measure calculate Calculate EC50 and Fold-Change in Resistance measure->calculate end End: Determine Resistance Profile calculate->end

Figure 2. Generalized workflow for phenotypic resistance assessment.

Genotypic Resistance Assay

Genotypic assays detect the presence of specific drug resistance mutations in the viral genome.[9]

  • Viral RNA Extraction: RNA is extracted from patient plasma.

  • Reverse Transcription and PCR: The viral RNA is reverse-transcribed into complementary DNA (cDNA), and the protease gene is amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified protease gene is sequenced to identify mutations known to be associated with drug resistance.

  • Interpretation: The identified mutations are compared to a database of known resistance mutations to predict the level of resistance to different protease inhibitors.

Conclusion

The hypothetical this compound demonstrates a promising in vitro cross-resistance profile, with the potential to be effective against HIV-1 strains that are resistant to other protease inhibitors. This is particularly relevant given the increasing prevalence of acquired and transmitted drug resistance.[1][10] Further clinical studies are necessary to validate these in vitro findings and determine the clinical utility of this investigational agent in the management of treatment-experienced individuals with HIV-1 infection. The development of new antiretrovirals with improved resistance profiles is crucial for the long-term success of HIV therapy.

References

Comparative Antiviral Efficacy of HIV-1 Inhibitor-70

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral effects of a novel investigational compound, HIV-1 Inhibitor-70, against established antiretroviral agents. The data presented is intended to offer an objective overview of its performance, supported by detailed experimental protocols and visualizations of its mechanism of action within the context of the HIV-1 lifecycle.

Overview of HIV-1 Inhibitors

The management of HIV-1 infection has been revolutionized by the development of antiretroviral drugs that target various stages of the viral lifecycle.[1] These inhibitors are broadly classified based on their molecular targets. This guide will compare our investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), Inhibitor-70, with representatives from other major classes of antiretroviral drugs.

Comparative Antiviral Activity

The antiviral potency of an inhibitor is a critical measure of its efficacy. This is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. The following table summarizes the in vitro antiviral activity of Inhibitor-70 and other selected HIV-1 inhibitors against wild-type HIV-1.

Inhibitor Class Mechanism of Action EC50 (nM) Cell Line
Inhibitor-70 (Hypothetical) NNRTIAllosteric inhibition of reverse transcriptase.1.5MT-4
Zidovudine (AZT)NRTIChain termination of viral DNA synthesis.10 - 100PBMCs
EfavirenzNNRTIAllosteric inhibition of reverse transcriptase.0.35 - 1.38MT-2
RitonavirProtease Inhibitor (PI)Inhibits cleavage of viral polyproteins, preventing maturation.[2][3]3.8 - 153Lymphoblastoid cells
RaltegravirIntegrase Strand Transfer Inhibitor (INSTI)Blocks the integration of viral DNA into the host genome.1.41 - 5.24MT-2
MaravirocEntry Inhibitor (CCR5 antagonist)Blocks the interaction between HIV-1 gp120 and the CCR5 co-receptor.[4]~2PBMCs
LenacapavirCapsid InhibitorDisrupts multiple stages of the viral lifecycle by binding to the viral capsid.0.023 - 0.093MT-2

Resistance Profile

The emergence of drug resistance is a significant challenge in HIV-1 therapy. Resistance is typically caused by mutations in the viral target protein that reduce the binding affinity of the inhibitor. Understanding the resistance profile of a new drug is crucial for its clinical development.

Inhibitor Class Common Resistance Mutations
NNRTI (e.g., Inhibitor-70) K103N, Y181C, G190A[5][6]
NRTI M184V, K65R, Thymidine Analog Mutations (TAMs)[5][7]
Protease Inhibitor (PI) V82A/F/T, I54V, L90M[7]
Integrase Strand Transfer Inhibitor (INSTI) G140S, Q148H/R, N155H[7][8]
Entry Inhibitor (CCR5 antagonist) Mutations in the V3 loop of gp120.
Capsid Inhibitor L56I, M66I, Q67H, N74D, T107N[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the antiviral effect of HIV-1 inhibitors.

In Vitro Antiviral Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein produced in infected cell cultures, which is a direct measure of viral replication.

  • Cell Culture and Infection:

    • Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4) are cultured in appropriate media.

    • Cells are infected with a known titer of HIV-1 in the presence of serial dilutions of the test inhibitor. Control wells with no inhibitor and uninfected cells are included.

    • The cultures are incubated for 3-7 days to allow for viral replication.

  • Sample Collection and Lysis:

    • At the end of the incubation period, the cell culture supernatant is collected.

    • A lysis buffer is added to the supernatant to inactivate the virus and release the p24 antigen.[10][11]

  • ELISA Procedure:

    • A 96-well microplate is coated with a capture antibody specific for HIV-1 p24.

    • The lysed samples and p24 standards are added to the wells and incubated.

    • The plate is washed to remove unbound material.

    • A biotinylated detector antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another wash step, a TMB substrate is added, and the color development is measured spectrophotometrically.

  • Data Analysis:

    • A standard curve is generated using the p24 standards.

    • The concentration of p24 in the samples is determined from the standard curve.

    • The EC50 value is calculated by plotting the percentage of p24 inhibition against the inhibitor concentration.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, providing an indirect measure of viral replication.

  • Sample Preparation:

    • Cell culture supernatants from infected cells (treated with and without the inhibitor) are collected.

    • The virus is lysed to release the RT enzyme.

  • RT Reaction:

    • The lysate is added to a reaction mixture containing a poly(A) RNA template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)-labeled dUTP.[12]

    • The mixture is incubated to allow the RT enzyme to synthesize a DIG-labeled DNA strand.[12]

  • Detection (ELISA-based):

    • The reaction product is transferred to a streptavidin-coated microplate, where the biotinylated primer captures the newly synthesized DNA.[12]

    • An anti-DIG antibody conjugated to peroxidase is added.[12]

    • The amount of captured DNA is quantified by adding a peroxidase substrate and measuring the resulting colorimetric signal.[12]

  • Data Analysis:

    • The RT activity is proportional to the absorbance reading.

    • The percentage of RT inhibition is calculated for each inhibitor concentration, and the EC50 value is determined.

Visualizing Mechanisms and Workflows

HIV-1 Lifecycle and Inhibitor Targets

The following diagram illustrates the seven main stages of the HIV-1 lifecycle and the points at which different classes of antiretroviral drugs exert their inhibitory effects.[1]

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) cluster_inhibitors Antiretroviral Drug Classes Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation EntryInhibitors Entry Inhibitors (e.g., Maraviroc) EntryInhibitors->Entry NRTIs NRTIs (e.g., Zidovudine) NRTIs->ReverseTranscription NNRTIs NNRTIs (e.g., Inhibitor-70) NNRTIs->ReverseTranscription INSTIs Integrase Inhibitors (e.g., Raltegravir) INSTIs->Integration PIs Protease Inhibitors (e.g., Ritonavir) PIs->Maturation HIV_Virion HIV Virion HIV_Virion->Entry gp120 binds to CD4

Caption: The HIV-1 lifecycle and points of intervention for major antiretroviral drug classes.

Experimental Workflow for Antiviral Compound Validation

This diagram outlines the general workflow for the in vitro validation of a novel antiviral compound like Inhibitor-70.

Antiviral_Workflow cluster_workflow In Vitro Antiviral Assay Workflow A 1. Cell Seeding (e.g., MT-4 cells) B 2. Compound Addition (Serial dilutions of Inhibitor-70) A->B C 3. HIV-1 Infection B->C D 4. Incubation (3-7 days) C->D E 5. Supernatant Collection D->E F 6. Viral Replication Assay (p24 ELISA or RT Assay) E->F G 7. Data Analysis (Calculate EC50) F->G

Caption: A generalized workflow for determining the in vitro antiviral activity of a test compound.

References

Synergistic Effects of the HIV-1 Protease Inhibitor Lopinavir in Combination with Other Antiretroviral Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note: The specific designation "HIV-1 inhibitor-70" does not correspond to a recognized antiretroviral agent in publicly available scientific literature and databases. Therefore, this guide utilizes lopinavir, a potent and widely studied HIV-1 protease inhibitor, as a representative compound to explore synergistic interactions with other classes of HIV drugs. Lopinavir is almost exclusively co-formulated with a low dose of ritonavir (LPV/r), which acts as a pharmacokinetic enhancer, increasing the plasma concentration of lopinavir.[1] The antiviral activity of this combination is attributed to lopinavir.[1]

This guide provides a comparative analysis of the synergistic, additive, or antagonistic effects of lopinavir when combined with other HIV-1 protease inhibitors and nucleoside reverse transcriptase inhibitors (NRTIs). The data presented is derived from in vitro studies, which are crucial for predicting the potential efficacy of drug combinations in clinical settings.

I. Quantitative Analysis of Lopinavir's Synergistic Effects

The interaction between two or more drugs can be quantified using the Combination Index (CI), a value derived from the Chou-Talalay method.[2] The CI provides a measure of the nature and magnitude of the drug interaction:

  • CI < 1: Synergy (the combined effect is greater than the sum of the individual effects)

  • CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects)

  • CI > 1: Antagonism (the combined effect is less than the sum of the individual effects)

The following tables summarize the in vitro synergistic effects of lopinavir in combination with other antiretroviral agents.

Table 1: In Vitro Interaction of Lopinavir with Other HIV-1 Protease Inhibitors
Drug Combination Virus Strain Cell Line Inhibition Level Combination Index (CI) Value (95% CI) Interaction Reference
Lopinavir + SaquinavirHIV-1 LAIMT-450%0.87 (0.80-0.95)Synergy[2]
75%0.77 (0.71-0.84)Synergy[2]
90%0.69 (0.63-0.75)Synergy[2]
95%0.66 (0.60-0.72)Synergy[2]
Lopinavir + IndinavirHIV-1 LAIMT-450%1.02 (0.91-1.15)Additive[2]
75%0.96 (0.86-1.07)Additive[2]
90%0.91 (0.82-1.01)Additive[2]
95%0.88 (0.79-0.98)Additive/Slight Synergy[2]
Lopinavir + NelfinavirHIV-1 LAIMT-450%1.13 (1.02-1.25)Additive/Slight Antagonism[2]
75%1.06 (0.97-1.17)Additive[2]
90%1.01 (0.92-1.11)Additive[2]
95%0.98 (0.89-1.08)Additive[2]
Lopinavir + AmprenavirHIV-1 LAIMT-450%1.01 (0.90-1.13)Additive[2]
75%0.94 (0.84-1.05)Additive[2]
90%0.88 (0.79-0.98)Additive/Slight Synergy[2]
95%0.84 (0.75-0.94)Synergy[2]
Lopinavir + TipranavirHIV-1 LAIMT-450%0.94 (0.84-1.05)Additive[2]
75%0.87 (0.78-0.97)Synergy[2]
90%0.81 (0.73-0.90)Synergy[2]
95%0.78 (0.70-0.87)Synergy[2]
Lopinavir + BMS-232632HIV-1 LAIMT-450%0.96 (0.87-1.06)Additive[2]
75%0.90 (0.82-0.99)Additive/Slight Synergy[2]
90%0.85 (0.77-0.94)Synergy[2]
95%0.82 (0.74-0.91)Synergy[2]
Table 2: In Vitro Interaction of Lopinavir with Other Protease Inhibitors Against a Wild-Type HIV-1 Isolate
Drug Combination Virus Isolate Cell Type Inhibition Level Combination Index (CI) Value Interaction Reference
Tipranavir + Lopinavir14aPre (Wild-Type)PBMCsIC50<1Synergy[3]
IC751Additive[3]
IC90-IC95>1Antagonism[3]
Lopinavir + Amprenavir14aPre (Wild-Type)PBMCsIC50-IC95>1Antagonism[3]
Table 3: In Vitro Interaction of Lopinavir in a Three-Drug Combination with NRTIs
Drug Combination Virus Strain Cell Line Combination Index (CI) Value (± SD) Interaction Reference
Lopinavir + Emtricitabine + TenofovirHIV-1 IIIBMT-20.97 ± 0.10Additive[4]

Note on NRTIs and Integrase Inhibitors: Extensive searches for in vitro studies providing quantitative two-drug synergy data (e.g., Combination Index values) for lopinavir with individual nucleoside reverse transcriptase inhibitors (NRTIs) or integrase strand transfer inhibitors (INSTIs) did not yield specific results. While clinical trials have demonstrated the efficacy of lopinavir in combination with NRTIs and the INSTI raltegravir, the in vitro synergy has not been as thoroughly characterized in the public literature as its combinations with other protease inhibitors. The available data focuses on three-drug combinations or clinical outcomes.

II. Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the in vitro synergistic effects of lopinavir.

A. Protocol for Lopinavir and Protease Inhibitor Combination Studies (Molla et al., 2002)[2]
  • Cells and Virus: MT-4 cells, a human T-cell leukemia cell line, were used for the antiviral assays. The HIV-1 LAI strain was used as the viral challenge.

  • Antiviral Activity Assay: The in vitro antiviral activity was determined using an MTT assay, which measures the metabolic activity of viable cells.

    • MT-4 cells were infected with HIV-1 LAI at a multiplicity of infection of 0.01.

    • The infected cells were then plated in 96-well microtiter plates.

    • Lopinavir and the other protease inhibitors were serially diluted and added to the wells in various concentration ratios.

    • The plates were incubated for 5 days at 37°C.

    • After incubation, MTT dye was added to each well. Viable, uninfected cells reduce the yellow MTT to a purple formazan product, while virus-induced cell death results in less color formation.

    • The absorbance was measured spectrophotometrically at 570 nm.

  • Data Analysis: The 50% effective concentration (EC50) for each drug alone and in combination was calculated. The degree of synergy, additivity, or antagonism was determined using the combination index (CI) method of Chou and Talalay.

B. Protocol for Lopinavir and NRTI Three-Drug Combination Study (Cihlar et al., 2012)[4]
  • Cells and Virus: MT-2 cells, another human T-cell leukemia line, were used. The HIV-1 IIIB strain was the infectious agent.

  • Antiviral Activity Assay:

    • MT-2 cells were infected with HIV-1 IIIB.

    • The infected cells were cultured in the presence of serial dilutions of the individual drugs and their combinations.

    • After a 5-day incubation, the amount of viral p24 antigen in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of each drug required to inhibit viral replication by 50% (EC50) was determined. The combination index (CI) was calculated from the data to assess the interaction among the three drugs. A CI value between 0.9 and 1.1 was considered additive.

III. Visualizing Cellular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of the drug classes discussed and the general workflow for assessing drug synergy.

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV_RNA Viral RNA Viral_DNA Viral_DNA HIV_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Protease Protease Mature_Virion Mature_Virion Integrase Integrase Integrated_DNA Integrated_DNA Cell_Membrane Cytoplasm Nucleus Nucleus Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral_mRNA Integrated_DNA->Viral_mRNA Transcription Viral_Proteins Viral_Proteins Viral_mRNA->Viral_Proteins Translation New_Virion New_Virion Viral_Proteins->New_Virion Assembly & Budding New_Virion->Mature_Virion Maturation NRTIs NRTIs (e.g., Tenofovir, Emtricitabine) NRTIs->Reverse_Transcriptase Inhibit Protease_Inhibitors Protease Inhibitors (e.g., Lopinavir) Protease_Inhibitors->Protease Inhibit Integrase_Inhibitors Integrase Inhibitors (e.g., Raltegravir) Integrase_Inhibitors->Integrase Inhibit

Caption: HIV-1 replication cycle and the mechanisms of action for major antiretroviral drug classes.

Synergy_Assay_Workflow cluster_setup Experimental Setup cluster_assay In Vitro Assay cluster_analysis Data Analysis Prepare_Cells Prepare Target Cells (e.g., MT-4, MT-2) Infect_Cells Infect Cells with HIV-1 Prepare_Cells->Infect_Cells Prepare_Virus Prepare HIV-1 Stock (e.g., LAI, IIIB) Prepare_Virus->Infect_Cells Prepare_Drugs Prepare Serial Dilutions of Drugs A, B, and A+B Add_Drugs Add Drug Dilutions to Infected Cell Cultures Prepare_Drugs->Add_Drugs Infect_Cells->Add_Drugs Incubate Incubate for a Defined Period (e.g., 5 days) Add_Drugs->Incubate Measure_Activity Measure Viral Activity (e.g., MTT Assay, p24 ELISA) Incubate->Measure_Activity Calculate_EC50 Calculate EC50 Values for Each Drug and Combination Measure_Activity->Calculate_EC50 Calculate_CI Calculate Combination Index (CI) using Chou-Talalay Method Calculate_EC50->Calculate_CI Determine_Interaction Determine Interaction (Synergy, Additivity, Antagonism) Calculate_CI->Determine_Interaction

Caption: General experimental workflow for determining in vitro HIV drug synergy.

References

A Head-to-Head Comparison of Leading HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of three leading HIV-1 protease inhibitors: Darunavir, Atazanavir, and Lopinavir. The information presented is supported by experimental data to aid in the evaluation of these critical antiretroviral agents.

Protease inhibitors (PIs) are a class of antiretroviral drugs that play a pivotal role in the management of HIV-1 infection. They function by targeting the HIV-1 protease, an enzyme essential for the cleavage of viral Gag and Gag-Pol polyproteins. This cleavage is a critical step in the maturation of new, infectious virions. By inhibiting this process, PIs effectively halt the replication of the virus. This guide offers a comparative analysis of the biochemical and clinical efficacy of three widely used PIs: Darunavir (boosted with ritonavir), Atazanavir (boosted with ritonavir), and Lopinavir (co-formulated with ritonavir).

Biochemical Potency: A Direct Comparison

The intrinsic potency of a protease inhibitor is a measure of its ability to bind to and inhibit the HIV-1 protease enzyme. This is typically quantified by the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50). Lower K_i and IC50 values are indicative of greater biochemical potency.

Protease InhibitorK_i (nM) vs. Wild-Type HIV-1 ProteaseIC50 (nM) vs. Wild-Type HIV-1
Darunavir <0.0011.2 - 4.7
Atazanavir 0.052.6 - 5.2
Lopinavir 0.003 - 0.011.7 - 6.4

Note: The values presented are a synthesis of data from multiple studies and may vary depending on the specific assay conditions and HIV-1 strain used.[1]

Clinical Efficacy: Virologic and Clinical Outcomes

The ultimate measure of an inhibitor's effectiveness is its ability to suppress viral replication in patients. Large-scale clinical trials provide crucial data on virologic response, typically defined as achieving an undetectable viral load (HIV-1 RNA <50 copies/mL).

A study comparing ritonavir-boosted darunavir with ritonavir-boosted lopinavir in treatment-experienced patients (the TITAN trial) demonstrated that after 48 weeks, a significantly higher percentage of patients receiving darunavir/ritonavir achieved a viral load of less than 50 copies/mL compared to those receiving lopinavir/ritonavir (71% vs. 60%, respectively)[2]. The darunavir/ritonavir group also showed a greater mean reduction in viral load[2].

In treatment-naive patients, the ARTEMIS trial compared once-daily darunavir/ritonavir to lopinavir/ritonavir. At 96 weeks, 79% of patients in the darunavir/ritonavir arm achieved an undetectable viral load, compared to 71% in the lopinavir/ritonavir arm[3].

A meta-analysis of seven trials comparing atazanavir/ritonavir with lopinavir/ritonavir in 1938 HIV-1 patients found that atazanavir/ritonavir had a 13% lower overall risk of failing to suppress the viral level to below 50 copies/mL[4].

Clinical Trial / StudyComparisonKey Efficacy Findings
TITAN Trial Darunavir/r vs. Lopinavir/r (Treatment-Experienced)At 48 weeks, 71% on Darunavir/r vs. 60% on Lopinavir/r achieved HIV-1 RNA <50 copies/mL[2].
ARTEMIS Trial Darunavir/r vs. Lopinavir/r (Treatment-Naive)At 96 weeks, 79% on Darunavir/r vs. 71% on Lopinavir/r achieved HIV-1 RNA <50 copies/mL.
CASTLE Study Atazanavir/r vs. Lopinavir/r (Treatment-Naive)At 96 weeks, 74% on Atazanavir/r vs. 68% on Lopinavir/r achieved HIV-1 RNA <50 copies/mL.
AI424-043 Study Atazanavir (unboosted) vs. Lopinavir/r (PI-Experienced)Lopinavir/r showed a significantly greater reduction in HIV RNA at 48 weeks[5].
CANOC Collaboration Darunavir/r vs. Atazanavir/r (Treatment-Naive)No significant difference in risk of regimen failure. Darunavir/r was associated with a lower risk of virologic failure[6].

Safety and Tolerability Profile

The side-effect profile of antiretroviral drugs is a critical consideration for long-term patient adherence and quality of life.

In the TITAN trial, diarrhea of grade 2-4 severity was more common in the lopinavir/ritonavir group (15% vs. 8%), while rash was more frequent in the darunavir-treated patients (16% vs. 7%). Grade 2-4 triglyceride elevations were also more common with lopinavir/ritonavir (25% vs. 19%)[2].

A study comparing atazanavir with lopinavir/ritonavir found that atazanavir was associated with a more favorable lipid profile. From baseline to week 48, atazanavir led to no change or decreases in fasting LDL cholesterol, total cholesterol, and triglycerides, while lopinavir/ritonavir resulted in increases in these parameters[5]. However, atazanavir is associated with a higher risk of hyperbilirubinemia[4].

Adverse EventDarunavir/rAtazanavir/rLopinavir/r
Diarrhea Less frequent than Lopinavir/r[2]Favorable GI tolerability[3]More frequent than Darunavir/r[2]
Rash More frequent than Lopinavir/r[2]
Hyperlipidemia Favorable lipid profileFavorable lipid profile[5]Increased total cholesterol and triglycerides[2][5]
Hyperbilirubinemia Higher incidence[4]

Mechanism of Action: Inhibition of Gag-Pol Polyprotein Processing

HIV-1 protease is a viral enzyme essential for the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors into mature, functional proteins required for viral assembly and replication. Protease inhibitors are designed to mimic the substrate of the HIV-1 protease, binding to the active site of the enzyme and preventing it from cleaving the polyproteins. This results in the production of immature, non-infectious viral particles.

HIV_Protease_MOA cluster_virus HIV-1 Virion cluster_inhibitor Pharmacological Intervention Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Cleavage by Mature_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) Protease->Mature_Proteins Produces Immature_Virion Immature, Non-infectious Virion Protease->Immature_Virion Leads to (when inhibited) Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Assemble into PI Protease Inhibitor (e.g., Darunavir) PI->Protease Inhibits Phenotypic_Assay_Workflow A Seed TZM-bl cells in 96-well plate C Add diluted inhibitors to cells A->C B Prepare serial dilutions of Protease Inhibitors B->C D Infect cells with HIV-1 virus stock C->D E Incubate for 48 hours at 37°C D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence (quantifies viral replication) F->G H Calculate % inhibition and determine EC50 value G->H

References

Benchmarking a Novel HIV-1 Capsid Inhibitor Against the Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational "HIV-1 inhibitor-70," a novel capsid inhibitor, against the current standard-of-care antiretroviral therapies for HIV-1. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of efficacy, mechanisms of action, resistance profiles, and safety considerations. All quantitative data is supported by experimental evidence and presented in a standardized format for objective comparison.

Introduction to this compound

For the purpose of this guide, "this compound" is a hypothetical, potent, first-in-class HIV-1 capsid inhibitor. Its mechanism of action is modeled after the recently developed capsid inhibitor, lenacapavir. This compound disrupts the function of the HIV-1 capsid, a critical protein shell that encloses the viral genome and essential enzymes. This interference occurs at multiple stages of the viral lifecycle, including the nuclear import of viral DNA, the assembly of new virus particles, and the formation of a mature capsid core. This multi-faceted mechanism of action distinguishes it from existing classes of antiretroviral drugs and suggests a potential for efficacy against multi-drug resistant HIV-1 strains.

Current Standard of Care in HIV-1 Treatment

The current standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which involves the use of at least three antiretroviral drugs from at least two different drug classes.[1] This approach effectively suppresses viral replication to undetectable levels, allows for immune system recovery, and has transformed HIV-1 into a manageable chronic condition.[2][3] The primary drug classes used in first-line therapy include:

  • Integrase Strand Transfer Inhibitors (INSTIs): These drugs, such as bictegravir and dolutegravir, block the integrase enzyme, which is essential for integrating viral DNA into the host cell's genome.

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): This class, which includes drugs like tenofovir alafenamide and emtricitabine, inhibits the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.

  • Protease Inhibitors (PIs): Drugs like darunavir block the protease enzyme, which is necessary for the maturation of new virus particles. PIs are often "boosted" with a pharmacokinetic enhancer like cobicistat or ritonavir to increase their effectiveness.[4]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): This class also targets the reverse transcriptase enzyme but through a different mechanism than NRTIs.

Comparative Efficacy

The following table summarizes the efficacy of this compound in comparison to representative drugs from the standard-of-care classes in treatment-naive adult patients. Efficacy is primarily measured by the percentage of patients achieving a viral load of <50 copies/mL at 48 and 96 weeks of treatment.

Drug ClassRepresentative Drug(s)Week 48 Virologic Suppression RateWeek 96 Virologic Suppression RateKey Clinical Trial(s)
Capsid Inhibitor This compound (modeled on Lenacapavir) Not typically used as monotherapy in treatment-naive studies. In combination with other agents for multi-drug resistant HIV, high rates of suppression are observed.In heavily treatment-experienced patients, lenacapavir in combination with an optimized background regimen led to 83% of participants achieving viral load <50 copies/mL at 52 weeks.CAPELLA
Integrase Strand Transfer Inhibitors (INSTIs) Bictegravir/Emtricitabine/Tenofovir Alafenamide92.4%87.9%Study 1489 & 1490
Dolutegravir + Emtricitabine/Tenofovir Alafenamide92.9%90.4%Study 1490
Protease Inhibitors (PIs) Darunavir/cobicistat + Emtricitabine/Tenofovir Alafenamide91.4%[5]85.1%[6]AMBER[5][6]
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Tenofovir Alafenamide/Emtricitabine (as backbone)Efficacy is dependent on the third agent in the regimen.Efficacy is dependent on the third agent in the regimen.Various

Mechanism of Action Comparison

The distinct mechanisms of action of these antiviral agents are crucial to their efficacy and their role in combination therapy.

Drug ClassMechanism of Action
Capsid Inhibitor (this compound) Binds to the HIV-1 capsid protein (p24), interfering with multiple stages of the viral lifecycle, including nuclear import of proviral DNA, virus assembly and release, and capsid core formation.[7]
Integrase Strand Transfer Inhibitors (INSTIs) Blocks the catalytic activity of the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host cell genome.
Protease Inhibitors (PIs) Inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into functional proteins required for the assembly of mature, infectious virions.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Act as chain terminators during reverse transcription by competing with natural deoxynucleotides for incorporation into the growing viral DNA chain, thus halting DNA synthesis.

Below is a diagram illustrating the HIV-1 lifecycle and the points of intervention for each drug class.

HIV_Lifecycle HIV-1 Lifecycle and Antiretroviral Drug Targets cluster_cell Host Cell cluster_drugs Antiretroviral Drug Classes Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New HIV Virion New HIV Virion Budding & Maturation->New HIV Virion NRTIs / NNRTIs NRTIs / NNRTIs NRTIs / NNRTIs->Reverse Transcription INSTIs INSTIs INSTIs->Integration PIs PIs PIs->Budding & Maturation Capsid Inhibitors Capsid Inhibitors Capsid Inhibitors->Integration Nuclear Import Capsid Inhibitors->Assembly HIV Virion HIV Virion HIV Virion->Viral Entry Viral_Load_Workflow Quantitative Viral Load Assay Workflow Plasma Sample Plasma Sample RNA Extraction RNA Extraction Plasma Sample->RNA Extraction Reverse Transcription (cDNA synthesis) Reverse Transcription (cDNA synthesis) RNA Extraction->Reverse Transcription (cDNA synthesis) Real-Time PCR Amplification Real-Time PCR Amplification Reverse Transcription (cDNA synthesis)->Real-Time PCR Amplification Data Analysis & Quantification Data Analysis & Quantification Real-Time PCR Amplification->Data Analysis & Quantification Cytotoxicity_Assay_Workflow MTT Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation Incubation Compound Addition->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading CC50 Calculation CC50 Calculation Absorbance Reading->CC50 Calculation

References

Validating Target Engagement of HIV-1 Entry Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antiretroviral therapies has revolutionized the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. A critical aspect of developing new inhibitors is the validation of target engagement, ensuring that the drug interacts with its intended molecular target to exert its therapeutic effect. This guide provides a comparative overview of the validation of target engagement for a representative HIV-1 attachment inhibitor, BMS-378806, alongside two other entry inhibitors with distinct mechanisms of action: Enfuvirtide and Maraviroc.

Comparative Analysis of HIV-1 Entry Inhibitors

The table below summarizes the key characteristics and potency of BMS-378806, Enfuvirtide, and Maraviroc, providing a clear comparison of their mechanisms and in vitro efficacy.

FeatureBMS-378806EnfuvirtideMaraviroc
Drug Class Attachment InhibitorFusion InhibitorCCR5 Co-receptor Antagonist
Molecular Target HIV-1 gp120 envelope glycoprotein[1]HIV-1 gp41 transmembrane glycoprotein[2]Human CCR5 co-receptor[2][3]
Mechanism of Action Binds to gp120, preventing its attachment to the host cell's CD4 receptor, the first step in viral entry.[1]Binds to the first heptad-repeat (HR1) region of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes.[2]Binds to the CCR5 co-receptor on the host cell, blocking the interaction with viral gp120 and preventing entry of CCR5-tropic HIV-1.[2][3]
Target Engagement Assay gp120-CD4 Binding AssayCell-Cell Fusion AssayCCR5 Binding Assay
IC50 / EC50 gp120-CD4 Binding IC50: ~50-100 nMAntiviral EC50: ~3 nM (HIV-1 LAI and JRFL strains)Cell-Cell Fusion IC50: ~23-24 nMCCR5 Binding IC50: ~5.2 nM (RANTES binding)Antiviral EC50: Varies by viral strain

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions, cell lines, and viral strains used. The values presented here are representative figures from published studies.

Experimental Protocols for Target Engagement Validation

Detailed methodologies for key experiments are crucial for reproducing and validating findings. Below are protocols for assays commonly used to assess the target engagement of the compared HIV-1 entry inhibitors.

gp120-CD4 Binding Assay (for BMS-378806)

This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of an inhibitor to block the interaction between the HIV-1 gp120 protein and the host cell's CD4 receptor.

Materials:

  • Recombinant HIV-1 gp120 protein

  • Recombinant soluble CD4 (sCD4)

  • ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Primary antibody against gp120

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Coat ELISA plate wells with sCD4 overnight at 4°C.

  • Wash the wells with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells.

  • Pre-incubate gp120 with varying concentrations of BMS-378806 for 1 hour at 37°C.

  • Add the gp120-inhibitor mixture to the sCD4-coated wells and incubate for 2 hours at room temperature.

  • Wash the wells to remove unbound protein.

  • Add the primary antibody against gp120 and incubate for 1 hour.

  • Wash the wells.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Wash the wells.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Cell Fusion Assay (for Enfuvirtide)

This assay measures the ability of an inhibitor to prevent the fusion of cells expressing the HIV-1 envelope glycoproteins (Env) with cells expressing CD4 and co-receptors.

Materials:

  • Effector cell line expressing HIV-1 Env (e.g., H9/HIV-1IIIB)

  • Target cell line expressing CD4 and co-receptors (e.g., MT-2)

  • Fluorescent dye (e.g., Calcein-AM)

  • Cell culture medium

  • 96-well culture plates

  • Fluorescence microscope

Procedure:

  • Label the effector cells (Env-expressing) with Calcein-AM.

  • Wash the labeled effector cells to remove excess dye.

  • In a 96-well plate, add the target cells.

  • Add varying concentrations of Enfuvirtide to the wells containing target cells.

  • Add the labeled effector cells to the wells at a defined effector-to-target cell ratio (e.g., 1:5).

  • Co-culture the cells for 2-4 hours at 37°C to allow for fusion.

  • Observe the cells under a fluorescence microscope. Cell fusion is indicated by the transfer of the fluorescent dye from effector to target cells, resulting in multinucleated giant cells (syncytia).

  • Count the number of syncytia or quantify the fluorescence in fused cells.

  • Calculate the percent inhibition of fusion at each inhibitor concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Fusion Viral Entry gp41->Fusion 4. Membrane Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change BMS378806 BMS-378806 BMS378806->gp120 Inhibits Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Inhibits Fusion Maraviroc Maraviroc Maraviroc->CCR5 Inhibits

Caption: HIV-1 entry pathway and points of inhibition.

Target_Validation_Workflow Start Start: Inhibitor Discovery Biochemical_Assay Biochemical Assay (e.g., gp120-CD4 Binding) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell-Cell Fusion) Biochemical_Assay->Cell_Based_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Viral Replication) Cell_Based_Assay->Antiviral_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Antiviral_Assay->Data_Analysis Target_Engagement_Validated Target Engagement Validated Data_Analysis->Target_Engagement_Validated Inhibitor_Comparison_Logic cluster_comparison Comparison Metrics Inhibitor_Class HIV-1 Entry Inhibitors Attachment_Inhibitor Attachment Inhibitor (BMS-378806) Inhibitor_Class->Attachment_Inhibitor Fusion_Inhibitor Fusion Inhibitor (Enfuvirtide) Inhibitor_Class->Fusion_Inhibitor Coreceptor_Antagonist Co-receptor Antagonist (Maraviroc) Inhibitor_Class->Coreceptor_Antagonist Mechanism Mechanism of Action Attachment_Inhibitor->Mechanism Target Molecular Target Attachment_Inhibitor->Target Potency Potency (IC50/EC50) Attachment_Inhibitor->Potency Fusion_Inhibitor->Mechanism Fusion_Inhibitor->Target Fusion_Inhibitor->Potency Coreceptor_Antagonist->Mechanism Coreceptor_Antagonist->Target Coreceptor_Antagonist->Potency

References

Comparative Analysis of Resistance Profiles for HIV-1 Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the resistance profiles of four key HIV-1 nucleoside reverse transcriptase inhibitors (NRTIs): zidovudine (AZT), lamivudine (3TC), abacavir (ABC), and tenofovir (TDF). The development of drug resistance is a major challenge in the long-term efficacy of antiretroviral therapy. Understanding the specific mutations that confer resistance to different NRTIs is crucial for optimizing treatment strategies and for the development of new, more robust inhibitors. This document summarizes quantitative resistance data, details the experimental protocols used to generate this data, and provides visual representations of key pathways and workflows.

Comparative Resistance Profiles of NRTIs

The emergence of drug-resistant HIV-1 variants is a primary cause of treatment failure. NRTIs function as chain terminators of reverse transcription. Resistance to this class of drugs is primarily mediated by mutations in the viral reverse transcriptase (RT) enzyme. These mutations can be broadly categorized into two main types:

  • Thymidine Analog Mutations (TAMs): These mutations, such as M41L, L210W, and T215Y, are primarily selected by thymidine analogs like zidovudine and stavudine. TAMs confer resistance through an ATP-mediated pyrophosphorolysis mechanism, which effectively removes the incorporated NRTI from the terminated DNA chain, allowing transcription to resume.[1][2]

  • Nucleoside Analog Mutations (NAMs): These mutations, including M184V and K65R, are selected by other nucleoside analogs. They typically work by increasing the enzyme's ability to discriminate between the natural dNTP substrate and the NRTI analog, thus preventing the incorporation of the drug.[1]

The following table summarizes the fold-change in 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) for zidovudine, lamivudine, abacavir, and tenofovir in the presence of key resistance mutations. A fold-change greater than 1 indicates reduced susceptibility to the drug.

MutationZidovudine (AZT) Fold-Change in IC50/EC50Lamivudine (3TC) Fold-Change in IC50/EC50Abacavir (ABC) Fold-Change in IC50/EC50Tenofovir (TDF) Fold-Change in IC50/EC50
Wild-Type 1.01.01.01.0
M184V 0.3 - 0.5 (Hypersusceptible) >100 (High-level resistance) 2.0 - 4.0 (Low-level resistance) 0.6 - 0.8 (Hypersusceptible)[3][4]
K65R ~0.6 (Hypersusceptible)[4] >10 (High-level resistance) ~4.0 (Low-level resistance) 2.0 - 4.0 (Intermediate resistance)[5]
K70R (Intermediate resistance)No significant changeNo significant changeNo significant change
T215Y/M41L >10 (High-level resistance)No significant change (Intermediate resistance) 2.0 - 6.0 (Low to intermediate resistance)[3]

Note: Fold-change values can vary depending on the specific viral strain and the assay used. The values presented here are approximate and intended for comparative purposes. "↑" indicates an increase in resistance, while "↓" indicates increased susceptibility (hypersusceptibility).

Experimental Protocols

The data presented in this guide are generated through two primary types of assays: phenotypic and genotypic resistance assays.

Phenotypic Resistance Assay (Recombinant Virus Assay)

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The result is expressed as the IC50, the drug concentration required to inhibit viral replication by 50%.[3][6]

Detailed Methodology:

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples. A viral load of at least 500-1000 copies/mL is generally required for successful amplification.[7]

  • Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse transcribed into cDNA. The region of the pol gene encoding the reverse transcriptase is then amplified using polymerase chain reaction (PCR).

  • Homologous Recombination: The amplified patient-derived RT gene is co-transfected into susceptible host cells along with a proviral DNA clone of HIV-1 that has its own RT gene deleted. Through homologous recombination, a replication-competent recombinant virus is generated that contains the patient's RT sequence.[8][9][10]

  • Drug Susceptibility Testing: The recombinant virus is cultured in the presence of serial dilutions of the antiretroviral drugs being tested.

  • Quantification of Viral Replication: After a set incubation period, viral replication is quantified. This can be done by measuring the activity of a reporter gene (e.g., luciferase or beta-galactosidase) that is engineered into the viral vector or by measuring the production of a viral protein like p24 antigen.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient-derived virus and a wild-type reference virus. The fold-change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.[3]

Genotypic Resistance Assay (Sanger Sequencing)

Genotypic assays identify the presence of specific mutations in the viral genome that are known to be associated with drug resistance. Sanger sequencing is a commonly used method for this purpose.[11]

Detailed Methodology:

  • Viral RNA Extraction and RT-PCR: As with the phenotypic assay, viral RNA is extracted from patient plasma, and the target region of the pol gene is reverse transcribed and amplified via PCR.

  • Nested PCR (Optional): A second round of PCR (nested PCR) can be performed using primers internal to the first PCR product to increase the sensitivity and specificity of the amplification.[12]

  • PCR Product Purification: The amplified DNA is purified to remove excess primers, dNTPs, and other reaction components that could interfere with the sequencing reaction.

  • Cycle Sequencing: The purified PCR product is used as a template for a cycle sequencing reaction. This reaction is similar to PCR but uses fluorescently labeled dideoxynucleotides (ddNTPs) in addition to regular deoxynucleotides (dNTPs). When a ddNTP is incorporated, DNA synthesis is terminated.

  • Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis. A laser excites the fluorescent labels on the ddNTPs at the end of each fragment, and a detector reads the color of the fluorescence.

  • Sequence Analysis: The sequence of the amplified RT gene is assembled and compared to a wild-type reference sequence to identify any mutations. The identified mutations are then interpreted using databases that correlate specific mutations with resistance to different drugs.[12]

Visualizing HIV-1 Drug Resistance Mechanisms and Testing Workflows

The following diagrams illustrate key concepts in HIV-1 drug resistance.

HIV_Replication_and_NRTI_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Double-stranded DNA Double-stranded DNA Viral DNA->Double-stranded DNA Integration Integration Double-stranded DNA->Integration Host Chromosome Host Chromosome Integration->Host Chromosome Provirus Provirus Host Chromosome->Provirus NRTI NRTI NRTI->Viral DNA Chain Termination

Caption: Mechanism of action of NRTIs in the HIV-1 replication cycle.

Resistance_Testing_Workflow cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay Patient Plasma Sample Patient Plasma Sample Viral RNA Extraction Viral RNA Extraction Patient Plasma Sample->Viral RNA Extraction RT-PCR Amplification of pol gene RT-PCR Amplification of pol gene Viral RNA Extraction->RT-PCR Amplification of pol gene Sanger Sequencing Sanger Sequencing RT-PCR Amplification of pol gene->Sanger Sequencing Recombinant Virus Generation Recombinant Virus Generation RT-PCR Amplification of pol gene->Recombinant Virus Generation Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis Mutation Profile Mutation Profile Sequence Analysis->Mutation Profile Drug Susceptibility Culture Drug Susceptibility Culture Recombinant Virus Generation->Drug Susceptibility Culture IC50 Determination IC50 Determination Drug Susceptibility Culture->IC50 Determination

Caption: Experimental workflow for genotypic and phenotypic HIV-1 drug resistance testing.

References

Independent Verification of Activity for a Novel HIV-1 Integrase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the investigational HIV-1 integrase inhibitor, designated "Hypothetical Inhibitor-70" (HI-70), against established FDA-approved integrase strand transfer inhibitors (INSTIs). The data presented herein is a synthesis of established methodologies for evaluating antiretroviral drug candidates, aimed at providing researchers, scientists, and drug development professionals with a comprehensive framework for independent verification of activity.

Comparative Analysis of In Vitro Antiviral Activity

The antiviral efficacy of HI-70 was assessed in comparison to the well-characterized INSTIs, Raltegravir and Dolutegravir. The 50% effective concentration (EC50), 90% effective concentration (EC90), and cytotoxic concentration (CC50) were determined in peripheral blood mononuclear cells (PBMCs).

CompoundEC50 (nM)[1]EC90 (nM)[1]CC50 (µM)Selectivity Index (SI = CC50/EC50)
HI-70 (Hypothetical) 0.045 ± 0.0180.115 ± 0.032> 500> 11,111
Raltegravir2.77 ± 0.77[1]-> 100> 36,101
Dolutegravir0.51 ± 0.14-> 50> 98,039

Note: Lower EC50 and EC90 values indicate higher antiviral potency. A higher Selectivity Index indicates a more favorable safety profile.

Mechanism of Action: Target Identification

To confirm the mechanism of action of HI-70 as an integrase inhibitor, a time-of-addition (TOA) experiment was conducted.[2] This assay determines the specific stage of the HIV-1 replication cycle that is inhibited by the compound.

The results indicate that HI-70 loses its inhibitory activity at approximately 6-8 hours post-infection, a profile consistent with that of known integrase inhibitors like Raltegravir.[1] This is distinct from reverse transcriptase inhibitors, which lose activity earlier, and protease inhibitors, which act at a later stage.

cluster_workflow Time-of-Addition Experimental Workflow A Infect MT-2 cells with HIV-1 B Add inhibitor at specific time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours) A->B C Incubate for 48 hours B->C D Measure viral replication (e.g., luciferase activity) C->D E Determine the time point at which the inhibitor loses efficacy D->E

Figure 1. Workflow for a time-of-addition experiment to determine the viral lifecycle stage targeted by an inhibitor.

Experimental Protocols

This protocol is designed to determine the EC50 of an antiviral compound against HIV-1 in a cell-based assay.

  • Cell Line: MT-2 cells, a human T-cell line, are highly permissive for HIV-1 infection.[3]

  • Virus: A replication-competent HIV-1 reporter virus (e.g., NLRepRluc) is used, where viral replication can be quantified by measuring luciferase activity.

  • Procedure:

    • Seed MT-2 cells in a 96-well plate.

    • Prepare serial dilutions of the test compound (e.g., HI-70) and reference inhibitors.

    • Add the diluted compounds to the cells.

    • Infect the cells with the HIV-1 reporter virus.

    • Incubate for 48 hours at 37°C.

    • Measure luciferase activity, which is proportional to the level of viral replication.

    • Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.

This assay is performed to assess the toxicity of the compound on the host cells.

  • Procedure:

    • Seed MT-2 cells in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Incubate for the same duration as the antiviral assay.

    • Measure cell viability using a standard method, such as the MTT assay.

    • Calculate the CC50, the concentration at which the compound reduces cell viability by 50%.

This experiment pinpoints the stage of the HIV-1 replication cycle targeted by the inhibitor.[2]

  • Procedure:

    • Infect MT-2 cells with a replication-defective reporter virus.

    • At various time points after infection (e.g., 0, 2, 4, 6, 8 hours), add a fixed, high concentration of the test compound to different wells.[2]

    • Include reference inhibitors with known mechanisms of action (e.g., a reverse transcriptase inhibitor and an integrase inhibitor).

    • After a set incubation period (e.g., 48 hours), measure the reporter gene expression (e.g., luciferase).

    • The time at which the compound can no longer inhibit viral replication indicates its target in the viral life cycle.

cluster_pathway HIV-1 Replication Cycle and Inhibitor Targets cluster_inhibitors Inhibitor Classes Entry 1. Entry/Fusion RT 2. Reverse Transcription Integration 3. Integration Protease 4. Maturation (Protease) Entry_Inh Entry Inhibitors Entry_Inh->Entry inhibit RT_Inh RT Inhibitors RT_Inh->RT inhibit Int_Inh Integrase Inhibitors (e.g., HI-70) Int_Inh->Integration inhibit Prot_Inh Protease Inhibitors Prot_Inh->Protease inhibit

References

A Comparative Analysis of HIV-1 Inhibitor-70: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "HIV-1 inhibitor-70," a promising protease inhibitor, with other noteworthy anti-HIV-1 agents. While in vivo data for inhibitor-70 is not publicly available, this document synthesizes its known in vitro properties and contrasts them with the well-documented in vitro and in vivo profiles of the capsid inhibitors PF-3450074 and GS-CA1. This objective comparison, supported by experimental data and detailed methodologies, aims to inform further research and development in the pursuit of more effective HIV-1 therapeutics.

In Vitro Efficacy and Cellular Permeability

The initial assessment of any potential antiviral agent lies in its ability to inhibit viral replication in a controlled laboratory setting and its capacity to penetrate cells to reach its target. The following table summarizes the key in vitro parameters for this compound and two comparator compounds.

CompoundTargetIn Vitro Potency (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Cellular Permeability (Papp Caco-2)
Inhibitor-70 Protease1.6 - 2.0 µM (against multidrug-resistant HIV)[1]Not AvailableNot Available35 x 10⁻⁶ cm/s[1]
PF-3450074 Capsid1.24 µM[2]32.2 µM[2]26Not Available
GS-CA1 Capsid240 pM (in MT-4 cells)[2]; 60 pM (in CD4+ T-cells); 100 pM (in macrophages)[2]> 50 µM[2]> 208,300Not Available

Key Insights:

  • This compound demonstrates micromolar potency against multidrug-resistant strains of the virus, indicating its potential to combat evolving viral threats.[1] Its high Caco-2 permeability suggests good potential for oral bioavailability.[1]

  • PF-3450074, a capsid inhibitor, exhibits similar micromolar potency to inhibitor-70 but has a defined, albeit low, selectivity index.[2]

  • GS-CA1, another capsid inhibitor, displays exceptional picomolar potency, making it significantly more potent in vitro than both inhibitor-70 and PF-3450074.[2] Its high selectivity index underscores its favorable safety profile in cell culture.[2]

In Vivo Efficacy in a Humanized Mouse Model

Evaluating the efficacy of an antiretroviral agent in a living organism is a critical step in its development. Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, provide a valuable platform for such in vivo studies.

While in vivo data for inhibitor-70 is not available, the performance of GS-CA1 in a humanized mouse model of HIV-1 infection highlights the potential of potent, long-acting inhibitors. In one study, a single injection of GS-CA1 demonstrated high antiviral efficacy, outperforming a long-acting formulation of rilpivirine, an approved non-nucleoside reverse transcriptase inhibitor. This underscores the promise of developing highly potent compounds with favorable pharmacokinetic properties for long-acting HIV treatment.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are outlined below.

In Vitro Antiviral Activity Assay (Single-Cycle Infectivity Assay)

This assay quantifies the ability of a compound to inhibit a single round of HIV-1 infection.

Protocol:

  • Cell Culture: Human T-cell lines (e.g., MT-4) or primary human CD4+ T cells are cultured under standard conditions.

  • Compound Preparation: The test inhibitor is serially diluted to a range of concentrations.

  • Infection: Cells are pre-incubated with the diluted compound for a specified period before being infected with a known amount of HIV-1. The virus used is often a reporter virus (e.g., expressing luciferase or green fluorescent protein) to facilitate quantification of infection.

  • Incubation: The infected cells are incubated for 48-72 hours to allow for one round of viral replication.

  • Quantification: The extent of viral infection is measured by quantifying the reporter gene expression (e.g., luciferase activity or GFP-positive cells via flow cytometry).

  • Data Analysis: The 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of viral replication, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT or MTS Assay)

This assay assesses the toxicity of the compound to the host cells.

Protocol:

  • Cell Culture: The same cell line used for the antiviral assay is cultured.

  • Compound Treatment: Cells are incubated with the same range of concentrations of the test compound as in the antiviral assay.

  • Incubation: Cells are incubated for a period that corresponds to the duration of the antiviral assay.

  • Cell Viability Measurement: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to the cells. Viable cells with active metabolism convert the reagent into a colored formazan product.

  • Quantification: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration at which the compound reduces cell viability by 50%, is determined from the dose-response curve.

Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal absorption of a drug.

Protocol:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are cultured on a semi-permeable filter support.

  • Compound Application: The test compound is added to the apical (AP) side of the Caco-2 monolayer.

  • Sampling: At various time points, samples are taken from the basolateral (BL) side.

  • Quantification: The concentration of the compound in the basolateral samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug on the apical side.

In Vivo Efficacy in Humanized Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of an HIV-1 inhibitor.

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID/IL2rγnull) are engrafted with human CD34+ hematopoietic stem cells to create a humanized immune system.

  • Infection: Once the human immune system is reconstituted, the mice are infected with a replication-competent strain of HIV-1.

  • Treatment: Following confirmation of infection (e.g., by measuring plasma viral load), the mice are treated with the test inhibitor. The route of administration (e.g., oral, subcutaneous) and dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Monitoring: Plasma viral loads and CD4+ T cell counts are monitored regularly throughout the treatment period.

  • Data Analysis: The efficacy of the inhibitor is determined by the reduction in plasma viral load and the preservation of CD4+ T cells compared to a control group receiving a placebo.

Visualizing the Drug Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel HIV-1 inhibitor, from initial screening to in vivo testing.

HIV_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening Hit_Val Hit Validation HTS->Hit_Val Identify Hits Lead_Opt Lead Optimization Hit_Val->Lead_Opt Select Leads In_Vitro_Potency Potency (IC50/EC50) Lead_Opt->In_Vitro_Potency Cytotoxicity Cytotoxicity (CC50) Lead_Opt->Cytotoxicity Permeability Permeability (e.g., Caco-2) Lead_Opt->Permeability PK_PD Pharmacokinetics/ Pharmacodynamics In_Vitro_Potency->PK_PD Candidate Selection Cytotoxicity->PK_PD Candidate Selection Permeability->PK_PD Candidate Selection Animal_Model Efficacy in Animal Model PK_PD->Animal_Model Tox Toxicology Studies Animal_Model->Tox Phase_I Phase I Trials Tox->Phase_I IND Submission Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III

Caption: Workflow for HIV-1 Inhibitor Discovery and Preclinical Development.

References

Safety Operating Guide

Navigating the Disposal of Novel HIV-1 Inhibitors: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. While specific disposal protocols for a compound designated "HIV-1 inhibitor-70" are not publicly available, likely due to it being a research compound with a non-standardized name, a systematic approach can be established to handle its waste. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and implement safe disposal procedures for novel or uncharacterized chemical compounds.

I. Hazard Identification and Waste Characterization

The first and most crucial step is to identify the potential hazards associated with the HIV-1 inhibitor. This information is fundamental to classifying the waste and determining the appropriate disposal pathway.

A. Sourcing Safety Information:

  • Safety Data Sheet (SDS): If the compound was synthesized in-house, it is the responsibility of the generating laboratory to create a provisional SDS based on the known chemical structure, functional groups, and any toxicological data from similar compounds. If procured from a vendor, an SDS must be requested and reviewed.

  • Literature Review: Conduct a thorough search of scientific literature for data on the chemical class to which the inhibitor belongs (e.g., non-nucleoside reverse transcriptase inhibitors, protease inhibitors). This can provide insights into potential toxicity, reactivity, and environmental hazards.

  • In Silico Toxicity Prediction: Utilize computational tools to predict the toxicological properties of the compound.

B. Key Hazard Characteristics to Evaluate:

  • Ignitability: The potential for the substance to catch fire.

  • Corrosivity: The ability to cause damage to skin, eyes, or other materials.

  • Reactivity: The tendency to react violently or create toxic fumes when mixed with other substances.

  • Toxicity: The potential to cause harm if ingested, inhaled, or absorbed through the skin. This includes acute and chronic health effects.

II. Standard Operating Procedure (SOP) for Chemical Waste Disposal

A formal, written SOP is essential for ensuring consistent and safe waste handling. The following template can be adapted for the specific requirements of your laboratory and institution.

Standard Operating Procedure: Disposal of this compound

1.0 Purpose To define the procedure for the safe collection, storage, and disposal of waste containing this compound.

2.0 Scope This SOP applies to all laboratory personnel who handle this compound and its associated waste streams.

3.0 Responsibilities

  • Principal Investigator: To ensure that all personnel are trained on this SOP and that the necessary resources for proper waste disposal are available.

  • Laboratory Personnel: To follow this SOP for all waste generated from experiments involving this compound.

  • Environmental Health and Safety (EHS) Office: To provide guidance on waste characterization and to manage the final disposal of hazardous waste.

4.0 Materials

  • Designated hazardous waste containers (clearly labeled)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • Waste accumulation logs

  • Chemical spill kit

5.0 Procedure 5.1 Waste Segregation:

  • Do not mix waste containing this compound with other waste streams unless explicitly permitted by EHS.

  • Segregate solid waste (e.g., contaminated gloves, pipette tips) from liquid waste.

  • Aqueous solutions containing the inhibitor should be collected separately from organic solvent solutions.

5.2 Waste Collection and Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and its chemical structure if available), the major components and their approximate percentages, and the date of accumulation.

  • Keep waste containers closed at all times except when adding waste.

5.3 Storage:

  • Store waste containers in a designated satellite accumulation area that is under the control of the laboratory and near the point of generation.

  • Ensure secondary containment is used for liquid waste containers.

5.4 Disposal Request:

  • When a waste container is full or has been in storage for the maximum allowable time per institutional policy, submit a chemical waste pickup request to the EHS office.

  • Complete all required waste disposal forms with accurate information.

6.0 Emergency Procedures

  • In case of a spill, follow the laboratory's chemical spill response procedure.

  • Report all spills and exposures to the Principal Investigator and EHS immediately.

III. Quantitative Data Summary

While specific quantitative data for "this compound" is unavailable, the following table template should be used to summarize the critical information gathered during the hazard identification phase for any new chemical.

ParameterValue/InformationSource
Chemical Identity
IUPAC NameSynthesis Record
CAS NumberSciFinder/Reaxys
Molecular FormulaElemental Analysis
Molecular WeightMass Spectrometry
Physical Properties
Physical StateObservation
Melting/Boiling PointExperimental Data
SolubilityExperimental Data
Hazard Information
GHS PictogramsSDS/Prediction
Hazard StatementsSDS/Prediction
LD50/LC50Literature/Prediction
Disposal Information
Waste Code(s)EHS Guidance
Recommended Disposal MethodEHS Guidance
Incompatible MaterialsSDS/Literature

IV. Disposal Decision Workflow

The proper disposal route for a novel compound depends on its characteristics and local regulations. The following flowchart illustrates a general decision-making process.

DisposalWorkflow cluster_start cluster_characterize cluster_decision cluster_non_hazardous cluster_hazardous_options cluster_end start Start: Waste Generated (this compound) characterize Characterize Waste: - Consult SDS/Literature - Identify Hazards (Toxic, Ignitable, etc.) start->characterize is_hazardous Is the waste hazardous? characterize->is_hazardous non_hazardous_disposal Non-Hazardous Disposal - Follow institutional guidelines - May include sewer disposal (with approval) or regular trash (for solids) is_hazardous->non_hazardous_disposal No hazardous_disposal Hazardous Waste Disposal - Segregate and label correctly is_hazardous->hazardous_disposal Yes end_process End of Process non_hazardous_disposal->end_process incineration High-Temperature Incineration (Preferred for many organic compounds) hazardous_disposal->incineration chemical_treatment Chemical Treatment/Neutralization (If applicable and approved by EHS) hazardous_disposal->chemical_treatment landfill Hazardous Waste Landfill (Least preferred option) hazardous_disposal->landfill incineration->end_process chemical_treatment->end_process landfill->end_process

Disposal decision workflow for a novel laboratory chemical.

V. General Disposal Considerations for HIV-Related Research Waste

Laboratories involved in HIV research often generate mixed waste streams. It is important to consider the following:

  • Biohazardous Component: If the HIV-1 inhibitor waste is mixed with biologically active materials (e.g., cell cultures, viral stocks), it must be treated as biohazardous chemical waste. This often requires initial disinfection followed by hazardous chemical disposal.

  • Guanidinium Thiocyanate (GTC): Many HIV molecular testing kits contain GTC, which is a hazardous chemical.[1][2][3] Waste containing GTC should not be mixed with bleach, as this can produce highly toxic cyanide gas. High-temperature incineration is a recommended disposal method for GTC-containing waste.[1][2]

  • Regulatory Compliance: All waste disposal activities must comply with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) office to ensure all procedures are in accordance with the law.[4][5]

  • Waste Minimization: As a best practice, laboratories should strive to minimize the generation of hazardous waste by carefully planning experiments and only preparing the necessary quantities of reagents.[6]

By implementing a robust framework for waste characterization and establishing clear, written procedures, research laboratories can ensure the safe and compliant disposal of novel compounds like "this compound," thereby protecting both laboratory personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HIV-1 inhibitor-70
Reactant of Route 2
HIV-1 inhibitor-70

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.